molecular formula C9H11NO2 B146209 DL-beta-Phenylalanine CAS No. 614-19-7

DL-beta-Phenylalanine

Numéro de catalogue: B146209
Numéro CAS: 614-19-7
Poids moléculaire: 165.19 g/mol
Clé InChI: UJOYFRCOTPUKAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-3-phenylpropanoic acid, also known as β-Phenylalanine, is a chiral beta-amino acid with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is structurally characterized by an amine functional group on the β-carbon relative to the carboxylic acid, which distinguishes it from its more common alpha-amino acid analogs and can influence its incorporation into peptide structures and its metabolic stability . The compound is offered in high purity, with specifications available up to 99% . It is a solid at room temperature and has a reported melting point of approximately 220 °C (with decomposition) . Researchers can also access its specific enantiomers, (R)- and (S)-3-Amino-3-phenylpropanoic acid, which are available with a high enantiomeric purity of >98.0% and specific optical rotations around ±7° (C=1, Water) . These chiral forms are critical for studying stereospecific biological interactions and creating enantiopure compounds. Key Applications: This amino acid is primarily used in scientific research as a precursor for the synthesis of various pharmacologically active compounds. Its structure makes it a valuable intermediate for creating beta-peptides, enzyme inhibitors, and other complex molecules with potential bioactivity. The enantiopure forms are essential for probing specific binding sites in drug discovery and development. Handling and Storage: To maintain stability and purity, it is recommended to store this compound in a cool, dark place, sealed in a dry environment . Some salt forms of the compound may be air-sensitive and require handling under inert conditions . Notice: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870691
Record name (+/-)-3-Amino-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-19-7, 1664-54-6, 3646-50-2
Record name DL-β-Phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phenyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-3-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3646-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 614-19-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-AMINO-3-PHENYLPROPANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-3-Amino-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-phenyl-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-3-phenylpropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to DL-β-Phenylalanine: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-β-Phenylalanine is a non-proteinogenic β-amino acid, a structural isomer of the essential α-amino acid L-phenylalanine. Its unique structure, with the amino group attached to the β-carbon, imparts distinct chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. β-amino acids and the peptides derived from them often exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts, leading to improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the fundamental properties, synthesis, biological activities, and analytical methodologies related to DL-β-phenylalanine.

Chemical and Physical Properties

DL-β-Phenylalanine is a racemic mixture of (R)- and (S)-β-phenylalanine. It is a white crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of DL-β-Phenylalanine
PropertyValueReference
IUPAC Name 3-amino-3-phenylpropanoic acid[2]
Synonyms β-Aminohydrocinnamic acid, DL-β-Homophenylglycine, (±)-3-Amino-3-phenylpropionic acid
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
CAS Number 614-19-7[2]
InChI Key UJOYFRCOTPUKAK-UHFFFAOYSA-N
SMILES NC(CC(O)=O)c1ccccc1
Table 2: Physical Properties of DL-β-Phenylalanine
PropertyValueReference
Melting Point 222 °C (decomposes)[3]
Solubility in Water 14.11 g/L at 25 °C[4]
9.97 g/L at 0 °C[4]
21.87 g/L at 50 °C[4]
37.08 g/L at 75 °C[4]
68.9 g/L at 100 °C[4]
Solubility in Organic Solvents Insoluble in ethanol, ethyl ether, benzene. Very slightly soluble in methanol.[4]
pKa₁ (Carboxylic Acid) ~2.58[4]
pKa₂ (Ammonium) ~9.24[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of DL-β-phenylalanine.

Table 3: Key Spectroscopic Data for β-Phenylalanine
TechniqueKey Features and ObservationsReference
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the β-carbon, and the methylene protons at the α-carbon.[5]
¹³C NMR Resonances for the carboxyl carbon, the aromatic carbons of the phenyl group, the β-carbon bearing the amino group, and the α-carbon.[6]
FT-IR Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the carboxylic acid group, and C=C stretching of the aromatic ring.[7][8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound.[6]

Synthesis of DL-β-Phenylalanine

The synthesis of β-phenylalanine derivatives is an active area of research, with several established methods. A common approach is the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an amine.[9]

Synthesis_Workflow benzaldehyde Benzaldehyde condensation Rodionow-Johnson Reaction benzaldehyde->condensation malonic_acid Malonic Acid + Ammonia malonic_acid->condensation racemic_beta_phe DL-β-Phenylalanine (Racemic Mixture) condensation->racemic_beta_phe esterification Esterification racemic_beta_phe->esterification racemic_ester Racemic Ester esterification->racemic_ester resolution Enzymatic Resolution (e.g., using Lipase) racemic_ester->resolution s_enantiomer (S)-β-Phenylalanine resolution->s_enantiomer r_enantiomer Ester of (R)-β-Phenylalanine resolution->r_enantiomer

A generalized workflow for the synthesis and resolution of β-phenylalanine.
Experimental Protocol: Synthesis of N-acetyl-β-phenylalanine (a precursor)

A common precursor in β-phenylalanine synthesis is N-acetyl-β-phenylalanine. A patented method describes its synthesis via amidocarbonylation.[10]

Materials:

  • Phenylacetaldehyde

  • Acetamide

  • Synthesis gas (CO/H₂ mixture)

  • Dicobalt octacarbonyl (Co₂(CO)₈) as catalyst

  • Hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃) as cocatalyst

  • Ethyl acetate (solvent)

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with phenylacetaldehyde, acetamide, dicobalt octacarbonyl, hydridocarbonyltris(triphenylphosphine)rhodium(I), and ethyl acetate.[10]

  • Pressurize the reactor with a 3:1 mixture of carbon monoxide and hydrogen to approximately 2000 psi.[10]

  • Heat the reaction mixture to 80°C and maintain for 4 hours with stirring.[10]

  • After the reaction, cool the reactor and vent the excess gas.

  • The resulting product solution contains N-acetyl-β-phenylalanine, which can be isolated and purified using standard extraction and crystallization techniques. The product can be analyzed by ¹H-NMR to confirm its structure and yield.[10]

  • The N-acetyl group can then be hydrolyzed under acidic or basic conditions to yield DL-β-phenylalanine.

Biological Activity and Signaling Pathways

β-Phenylalanine and its derivatives are of interest due to their biological activities, which often stem from their structural similarity to α-amino acids, allowing them to interact with biological systems while resisting enzymatic degradation.

One key enzyme that interacts with phenylalanine is Phenylalanine Ammonia-Lyase (PAL) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a crucial step in the phenylpropanoid pathway in plants and some microorganisms.[11][12] While PAL primarily acts on the α-amino acid, its mechanism provides insight into enzymatic transformations involving the phenylpropanoid backbone.

PAL_Mechanism l_phe L-Phenylalanine pal_active_site PAL Active Site (with MIO cofactor) l_phe->pal_active_site Binding intermediate Covalent Intermediate pal_active_site->intermediate Nucleophilic attack by aromatic ring on MIO elimination Ammonia Elimination intermediate->elimination cinnamic_acid trans-Cinnamic Acid elimination->cinnamic_acid ammonia Ammonia (NH₃) elimination->ammonia regenerated_pal Regenerated PAL elimination->regenerated_pal regenerated_pal->pal_active_site Ready for next cycle

Simplified mechanism of Phenylalanine Ammonia-Lyase (PAL) action.

Another important class of enzymes are β-aminopeptidases , which can hydrolyze N-terminal β-amino acids from peptides.[13] This enzymatic activity is crucial for the metabolism of β-peptides and has applications in the kinetic resolution of racemic β-amino acids.[13]

Furthermore, β-phenylalanine aminotransferases have been identified in bacteria like Variovorax paradoxus. These enzymes can convert β-phenylalanine to 3-oxo-3-phenylpropionic acid, indicating a metabolic pathway for this β-amino acid in certain organisms.[14]

Analytical Methods

Accurate quantification and characterization of DL-β-phenylalanine are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique.

Experimental Protocol: HPLC Analysis of Phenylalanine

The following is a generalized protocol for the analysis of phenylalanine in a sample matrix, such as plasma, which can be adapted for β-phenylalanine.

Materials and Equipment:

  • HPLC system with a UV or diode array detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water, pH adjusted to 6 with formic acid.

  • Sample (e.g., plasma).

  • Centrifugal filter units (10 kDa cutoff) for sample deproteination.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation:

    • For biological samples like plasma, deproteinate by passing through a 10 kDa cutoff centrifugal filter.[15]

    • Collect the filtrate and, if necessary, dilute with the mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and pH 6 water (e.g., 30:70 v/v).[15]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30°C.[15]

    • Injection Volume: 10-20 µL.

    • Detection: UV at 210 nm.[15]

  • Analysis:

    • Inject a series of known concentrations of a β-phenylalanine standard to generate a calibration curve.

    • Inject the prepared sample.

    • Identify the β-phenylalanine peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of β-phenylalanine in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow start Start: Biological Sample (e.g., Plasma) deproteination Deproteination (10 kDa centrifugal filter) start->deproteination filtration Filtration (0.45 µm syringe filter) deproteination->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis end End: Phenylalanine Concentration analysis->end

A typical workflow for the HPLC analysis of phenylalanine.

Conclusion and Future Perspectives

DL-β-Phenylalanine is a versatile building block with significant potential in the development of novel therapeutics, particularly peptidomimetics with enhanced stability and biological activity. A thorough understanding of its fundamental properties, synthetic routes, and interactions with biological systems is paramount for its effective utilization. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, as well as a deeper exploration of its pharmacological effects and mechanisms of action. The continued investigation of enzymes that interact with β-amino acids will also open new avenues for biocatalysis and the design of novel enzyme inhibitors.

References

A Comprehensive Technical Guide to DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, DL-beta-phenylalanine is a compound of significant interest. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological relevance, presenting key data in a structured and accessible format.

Core Compound Information

CAS Number: 614-19-7[1][2][3][4][5][6][7]

Systematic IUPAC Name: 3-amino-3-phenylpropanoic acid[8]

This compound, a racemic mixture of D- and L-beta-phenylalanine, is a non-proteinogenic amino acid. It serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and peptides.[1][6] Its structure, featuring a phenyl group attached to the beta-carbon of alanine, confers unique properties that are leveraged in medicinal chemistry.

Chemical Structure and Identifiers

The chemical structure and key identifiers of this compound are summarized in the table below.

IdentifierValue
Linear Formula C₆H₅CH(NH₂)CH₂CO₂H[1][3][4][5][6][7]
Molecular Formula C₉H₁₁NO₂[2][8]
Molecular Weight 165.19 g/mol [1][2][3][4][8][9]
SMILES C1=CC=C(C=C1)C(CC(=O)O)N[8]
InChI InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)[5][6][8]
InChIKey UJOYFRCOTPUKAK-UHFFFAOYSA-N[5][6][8]
Physicochemical Properties
PropertyValue
Melting Point 222 °C (decomposes)[5][6]
Form Powder[5][6]
Assay Purity 98%[5][6]

Synthesis of this compound

The synthesis of beta-phenylalanine derivatives is an active area of research, with various methods developed to achieve high yields and enantioselectivity. A classical and widely used method is the Rodionow-Johnson reaction.[10]

An industrial synthesis process for the (S)-enantiomer, which can be adapted for the racemic mixture, involves a three-step process starting from benzaldehyde. The racemate is obtained via the Rodionow-Johnson reaction, followed by esterification and resolution.[10] While specific yields for the DL-racemate are not detailed in the provided results, this pathway is noted for its utility in producing beta-phenylalanine derivatives.[10]

Analytical Methodologies

Accurate quantification of phenylalanine and its derivatives in biological matrices is crucial for preclinical and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.[3][11][12]

Experimental Protocol: LC-MS/MS Analysis of a Phenylalanine Derivative in Plasma

This protocol provides a general framework for the analysis of a phenylalanine derivative, which can be adapted for this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an internal standard.

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.[3]

2. Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient Linear gradient from low to high organic phase[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 40 °C[3]

3. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Detection Multiple Reaction Monitoring (MRM)[3]

Below is a graphical representation of the analytical workflow.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for LC-MS/MS analysis.

Biological Significance and Applications

This compound and its derivatives are of considerable interest in drug development due to their diverse biological activities. The L-form of the related alpha-amino acid, L-phenylalanine, is an essential amino acid and a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine.[5][13][14]

Phenylalanine Metabolism

The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[4][8][15] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).[8][15] An alternative, less significant pathway involves the transamination of phenylalanine to phenylpyruvic acid.[15][16]

The metabolic fate of phenylalanine is depicted in the following pathway diagram.

phenylalanine_metabolism cluster_major Major Pathway cluster_minor Alternative Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) PPA Phenylpyruvic Acid Phe->PPA Transamination Dopamine Dopamine Tyr->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine

Caption: Metabolic pathways of phenylalanine.

Applications in Drug Development

Derivatives of 3-amino-3-phenylpropionic acid are utilized as key building blocks in the synthesis of a range of pharmaceuticals.[1] They are particularly valuable in the development of drugs targeting neurological disorders.[1][2] The incorporation of beta-amino acids like beta-phenylalanine into peptides can enhance their stability and bioactivity, making them attractive for peptide-based therapeutics.[1] Furthermore, these compounds serve as scaffolds in medicinal chemistry for the synthesis of novel therapeutic agents, including mu opioid receptor ligands.[10][17]

Conclusion

This compound is a versatile compound with significant applications in chemical synthesis and drug discovery. Its unique structural features and biological relevance make it a valuable tool for researchers developing new therapeutics, particularly in the fields of neurology and peptide chemistry. A thorough understanding of its properties, synthesis, and analytical methods is essential for its effective utilization in research and development.

References

The Genesis of a Non-Proteinogenic Amino Acid: A Technical History of DL-β-Phenylalanine Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methodologies for DL-β-phenylalanine (3-amino-3-phenylpropanoic acid), a crucial non-proteinogenic amino acid in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of classical and modern synthetic routes, complete with experimental protocols, quantitative data, and visual representations of key chemical pathways.

Discovery and Early Synthesis

While the α-amino acid L-phenylalanine was first described in 1879, the timeline for the discovery and initial synthesis of its β-isomer, DL-β-phenylalanine, is less definitively documented in readily available literature. However, early synthetic methodologies for β-amino acids emerged in the early 20th century. One of the foundational methods for accessing β-phenylalanine derivatives is the Rodionow-Johnson reaction . This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with malonic acid in the presence of an ammonia source, typically ammonium acetate.[1]

Another significant early contribution was the Steiger process , which provided a route to β-amino acids by recycling cinnamic acid, a potential by-product of the Rodionow-Johnson reaction.[1] These classical methods laid the groundwork for the production of racemic DL-β-phenylalanine, which then required resolution to isolate the individual enantiomers.

Classical Synthesis Methodologies

The traditional chemical syntheses of DL-β-phenylalanine, while foundational, are often characterized by moderate yields and the formation of by-products.

The Rodionow-Johnson Reaction

This one-pot synthesis remains a widely used method for accessing β-phenylalanine and its derivatives.[1] The reaction proceeds through a Knoevenagel condensation of benzaldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.

Experimental Protocol: Rodionow-Johnson Synthesis of DL-β-Phenylalanine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then dissolved in water and the pH is adjusted to induce precipitation of the product.

  • Isolation and Purification: The crude DL-β-phenylalanine is collected by filtration, washed with cold water, and can be further purified by recrystallization from a water/ethanol mixture.

The Steiger Process

This method offers an alternative route utilizing cinnamic acid. While detailed protocols for the original Steiger process are not as commonly cited in modern literature, the general transformation involves the reaction of cinnamic acid with hydroxylamine to form a β-hydroxyamino acid, which is then reduced to the desired β-amino acid.[1]

Modern Synthetic and Resolution Strategies

Contemporary approaches to obtaining enantiomerically pure β-phenylalanine have largely shifted towards enzymatic and chemoenzymatic methods, which offer high selectivity and milder reaction conditions.

Enzymatic Kinetic Resolution of Racemic Esters

Lipases are frequently employed for the kinetic resolution of racemic esters of β-phenylalanine. These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of DL-β-Phenylalanine Propyl Ester

  • Substrate Preparation: Synthesize the racemic propyl ester of β-phenylalanine via esterification of DL-β-phenylalanine.

  • Enzymatic Reaction: Suspend the racemic propyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.0). Add a lipase, such as Amano PS lipase from Burkholderia cepacia, and incubate the mixture at a controlled temperature (e.g., 50°C) with gentle agitation.[1]

  • Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The (R)-β-phenylalanine can be isolated from the aqueous phase, while the unreacted (S)-ester can be extracted with an organic solvent and subsequently hydrolyzed to obtain (S)-β-phenylalanine.

Chemoenzymatic Synthesis

A powerful strategy combines chemical synthesis to produce a racemic intermediate, followed by an enzymatic resolution step. For instance, racemic β-phenyl β-hydroxyester can be synthesized from benzaldehyde, and then enantioselectively hydrolyzed using a hydrolase from Saccharomyces cerevisiae.[2] The resulting enantiopure hydroxyester can then be converted to the corresponding enantiomer of β-phenylalanine.[2]

Quantitative Data on Selected Synthesis and Resolution Methods

MethodStarting Material(s)Product(s)Yield (%)Enantiomeric Excess (ee %)Citation(s)
Rodionow-Johnson followed by Lipase ResolutionBenzaldehyde, Malonic Acid, Ammonium Acetate(S)-β-Phenylalanine20 (overall)>99.5[1]
Lipase-Catalyzed Hydrolysis of Racemic EsterRacemic β-Phenylalanine Propyl Ester(R)-β-Phenylalanine45>99[1]
Phenylalanine Aminomutase (PAM) Isomerization(S)-α-Phenylalanine(S)-β-Phenylalanine72>99[1]
Combined Hydrolase/Chemical SynthesisBenzaldehyde, Ethyl Diazoacetate(S)-β-Phenyl β-hydroxyester8696[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic and resolution processes for DL-β-phenylalanine.

Rodionow_Johnson_Synthesis benzaldehyde Benzaldehyde intermediate Knoevenagel/Michael Intermediate benzaldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate ammonium_acetate Ammonium Acetate ammonium_acetate->intermediate dl_beta_phe DL-β-Phenylalanine intermediate->dl_beta_phe Decarboxylation

Figure 1: Simplified workflow of the Rodionow-Johnson reaction.

Enzymatic_Kinetic_Resolution racemic_ester Racemic β-Phenylalanine Ester (R- and S-isomers) hydrolysis Selective Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., from Burkholderia cepacia) lipase->hydrolysis r_acid (R)-β-Phenylalanine hydrolysis->r_acid s_ester Unreacted (S)-Ester hydrolysis->s_ester s_acid (S)-β-Phenylalanine s_ester->s_acid Hydrolysis

Figure 2: Workflow for enzymatic kinetic resolution of racemic β-phenylalanine ester.

Chemoenzymatic_Synthesis cluster_chem Chemical Synthesis cluster_bio Biocatalytic Resolution cluster_chem2 Chemical Conversion benzaldehyde Benzaldehyde racemic_hydroxyester Racemic β-Phenyl β-Hydroxyester benzaldehyde->racemic_hydroxyester ethyl_diazoacetate Ethyl Diazoacetate ethyl_diazoacetate->racemic_hydroxyester s_hydroxyester (S)-β-Phenyl β-Hydroxyester racemic_hydroxyester->s_hydroxyester Enantioselective Hydrolysis hydrolase Hydrolase (S. cerevisiae) hydrolase->s_hydroxyester s_beta_phe (S)-β-Phenylalanine s_hydroxyester->s_beta_phe Further Chemical Steps

Figure 3: A chemoenzymatic approach to enantiopure β-phenylalanine.

Conclusion

The journey from the early classical syntheses of DL-β-phenylalanine to the highly sophisticated and selective chemoenzymatic methods of today reflects the broader evolution of organic chemistry. While the Rodionow-Johnson reaction remains a valuable tool, modern biocatalytic approaches provide efficient and environmentally benign pathways to enantiomerically pure β-phenylalanine, a critical building block for the development of novel therapeutics. This guide provides a foundational understanding of these key methodologies for professionals in the field of drug discovery and development.

References

In Vitro Mechanism of Action of DL-beta-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-beta-phenylalanine, a racemic mixture of the non-proteinogenic amino acid beta-phenylalanine, has garnered interest for its potential therapeutic applications, notably in analgesia and oncology. Its mechanism of action is primarily attributed to the inhibition of specific peptidases, leading to the modulation of endogenous signaling pathways. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, detailing its molecular targets, relevant signaling pathways, and comprehensive experimental protocols for its investigation. Quantitative data from existing literature on related compounds are presented to provide a comparative context.

Core Mechanisms of Action: Enzyme Inhibition

The primary in vitro mechanism of action of this compound revolves around its ability to inhibit metallo-carboxypeptidases. This inhibition is stereospecific, with the D-isomer often exhibiting greater potency.

Inhibition of Carboxypeptidase A

Carboxypeptidase A (CPA) is a zinc-containing exopeptidase that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. D-phenylalanine has been identified as a putative inhibitor of CPA.[1] By inhibiting CPA, this compound can prevent the degradation of certain peptides, thereby prolonging their biological activity.

Inhibition of Enkephalinases

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their rapid degradation by enzymes, collectively known as enkephalinases, limits their analgesic effects. D-phenylalanine is a known inhibitor of these enkephalin-degrading enzymes.[2][3] This inhibition leads to an accumulation of enkephalins in the synaptic cleft, enhancing their activation of opioid receptors and resulting in analgesia.

Quantitative Data on Enzyme Inhibition

Compound/InhibitorTarget EnzymeSubstrateInhibition TypeKi/IC50 ValueReference
2-aminoindan-2-phosphonic acidPhenylalanine Ammonia-LyaseL-PhenylalanineCompetitiveKi = 7 ± 2 nM[4]
Tripeptide Aldehydes (Z-Leu-Leu-Xaa-H)20S Proteasome (BrAAP activity)Abz-Gly-Pro-Ala-Leu-Ala-NbaSimple/BiphasicKi = 12 nM - 120 nM[5]
Tripeptide Phosphonate [ZFVP(O)F]Carboxypeptidase ANot SpecifiedSlow, Tight-BindingKi = 10-27 fM[6]
Dansyl-L-phenylalanineCalf Intestinal Alkaline PhosphataseNot SpecifiedUncompetitiveKi = 2.3 mmol L-1[7]
L-phenylalanineCalf Intestinal Alkaline PhosphataseNot SpecifiedUncompetitiveKi = 1.1 mmol L-1[7]
beta-2-Thienyl-DL-alaninePhenylalanine Hydroxylase (Liver)PhenylalanineCompetitiveApparent Km change from 0.61mM to 2.70mM in presence of 24mM inhibitor[8]

Potential Cellular and Signaling Pathway Effects

Beyond direct enzyme inhibition, phenylalanine and its analogs have been shown to influence cellular processes and signaling pathways, particularly in the context of cancer and neuroscience.

Anti-proliferative Effects in Cancer Cells

Studies on L-phenylalanine have demonstrated its ability to inhibit the growth of certain cancer cell lines in vitro.[9] This effect is thought to be mediated, in part, by the modulation of key signaling pathways that control cell growth and proliferation, such as the mTOR pathway.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. L-phenylalanine has been shown to regulate milk protein synthesis in bovine mammary epithelial cells via the LAT1-mTOR signaling pathway.[10] It is plausible that this compound could exert similar effects on mTOR signaling in other cell types, contributing to its potential anti-cancer properties.

Neurotransmitter Modulation

As an amino acid analog, this compound may influence neurotransmitter systems. Beta-alanine, a structurally related compound, is considered a small molecule neurotransmitter.[11] Furthermore, L-phenylalanine can affect glutamate transmission.[12] The inhibition of enkephalin degradation by this compound directly impacts the endogenous opioid system.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to investigate the mechanism of action of this compound.

Enzyme Inhibition Assays

This protocol is adapted from standard spectrophotometric assays for CPA activity.[13][14][15]

  • Principle: The rate of hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine, by CPA is measured by the increase in absorbance at 254 nm due to the formation of hippuric acid. The inhibitory effect of this compound is determined by measuring the reduction in the reaction rate in its presence.

  • Reagents:

    • 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C.

    • 1.0 mM Hippuryl-L-Phenylalanine solution in the above buffer.

    • Carboxypeptidase A enzyme solution (6 - 12 units/ml in cold 1.0 M NaCl).

    • This compound stock solution of various concentrations.

  • Procedure:

    • Pipette the Tris-HCl buffer and hippuryl-L-phenylalanine substrate into a quartz cuvette.

    • Add varying concentrations of this compound to the experimental cuvettes.

    • Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer.

    • Initiate the reaction by adding the Carboxypeptidase A enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

    • Determine the initial linear rate of reaction (ΔA254nm/minute).

    • Calculate the percent inhibition and subsequently the IC50 or Ki value.

This protocol is a conceptual outline based on methods for studying enkephalin degradation.[16]

  • Principle: The degradation of radiolabeled or fluorescently tagged enkephalins by enkephalinases in a tissue homogenate is measured over time. The inhibitory effect of this compound is quantified by the reduction in the degradation rate.

  • Reagents:

    • Tissue homogenate (e.g., striatum) containing enkephalinases.

    • Radiolabeled ([³H]-Met-enkephalin) or fluorescently labeled enkephalin substrate.

    • This compound stock solution of various concentrations.

    • Reaction buffer (e.g., Tris-HCl).

    • Scintillation cocktail or fluorescence plate reader.

  • Procedure:

    • Pre-incubate the tissue homogenate with varying concentrations of this compound.

    • Initiate the reaction by adding the labeled enkephalin substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by boiling or adding acid).

    • Separate the intact enkephalin from its degradation products (e.g., by chromatography).

    • Quantify the amount of intact enkephalin using liquid scintillation counting or fluorescence measurement.

    • Calculate the percent inhibition and determine the IC50 value.

Cell-Based Assays

This is a standard colorimetric assay to assess cell viability.[9]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Complete cell culture medium.

    • Cancer cell line of interest (e.g., glioblastoma, prostate cancer).

    • This compound stock solution.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.[17][18][19][20][21]

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured by flow cytometry, which allows for the quantification of cells in G0/G1, S, and G2/M phases based on their DNA content.

  • Reagents:

    • Cell culture medium.

    • Cells of interest.

    • This compound stock solution.

    • Phosphate-buffered saline (PBS).

    • 70% ethanol (ice-cold).

    • Propidium Iodide (PI) staining solution (containing RNase A).

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.[22][23]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1).

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay reagent (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (total and phospho-specific for mTOR, S6K, 4E-BP1).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with this compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Neurotransmitter Release Assay

This is a general protocol to measure the effect of this compound on neurotransmitter release from neuronal cells or synaptosomes.[24][25]

  • Principle: The release of endogenous or radiolabeled neurotransmitters from cultured neurons or isolated nerve terminals (synaptosomes) is measured following depolarization. The modulatory effect of this compound on this release is then quantified.

  • Reagents:

    • Cultured neurons or synaptosome preparation.

    • Physiological buffer (e.g., Krebs-Ringer buffer).

    • Depolarizing agent (e.g., high potassium solution or electrical field stimulation).

    • This compound stock solution.

    • Analytical method for neurotransmitter quantification (e.g., HPLC with electrochemical detection for endogenous neurotransmitters, or liquid scintillation counting for radiolabeled neurotransmitters).

  • Procedure:

    • Pre-incubate the neuronal preparation with this compound.

    • Stimulate neurotransmitter release using a depolarizing agent.

    • Collect the supernatant containing the released neurotransmitters.

    • Quantify the amount of neurotransmitter in the supernatant.

    • Compare the amount of neurotransmitter released in the presence and absence of this compound to determine its effect.

Visualizations: Signaling Pathways and Experimental Workflows

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (e.g., Carboxypeptidase A) mix_reagents Mix Enzyme, Substrate, and Inhibitor in Buffer prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution (e.g., Hippuryl-L-Phe) prep_substrate->mix_reagents prep_inhibitor Prepare this compound (Serial Dilutions) prep_inhibitor->mix_reagents incubate Incubate at Controlled Temperature (e.g., 25°C) mix_reagents->incubate measure Measure Reaction Rate (e.g., Spectrophotometry at 254 nm) incubate->measure calc_inhibition Calculate Percent Inhibition measure->calc_inhibition determine_ic50 Determine IC50/Ki Values calc_inhibition->determine_ic50

Caption: Workflow for an in vitro enzyme inhibition assay.

cell_cycle_workflow cell_culture Cell Culture treatment Treat with this compound cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix Cells (e.g., 70% Ethanol) harvest->fixation staining Stain with Propidium Iodide/RNase A fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Model DNA Content Histogram flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

mtor_pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Outputs growth_factors Growth Factors PI3K PI3K growth_factors->PI3K amino_acids Amino Acids (e.g., L-Phenylalanine) mTORC1 mTORC1 amino_acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 protein_synthesis Protein Synthesis S6K->protein_synthesis fourEBP1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth DL_beta_Phe This compound (Hypothesized) DL_beta_Phe->mTORC1

Caption: Hypothesized modulation of the mTOR signaling pathway.

References

The Enigmatic Role of DL-beta-Phenylalanine in Metabolic Pathways: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – While the metabolic significance of L-phenylalanine is well-documented, its isomer, DL-beta-phenylalanine, remains a molecule of considerable scientific intrigue. A comprehensive review of existing literature reveals a notable scarcity of in-depth research into the specific biological roles and metabolic pathways of this compound. This technical guide aims to synthesize the current understanding, highlight the knowledge gaps, and provide a framework for future investigation for researchers, scientists, and professionals in drug development.

Core Concepts in Phenylalanine Metabolism

Phenylalanine, an essential aromatic amino acid, exists in L- and D-isomeric forms. The L-isomer is the primary form utilized by the body and serves as a crucial building block for proteins.[1][2] Its metabolic pathways are well-established and central to several physiological processes.

The major metabolic route for L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[3][4][5] This reaction is the rate-limiting step in the complete catabolism of phenylalanine.[5][6] L-tyrosine, in turn, is a precursor for the synthesis of vital neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[7][8][9][10]

Alternative, minor metabolic pathways for L-phenylalanine include transamination to phenylpyruvate and decarboxylation to phenylethylamine.[6][8][11][12] These pathways become more significant in conditions where the primary hydroxylation pathway is impaired, such as in phenylketonuria (PKU).[8][13]

The Unexplored Territory of beta-Phenylalanine

In contrast to the extensive knowledge of alpha-phenylalanine, the biological role of beta-phenylalanine is largely uncharted territory. The "beta" designation refers to the position of the amino group on the carbon chain, which is at the beta-carbon relative to the carboxyl group, as opposed to the alpha-carbon in the proteinogenic form. This structural difference likely leads to distinct metabolic fates and biological activities.

The "DL" prefix indicates a racemic mixture, containing both the D- and L-isomers of beta-phenylalanine. While some D-isomers of alpha-amino acids can be converted to their L-counterparts, the metabolic processing of D- and L-beta-phenylalanine is not well understood.[2]

Biosynthesis and Degradation: A Knowledge Gap

Current scientific literature does not provide a clear picture of the endogenous biosynthesis or degradation pathways of beta-phenylalanine in mammals. While the biosynthesis of L-phenylalanine from chorismate is well-characterized in plants and microorganisms, a parallel pathway for beta-phenylalanine has not been identified in humans.[14][15][16] Similarly, specific enzymes and metabolic routes for the degradation of this compound have not been elucidated.

Potential Metabolic Interactions and Effects

Given its structural similarity to alpha-phenylalanine, it is plausible that this compound could interact with enzymes and transporters involved in amino acid metabolism. However, without specific studies, the nature and extent of these interactions remain speculative. For instance, it is unknown whether this compound can act as a competitive inhibitor of phenylalanine hydroxylase or other enzymes in the phenylalanine metabolic pathway.

Future Research Directions

The lack of concrete data on the biological role of this compound presents a significant opportunity for future research. Key areas for investigation include:

  • Metabolic Fate: Elucidating the metabolic pathways for both D- and L-isomers of beta-phenylalanine, including absorption, distribution, metabolism, and excretion (ADME) studies.

  • Enzyme Interactions: Investigating the potential for this compound to interact with and modulate the activity of enzymes involved in amino acid and neurotransmitter metabolism.

  • Physiological Effects: Determining the physiological and pharmacological effects of this compound administration in cellular and animal models.

  • Signaling Pathways: Identifying any signaling pathways that may be influenced by this compound or its potential metabolites.

Methodologies for Investigation

To address these knowledge gaps, a multi-pronged experimental approach will be necessary. The following provides a high-level overview of potential methodologies.

Experimental Workflow for Metabolic Fate Analysis

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analytical Techniques cluster_data Data Analysis dosing Administer isotopically labeled This compound (e.g., 13C, 15N) to animal models blood Blood dosing->blood Collect samples over time course urine Urine dosing->urine Collect samples over time course feces Feces dosing->feces Collect samples over time course tissues Tissues dosing->tissues Collect samples over time course lcms LC-MS/MS for metabolite identification and quantification blood->lcms Extract metabolites urine->lcms Extract metabolites feces->lcms Extract metabolites tissues->lcms Extract metabolites nmr NMR Spectroscopy for structural elucidation lcms->nmr For unknown metabolites pathway_mapping Metabolic Pathway Mapping lcms->pathway_mapping pk_modeling Pharmacokinetic Modeling lcms->pk_modeling

Caption: A generalized workflow for elucidating the metabolic fate of this compound.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound inhibits key enzymes in the L-phenylalanine metabolic pathway, such as phenylalanine hydroxylase (PAH).

Materials:

  • Purified recombinant human phenylalanine hydroxylase (PAH)

  • L-phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • This compound (potential inhibitor)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • Detection reagent for tyrosine (e.g., using HPLC with fluorescence detection)

  • 96-well microplate

  • Plate reader or HPLC system

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well plate, set up reaction mixtures containing assay buffer, BH4, and varying concentrations of this compound.

  • Initiate the reaction by adding a fixed concentration of L-phenylalanine and purified PAH to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching agent like perchloric acid).

  • Quantify the amount of tyrosine produced in each well using a suitable detection method (e.g., HPLC).

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value if inhibition is observed.

Conclusion

References

DL-β-Phenylalanine Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, Separation, and Biological Activity of D- and L-β-Phenylalanine Enantiomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

β-Phenylalanine, a non-proteinogenic amino acid, exists as two stereoisomers, or enantiomers: D-β-phenylalanine and L-β-phenylalanine. These molecules share the same chemical formula but differ in their three-dimensional arrangement, leading to distinct biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and distinct pharmacological profiles of each enantiomer, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Physicochemical Properties

PropertyD-β-PhenylalanineL-β-Phenylalanine
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol
IUPAC Name (3R)-3-amino-3-phenylpropanoic acid(3S)-3-amino-3-phenylpropanoic acid
Chirality Dextrorotatory (typically)Levorotatory (typically)

Synthesis of DL-β-Phenylalanine

The racemic mixture of DL-β-phenylalanine is commonly synthesized via the Knoevenagel/Rodionow-Johnson reaction . This method involves the condensation of benzaldehyde with malonic acid in the presence of ammonium acetate. While historically significant and still widely used, this reaction can produce by-products such as cinnamic acid.[1]

Experimental Protocol: Rodionow-Johnson Reaction

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde and malonic acid in ethanol.

  • Add ammonium acetate to the mixture. The molar ratio of reactants should be optimized, but a common starting point is a 1:1.5:2 ratio of benzaldehyde:malonic acid:ammonium acetate.

  • Heat the mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The crude DL-β-phenylalanine is collected by filtration and can be further purified by recrystallization from hot water or an alcohol-water mixture.

Enantiomeric Separation

The separation of the D- and L-enantiomers from the racemic mixture is crucial for studying their individual biological effects. This is typically achieved through enzymatic resolution or chiral high-performance liquid chromatography (HPLC).

Enzymatic Resolution using Lipase

Lipases, such as Candida antarctica lipase B (CAL-B) or lipase from Burkholderia cepacia, can be used for the kinetic resolution of racemic β-phenylalanine esters. The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, allowing for the separation of the two forms.[1][2]

Materials:

  • Racemic DL-β-phenylalanine ethyl ester

  • Immobilized Burkholderia cepacia lipase (Amano Lipase PS)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Methyl tert-butyl ether (MTBE) as a co-solvent

  • Acid and base for pH adjustment and work-up

Procedure:

  • Suspend DL-β-phenylalanine ethyl ester in a mixture of phosphate buffer and MTBE in a temperature-controlled reaction vessel (e.g., 40-50°C).

  • Add the immobilized lipase to the mixture. The enzyme loading should be optimized based on the substrate concentration.

  • Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Once the desired conversion is reached, filter off the immobilized enzyme.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer to precipitate the hydrolyzed β-amino acid (one enantiomer, e.g., (R)-β-phenylalanine).[1]

  • Extract the unreacted ester (the other enantiomer, e.g., (S)-β-phenylalanine ethyl ester) from the organic layer.

  • The ester can then be hydrolyzed to the free amino acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The use of a chiral stationary phase (CSP) is key to achieving separation. For β-phenylalanine, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin, have proven effective.[3][4]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Teicoplanin-based CSP (e.g., Chirobiotic T)

Mobile Phase:

  • A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate). A common mobile phase is a gradient of acetonitrile and water with a small amount of an acidic or basic modifier to improve peak shape.[4][5] For example, a mobile phase of acetonitrile and water at a ratio of 75:25 (v/v) has been used.[3]

Procedure:

  • Prepare a standard solution of DL-β-phenylalanine in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the sample onto the column.

  • Detect the eluting enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.

Biological Activity and Pharmacokinetics

The D- and L-enantiomers of β-phenylalanine exhibit distinct biological activities and pharmacokinetic profiles.

D-β-Phenylalanine

Biological Activity:

  • Enkephalinase Inhibition: D-phenylalanine is known to be an inhibitor of enkephalinases, enzymes that degrade enkephalins, which are endogenous opioid peptides.[6][7] By inhibiting their degradation, D-phenylalanine can potentiate the analgesic and antidepressant effects of these endogenous opioids. Specifically, it has been suggested to inhibit carboxypeptidase A.[8]

  • Analgesic and Antidepressant Effects: Due to its role in preserving enkephalins, D-phenylalanine and the racemic mixture DL-phenylalanine have been investigated for their potential analgesic and antidepressant properties.[9][10][11] Clinical studies have explored dosages ranging from 75 mg to several grams per day for depression.[9][11]

Pharmacokinetics: While specific pharmacokinetic data for D-β-phenylalanine is limited, studies on D-phenylalanine (the α-amino acid) indicate that its absorption and transport across biological membranes, such as the nasal mucosa, are significantly less efficient than the L-enantiomer.[12] This suggests a lower bioavailability for the D-form.

L-β-Phenylalanine

Biological Activity:

  • Precursor to Bioactive Molecules: L-β-phenylalanine, similar to its α-amino acid counterpart, can serve as a precursor for the synthesis of various biologically active molecules.

  • Role in Protein Synthesis: L-amino acids are the building blocks of proteins. L-phenylalanine is incorporated into polypeptide chains during protein synthesis. This process is regulated by the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[13][14]

Pharmacokinetics: Pharmacokinetic data for L-β-phenylalanine is not readily available. However, studies on L-phenylalanine (the α-amino acid) in rats have shown rapid absorption after oral administration, with peak plasma concentrations (Cmax) reached within an hour (Tmax).[10][15]

ParameterD-β-PhenylalanineL-β-Phenylalanine
Primary Biological Role Enkephalinase InhibitorPrecursor for Protein Synthesis
Potential Therapeutic Use Analgesic, AntidepressantNutritional Supplement
Pharmacokinetic Profile Likely lower bioavailabilityLikely higher bioavailability

Signaling Pathways

D-β-Phenylalanine and the Endogenous Opioid System

D-β-phenylalanine's primary mechanism of action is believed to be its inhibition of enkephalinases. This leads to an increase in the synaptic levels of enkephalins, which can then bind to and activate opioid receptors, resulting in downstream signaling cascades that modulate pain and mood.

D_Beta_Phenylalanine_Pathway D_Phe D-β-Phenylalanine Enkephalinase Enkephalinase (e.g., Carboxypeptidase A) D_Phe->Enkephalinase inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins degrades Opioid_Receptor Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptor activates Signaling_Cascade Downstream Signaling (e.g., inhibition of adenylyl cyclase) Opioid_Receptor->Signaling_Cascade initiates Analgesia Analgesia & Antidepressant Effects Signaling_Cascade->Analgesia leads to L_Beta_Phenylalanine_Pathway L_Phe L-β-Phenylalanine (and other amino acids) Amino_Acid_Sensing Amino Acid Sensing (e.g., Rag GTPases) L_Phe->Amino_Acid_Sensing sensed by mTORC1 mTORC1 Amino_Acid_Sensing->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E FourEBP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

References

A Technical Guide to the Racemic Mixture Properties of DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Beta-phenylalanine, a non-proteinogenic β-amino acid, is a critical structural motif and valuable building block in medicinal chemistry. Its derivatives are integral to a variety of synthetic compounds and natural products, offering enhanced stability against enzymatic degradation compared to their α-amino acid counterparts. The presence of a chiral center at the β-carbon means that β-phenylalanine exists as two enantiomers, (R)- and (S)-β-phenylalanine. Synthetic routes often produce a racemic mixture (DL-β-phenylalanine), necessitating robust methods for resolution and characterization. Understanding the properties of this racemic mixture is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs), as individual enantiomers frequently exhibit distinct pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of DL-β-phenylalanine, detailed experimental protocols for its resolution and analysis, and insights into the biological significance of its enantiomers.

Physicochemical Properties

The physicochemical properties of DL-β-phenylalanine, including its melting point, solubility, and dissociation constants, are fundamental for designing separation and purification processes. These properties can differ from those of the pure enantiomers, particularly if the racemate crystallizes as a racemic compound, which has a different crystal lattice.

PropertyDL-beta-Phenylalanine (Racemate)L-beta-PhenylalanineD-beta-PhenylalanineReference
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂[1][2][3]
Molar Mass 165.19 g/mol 165.19 g/mol 165.19 g/mol [1][2][3]
pKa₁ (α-carboxyl) ~1.83~1.83~1.83[4]
pKa₂ (α-amino) ~9.13~9.13~9.13[4]
Solubility Soluble in water, dilute mineral acids, and alkali hydroxide solutions. Sparingly soluble in ethanol.[5] The phenyl group imparts hydrophobic character, reducing solubility in non-polar solvents.[6] Solubility is pH-dependent, increasing in acidic or alkaline solutions.[6][7]Generally soluble in water due to polar amino and carboxylic acid groups.[8] Poorly soluble in organic solvents like hexane or chloroform.[8]Data not specified, but expected to be similar to the L-enantiomer.

Note: pKa values are for the related α-amino acid L-phenylalanine, as specific experimental values for β-phenylalanine are not as commonly cited but are expected to be similar.

Methodologies for Chiral Resolution

The separation of DL-β-phenylalanine into its constituent enantiomers is a critical step for its use in pharmaceuticals. The primary methods for resolution include diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Diastereomeric Salt Formation

This classical chemical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[9]

This protocol is a generalized procedure based on established methods for resolving racemic amino acids using a chiral acid.

  • Salt Formation:

    • Dissolve one molar equivalent of DL-β-phenylalanine in a suitable solvent, such as a mixture of methanol and water, with heating.[10]

    • Add one molar equivalent of a chiral resolving agent (e.g., L-(-)-dibenzoyl tartaric acid) to the solution.[10]

    • Stir the mixture at an elevated temperature (e.g., 80-95 °C) for 2-4 hours to ensure complete salt formation.[10]

  • Fractional Crystallization:

    • Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt (e.g., cool to 40-60 °C).[10]

    • Collect the crystals by filtration and wash with a small amount of cold solvent. The collected solid is the less soluble salt, enriched in one enantiomer.

    • The filtrate (mother liquor) will be enriched with the more soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water.

    • Adjust the pH with a base (e.g., triethylamine or dilute NaOH) to neutralize the resolving agent and precipitate the free β-phenylalanine enantiomer.

    • Filter, wash, and dry the purified enantiomer.

    • The other enantiomer can be recovered from the mother liquor by a similar process, typically using an acid to neutralize any remaining base and then adjusting the pH to precipitate the amino acid.

G cluster_start racemate DL-β-Phenylalanine (in Solvent) mix Mix and Heat racemate->mix agent Chiral Resolving Agent (e.g., L-DBTA) agent->mix salts Diastereomeric Salts in Solution mix->salts cool Cool & Crystallize salts->cool filter Filter cool->filter less_soluble Less Soluble Salt (e.g., D-β-Phe·L-DBTA) filter->less_soluble Solid more_soluble More Soluble Salt (in Filtrate) filter->more_soluble Liquid liberate1 Liberate with Base less_soluble->liberate1 liberate2 Liberate with Base more_soluble->liberate2 enantiomer1 Pure D-β-Phenylalanine liberate1->enantiomer1 enantiomer2 Pure L-β-Phenylalanine liberate2->enantiomer2

Workflow for Resolution by Diastereomeric Salt Formation.
Enzymatic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[9] Typically, a derivative of the racemic mixture (e.g., an ester or amide) is used as a substrate. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. The resulting product (e.g., the free acid) and the unreacted starting material (e.g., the ester) can then be easily separated.

Lipases and proteases are commonly used for this purpose.[11][12] For instance, lipases can specifically cleave an ester of (S)-β-phenylalanine, yielding the (S)-acid while leaving the (R)-ester untouched.[11] Similarly, ω-transaminases can be used for the kinetic resolution of racemic β-phenylalanine, specifically isolating the (R)-enantiomers.[11][13]

This protocol is based on an industrial process developed for producing (S)-β-phenylalanine.[11]

  • Substrate Preparation: Synthesize the propyl ester of DL-β-phenylalanine via standard esterification methods (e.g., using propanol and an acid catalyst).

  • Enzymatic Hydrolysis:

    • Prepare a buffered aqueous solution of the racemic DL-β-phenylalanine propyl ester.

    • Add a suitable lipase (e.g., from Candida antarctica).

    • Maintain the reaction at a constant pH (e.g., 7.0) and temperature (e.g., 30-40°C) with gentle agitation. The pH is controlled by the addition of a dilute base to neutralize the carboxylic acid being formed.

    • Monitor the reaction progress by measuring the consumption of the base. The reaction is typically stopped at ~50% conversion to maximize yield and enantiomeric excess of both product and remaining substrate.

  • Separation:

    • Once the reaction is complete, acidify the mixture to protonate the (S)-β-phenylalanine.

    • Extract the unreacted (R)-β-phenylalanine propyl ester with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer now contains the (S)-β-phenylalanine. This can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

    • The (R)-ester can be hydrolyzed chemically to yield (R)-β-phenylalanine.

Analytical Characterization

Accurate determination of enantiomeric purity is crucial. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.[14][15] Several types of CSPs are effective for separating phenylalanine enantiomers, including those based on cyclodextrins, teicoplanin, and ristocetin.[14][15][16]

This protocol is based on a validated method using a teicoplanin-based CSP.[14][15]

  • System Configuration:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[14][16]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[14][15]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 23 °C.[14][15]

    • Detection: UV at 210 nm.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve the DL-β-phenylalanine sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

    • Record the chromatogram. Two separate peaks corresponding to the D- and L-enantiomers will be observed.

    • The enantiomeric excess (e.e.) or enantiomeric ratio can be calculated from the integrated peak areas of the two enantiomers.

G start Sample of DL-β-Phenylalanine dissolve Dissolve in Mobile Phase start->dissolve inject Inject into Chiral HPLC System dissolve->inject column Separation on Chiral Stationary Phase inject->column detect UV Detection (210 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram analyze Integrate Peaks & Calculate e.e. chromatogram->analyze result Quantitative Result (Enantiomeric Purity) analyze->result

Workflow for Chiral HPLC Analysis.

Biological Significance and Applications

The enantiomers of β-amino acids often have distinct biological activities, making their separation essential for therapeutic applications.

  • (S)-β-Phenylalanine: This enantiomer is a key building block for various pharmaceutical compounds.[11][17]

  • (R)-β-Phenylalanine: The (R)-enantiomer is a precursor to valuable molecules like (2R,3S)-N-benzoyl-3-phenylisoserine, a side chain in the potent anticancer drug paclitaxel.[13]

β-phenylalanine derivatives are explored for a wide range of therapeutic areas, including oncology and Alzheimer's disease, due to their ability to mimic natural α-amino acids, confer improved stability, and serve as versatile scaffolds for drug design.[11] The antidepressant effect of DL-phenylalanine (an α-amino acid, but with related pharmacology) is thought to be linked to its role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine.[5]

G L_Phe L-Phenylalanine (α-amino acid) Tyr Tyrosine L_Phe->Tyr Phenylalanine hydroxylase Dopa L-DOPA Tyr->Dopa Tyrosine hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA decarboxylase Melanin Melanin Dopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Effect Neurotransmitter & Hormone Functions Dopamine->Effect Epinephrine Epinephrine Norepinephrine->Epinephrine Norepinephrine->Effect Epinephrine->Effect

Biosynthetic Pathway from L-Phenylalanine.[4]

Conclusion

DL-β-phenylalanine is a pivotal precursor in modern drug development. A thorough understanding of the properties of its racemic mixture is essential for implementing efficient and scalable resolution strategies. Methodologies such as diastereomeric salt formation and enzymatic resolution provide effective pathways to obtain enantiomerically pure (R)- and (S)-β-phenylalanine. Concurrently, robust analytical techniques, primarily chiral HPLC, are indispensable for verifying the optical purity of the final products. The distinct biological roles of each enantiomer underscore the critical importance of chiral separation, ensuring the safety, efficacy, and specificity of the resulting pharmaceutical agents.

References

DL-beta-Phenylalanine: A Non-Proteinogenic Amino Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-phenylalanine is a non-proteinogenic amino acid, a structural isomer of the common proteinogenic amino acid L-phenylalanine. Unlike its alpha-amino acid counterpart, the amino group in beta-phenylalanine is attached to the second carbon atom from the carboxyl group. This seemingly minor structural alteration imparts unique chemical and biological properties, making it a valuable building block in medicinal chemistry and a subject of interest for various therapeutic applications. As a racemic mixture, this compound contains equal amounts of D-beta-phenylalanine and L-beta-phenylalanine, each potentially exhibiting distinct biological activities.

This technical guide provides a comprehensive overview of this compound, covering its synthesis, metabolic considerations, physiological effects, and applications in research and drug development. It is intended to serve as a resource for researchers and professionals in the life sciences, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 614-19-7[1]
Appearance White to off-white powder[2]
Melting Point 222 °C (decomposes)[1]
Water Solubility Information not available
SMILES C1=CC=C(C=C1)C(CC(=O)O)N[3]
InChI Key UJOYFRCOTPUKAK-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and enantiomeric form.

Chemical Synthesis: Rodionov-Johnson Reaction

A common and established method for the synthesis of beta-amino acids is the Rodionov-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in a suitable solvent such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 3-amino-3-phenylpropanoic acid (this compound), will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Enzymatic Resolution of this compound

For applications requiring enantiomerically pure D- or L-beta-phenylalanine, enzymatic kinetic resolution of the racemate is a highly effective strategy. This method leverages the stereoselectivity of enzymes to preferentially react with one enantiomer.

Experimental Protocol (Using Phenylalanine Ammonia-Lyase - PAL):

  • Enzyme and Substrate Preparation: Prepare a buffered solution (e.g., phosphate buffer, pH 8.0) containing this compound at a suitable concentration.

  • Enzymatic Reaction: Add Phenylalanine Ammonia-Lyase (PAL) to the substrate solution. The enzyme will selectively deaminate the L-enantiomer to form trans-cinnamic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of trans-cinnamic acid spectrophotometrically (at ~268 nm) or by chiral HPLC to determine the enantiomeric excess of the remaining D-beta-phenylalanine.

  • Separation and Purification: Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heat or pH change). The remaining D-beta-phenylalanine can be separated from trans-cinnamic acid and other reaction components using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

Synthesis_and_Resolution_Workflow cluster_synthesis Chemical Synthesis cluster_resolution Enzymatic Resolution cluster_products Final Products Benzaldehyde Benzaldehyde Condensation Rodionov-Johnson Reaction Benzaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Ammonia Ammonia Source Ammonia->Condensation DL_beta_Phe This compound Condensation->DL_beta_Phe PAL Phenylalanine Ammonia-Lyase (PAL) DL_beta_Phe->PAL Selective Deamination L_beta_Phe L-beta-Phenylalanine D_beta_Phe D-beta-Phenylalanine PAL->D_beta_Phe Unreacted CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Forms Separation Chromatographic Separation Pure_D_beta_Phe Enantiopure D-beta-Phenylalanine Separation->Pure_D_beta_Phe D_beta_Phe->Separation CinnamicAcid->Separation Pure_L_beta_Phe_derived Derived from trans-Cinnamic Acid

Synthesis and Enzymatic Resolution of this compound.

Metabolic Considerations

The metabolic fate of this compound in biological systems is not as well-characterized as that of its alpha-isomer. However, based on the metabolism of related compounds, several pathways can be postulated. The L- and D-enantiomers are likely metabolized differently.

The metabolism of the proteinogenic L-alpha-phenylalanine is primarily initiated by phenylalanine hydroxylase, which converts it to tyrosine.[5] An alternative, minor pathway involves transamination to phenylpyruvate.[6] It is plausible that L-beta-phenylalanine could be a substrate for similar enzymatic transformations, albeit likely at different rates.

The D-enantiomers of amino acids are generally not incorporated into proteins and are often metabolized via oxidative deamination by D-amino acid oxidase. The metabolic fate of D-beta-phenylalanine is not fully elucidated but may involve similar enzymatic processes.

Physiological Effects and Therapeutic Potential

This compound and its individual enantiomers have been investigated for a range of physiological effects and potential therapeutic applications.

Analgesic and Antidepressant Effects

D-phenylalanine, a component of the racemic mixture, has been reported to exhibit analgesic and antidepressant properties.[7] The proposed mechanism for these effects is the inhibition of enkephalin-degrading enzymes, such as carboxypeptidase A.[7] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and mood regulation. By inhibiting their degradation, D-phenylalanine may increase the levels and prolong the action of these neuropeptides in the central nervous system.

Enkephalin_Degradation_Pathway Proenkephalin Proenkephalin Enkephalins Enkephalins (Met-enkephalin, Leu-enkephalin) Proenkephalin->Enkephalins Proteolytic Cleavage OpioidReceptors Opioid Receptors Enkephalins->OpioidReceptors Binds to Enkephalinases Enkephalinases (e.g., Carboxypeptidase A) Enkephalins->Enkephalinases Degraded by Analgesia Analgesia & Mood Regulation OpioidReceptors->Analgesia Activates InactiveFragments Inactive Peptide Fragments Enkephalinases->InactiveFragments D_beta_Phe D-beta-Phenylalanine D_beta_Phe->Enkephalinases Inhibits

Proposed Mechanism of D-beta-Phenylalanine Action on the Enkephalin Pathway.
Applications in Drug Development

Beta-amino acids, including beta-phenylalanine, are valuable scaffolds in drug design due to their ability to form stable secondary structures and their resistance to proteolytic degradation.[4][8]

  • Anticancer Agents: Derivatives of beta-phenylalanine have shown promise as anticancer agents. For instance, they have been used to develop inhibitors of eEF2K, a kinase involved in tumor angiogenesis and chemotherapy resistance in breast cancer.[4]

  • Neurodegenerative Diseases: Beta-phenylalanine derivatives are being explored for the treatment of Alzheimer's disease. They have been used as starting materials to synthesize molecules that target the aggregation of amyloid-beta plaques.[4]

  • Infectious Diseases: The unique structural properties of beta-amino acids make them attractive for developing drugs against infectious agents. Beta-phenylalanine has been used in the rational design of new drugs against Chagas disease.[4]

Quantitative Data

The following tables summarize available quantitative data for this compound and its derivatives. Data for the parent this compound are limited, with more information available for its derivatives.

Table 1: In Vitro Efficacy of beta-Phenylalanine Derivatives

Compound/DerivativeTarget/AssayCell Line/SystemIC₅₀ / EfficacyReference
D-PhenylalanineEnkephalin DegradationStriatal HomogenatesSlight inhibition at 1 mM[6]
eEF2K InhibitorseEF2K Kinase--[4]
B-Aryl-B-pyrrolylpropionic acidAmyloid Aggregation--[4]

Table 2: Toxicity Data

SubstanceTestSpeciesRouteLD₅₀ / NOAELReference
L-Phenylalanine28-Day StudyRatDietaryNOAEL: 1.5% (w/w) for males and females[9]
DL-Phenylalanine derivative (Merphalan)Acute ToxicityRatOralLD₅₀: 105 mg/kg[10]

Table 3: Pharmacokinetic Parameters

SubstanceSpeciesDose & RouteBioavailabilityTₘₐₓT₁/₂Reference
L-PhenylalanineRat5 mg/kg, nasal96.3%45 min-[11]
D-PhenylalanineRat5 mg/kg, nasal35.2%60 min-[11]
Beta-alanineHuman1400 mg, oral-40-150 min32.6-97.8 min[12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of research involving this compound.

Use in Cell Culture

Protocol for Assessing Cytotoxicity:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for anticancer studies) in appropriate media and conditions until they reach approximately 80% confluency.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on the derivative's solubility) at a high concentration.

  • Treatment: Seed the cells in 96-well plates at a predetermined density. After allowing the cells to attach overnight, treat them with a serial dilution of the this compound stock solution. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell_Culture_Workflow Start Start CellSeeding Seed Cells in 96-well Plates Start->CellSeeding Treatment Treat with Serial Dilutions of this compound CellSeeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation ViabilityAssay Perform MTT/MTS Assay Incubation->ViabilityAssay DataAnalysis Analyze Data and Calculate IC50 ViabilityAssay->DataAnalysis End End DataAnalysis->End

Workflow for Assessing the Cytotoxicity of this compound.
Use in Animal Models

Protocol for a Murine Analgesia Model (Hot Plate Test):

  • Animal Acclimatization: Acclimate male ICR mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (or its D-isomer) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Hot Plate Test: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Latency Measurement: Record the latency time for the mouse to exhibit a pain response (e.g., licking its paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Data Analysis: Compare the mean latencies of the treated groups with the control group to determine the analgesic effect.

Signaling Pathway Interactions

While direct studies on the interaction of this compound with major signaling pathways are limited, inferences can be drawn from studies on L-alpha-phenylalanine. L-phenylalanine has been shown to regulate protein synthesis through the mTOR (mammalian target of rapamycin) signaling pathway.[13] It is plausible that beta-phenylalanine isomers could also modulate this pathway, either as agonists or antagonists, depending on their interaction with amino acid transporters and intracellular sensors.

mTOR_Signaling_Pathway AminoAcids Amino Acids (e.g., Phenylalanine) LAT1 LAT1 Transporter AminoAcids->LAT1 Transport IntracellularAA Intracellular Amino Acids LAT1->IntracellularAA mTORC1 mTORC1 IntracellularAA->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Potential Interaction of Phenylalanine with the mTOR Signaling Pathway.

Conclusion

This compound is a versatile non-proteinogenic amino acid with significant potential in research and drug development. Its unique structural features offer advantages in the design of novel therapeutics with enhanced stability and biological activity. While a substantial body of research exists for beta-amino acids in general, further studies are warranted to fully elucidate the specific pharmacokinetic, toxicological, and mechanistic profiles of this compound and its individual enantiomers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the promising applications of this intriguing molecule.

References

Spectroscopic Analysis of DL-beta-Phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic techniques used to analyze DL-beta-Phenylalanine, a non-proteinogenic amino acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical methodologies and spectral characteristics of this compound.

Introduction

This compound (3-amino-3-phenylpropanoic acid) is an isomer of the essential amino acid phenylalanine. Its structural differences impart distinct chemical and biological properties, making its accurate identification and characterization crucial in various research and development settings. Spectroscopic methods are fundamental tools for elucidating the structure, purity, and quantitative profile of this compound. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~7.3-7.5mAromatic protons (C₆H₅)
~4.4tMethine proton (CH)
~2.8dMethylene protons (CH₂)

Solvent: D₂O. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~175Carbonyl carbon (C=O)
~138Aromatic quaternary carbon
~129Aromatic methine carbons
~128Aromatic methine carbons
~127Aromatic methine carbons
~53Methine carbon (CH)
~42Methylene carbon (CH₂)

Solvent: D₂O. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid), N-H stretch (amine)
~3030MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1495, ~1450Medium-StrongAromatic C=C stretches
~1400MediumC-O stretch, O-H bend
~740, ~700StrongAromatic C-H out-of-plane bend

Sample form: Solid (Attenuated Total Reflectance - ATR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for this compound

Wavelength (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
~257~200Water
~206>10,000Water
Mass Spectrometry (MS)

Table 5: Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)

m/zRelative Intensity (%)Putative Fragment
165~5[M]⁺ (Molecular Ion)
119~10[M - COOH]⁺
106~100[C₈H₁₀]⁺ (Tropylium ion)
91~40[C₇H₇]⁺
77~10[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual HDO peak at ~4.79 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum using the solvent signal or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with deionized water.

    • Measure the absorbance of each dilution from 190 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Ionization:

    • The sample is vaporized by heating.

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Signaling and Metabolic Pathways

This compound is not a direct participant in major metabolic pathways in the same way as its alpha-isomer. However, understanding the metabolic fate of the structurally similar L-phenylalanine provides context for potential biological interactions and analytical investigations. The following diagrams illustrate the general biosynthesis and degradation pathways of L-phenylalanine.

Phenylalanine_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase L_Phenylalanine L_Phenylalanine Phenylpyruvate->L_Phenylalanine Phenylalanine aminotransferase

Figure 1. Biosynthesis of L-Phenylalanine.

Phenylalanine_Degradation L_Phenylalanine L_Phenylalanine L_Tyrosine L_Tyrosine L_Phenylalanine->L_Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Fumarate_Acetoacetate Fumarate & Acetoacetate Homogentisate->Fumarate_Acetoacetate Homogentisate 1,2-dioxygenase

Figure 2. Degradation of L-Phenylalanine.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. NMR spectroscopy is indispensable for unambiguous structure determination, while IR spectroscopy offers valuable information about functional groups. UV-Vis spectroscopy is a straightforward method for quantification, and mass spectrometry provides crucial data on molecular weight and fragmentation patterns. The provided experimental protocols serve as a foundation for developing and implementing analytical methods for this compound in research and quality control environments.

Thermochemical Properties of DL-beta-Phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of DL-beta-Phenylalanine. The information is compiled from various scientific sources to support research, development, and formulation activities. This document details key thermodynamic parameters, the experimental methodologies used for their determination, and relevant biological pathways.

Core Thermochemical Data

The following tables summarize the available quantitative thermochemical data for this compound and its alpha-isomer, DL-Phenylalanine, for comparative purposes. It is important to note that comprehensive experimental thermochemical data specifically for this compound is limited in the public domain. Much of the available detailed data pertains to the alpha-isomer.

Table 1: General and Physical Properties

PropertyValue for this compoundValue for DL-alpha-PhenylalanineReference(s)
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol 165.19 g/mol [1][2]
CAS Number 614-19-7150-30-1[1][2]
Physical Description White powder/crystalline solidWhite crystalline platelets, odorless[1][3]
Melting Point 222 °C (decomposes)266-267 °C (decomposes)[1][4][5]

Table 2: Thermodynamic Properties

PropertyValue for DL-alpha-PhenylalanineMethodReference(s)
Standard Enthalpy of Combustion (ΔcH°solid) -4646.3 ± 0.8 kJ/molCombustion Calorimetry[6]
-4667.4 kJ/molCombustion Calorimetry[6]
-4653.00 ± 2.50 kJ/molNot Specified[7]
Standard Enthalpy of Formation (ΔfH°solid) -460.60 ± 2.60 kJ/molFrom Combustion Data
Constant Pressure Heat Capacity (Cp,solid) 203.1 J/mol·K (at 298.15 K)Not Specified[6]
203.01 J/mol·K (at 298.15 K)Temperature range 11 to 305 K[6]
Standard Molar Entropy (S°solid,1 bar) 213.64 J/mol·KNot Specified[6]
Enthalpy of Sublimation (ΔsubH) 154 ± 0.8 kJ/mol (at 455 K)Vapor Pressure Measurement[6]

Table 3: Solubility Data

SolventSolubility of DL-alpha-PhenylalanineReference(s)
Water Soluble[3]
Dilute Mineral Acid Soluble[3]
Dilute Alkali Hydroxide Solutions Soluble[3]
Ethanol Slightly Soluble[3]

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric and analytical techniques. Below are detailed descriptions of the general experimental methodologies employed for these measurements.

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis Sample Weigh Sample (e.g., DL-Phenylalanine) Pellet Press into a Pellet Sample->Pellet Fuse Attach Fuse Wire Pellet->Fuse Bomb Place Pellet in Bomb Fuse->Bomb Water Add 1 mL of Water Bomb->Water Seal Seal the Bomb Water->Seal Oxygen Pressurize with Oxygen (e.g., 30 atm) Seal->Oxygen Immerse Immerse Bomb in Water Bath Oxygen->Immerse Equilibrate Allow to Equilibrate Immerse->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Record Temperature Rise Ignite->Measure Correct Apply Corrections (e.g., for fuse wire, nitric acid formation) Measure->Correct Calculate Calculate Heat of Combustion Correct->Calculate

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the amino acid (typically around 1 gram) is pressed into a pellet. A fuse wire of known length and material is attached to the electrodes of the calorimeter bomb, with the wire in contact with the sample pellet.

  • Bomb Assembly: A small amount of water (e.g., 1 mL) is placed in the bottom of the bomb to ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and purged of air before being filled with high-purity oxygen to a pressure of approximately 30 atmospheres.

  • Calorimetric Measurement: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is calculated from the observed temperature rise, after applying corrections for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat Capacity

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point, enthalpy of fusion, and heat capacity of a substance.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

G cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Sample Weigh Sample (mg scale) Pan Seal in DSC Pan Sample->Pan Load Place Sample and Reference Pans in DSC Cell Pan->Load Reference Prepare Empty Reference Pan Reference->Load Program Apply Temperature Program (Heating/Cooling Rate) Load->Program Measure Measure Differential Heat Flow Program->Measure Thermogram Generate Thermogram (Heat Flow vs. Temperature) Measure->Thermogram Analyze Determine Melting Point (Peak Onset/Maximum) and Enthalpy of Fusion (Peak Area) Thermogram->Analyze

Caption: General workflow for Differential Scanning Calorimetry (DSC) analysis.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the amino acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument's furnace. The furnace is subjected to a controlled temperature program, typically a linear heating rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The output is a thermogram, a plot of differential heat flow versus temperature. An endothermic peak indicates melting, with the onset or peak maximum corresponding to the melting temperature. The area under the peak is proportional to the enthalpy of fusion. For heat capacity measurements, the heat flow is measured over a range of temperatures.

For thermally labile compounds like amino acids that may decompose before melting, Fast Scanning Calorimetry (FSC) can be employed. FSC utilizes very high heating rates (e.g., >1000 K/s) to outrun the decomposition kinetics, allowing for the determination of the melting temperature and enthalpy of fusion.

Solubility Measurement

The solubility of an amino acid in a given solvent is typically determined by the equilibrium saturation method.

Methodology:

  • Equilibration: An excess amount of the solid amino acid is added to the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Separation: The saturated solution is carefully separated from the undissolved solid, usually by filtration or centrifugation.

  • Quantification: The concentration of the amino acid in the saturated solution is determined using an appropriate analytical technique, such as gravimetric analysis (evaporation of the solvent and weighing the residue), spectroscopy (e.g., UV-Vis absorbance), or chromatography (e.g., HPLC).

Biological Significance and Signaling Pathway

Phenylalanine is an essential amino acid and a precursor for the synthesis of several important neurotransmitters. The L-isomer is the form primarily utilized in these biological pathways.

Neurotransmitter Synthesis Pathway

L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then a key precursor in the catecholamine synthesis pathway, leading to the production of dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).

Signaling Pathway: Phenylalanine to Catecholamines

G Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthetic pathway of catecholamine neurotransmitters from L-phenylalanine.

These neurotransmitters are crucial for various physiological and cognitive functions, including mood regulation, attention, and the "fight-or-flight" response. The role of D-phenylalanine and beta-phenylalanine in these specific pathways is less defined, though D-phenylalanine is thought to have analgesic properties.

Conclusion

This technical guide has summarized the key thermochemical properties of this compound, with comparative data for its alpha-isomer due to the limited availability of specific data for the beta form. Detailed experimental methodologies for determining these properties have been outlined, providing a basis for understanding the origin and reliability of the data. The inclusion of the primary biological pathway for phenylalanine highlights its importance in neuroscience and drug development. For further in-depth analysis, it is recommended to consult the original research articles cited.

References

Methodological & Application

Application Notes and Protocols for the Use of DL-beta-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. β-amino acids, in particular, offer significant advantages, including enhanced resistance to enzymatic degradation by proteases, which can lead to a longer in vivo half-life. DL-β-Phenylalanine, a racemic mixture of the D- and L-isomers of β-phenylalanine, is a valuable building block for generating stereochemical diversity in peptide libraries. This approach allows for the simultaneous synthesis of a pair of diastereomeric peptides, which can then be screened for desired biological activities, aiding in the discovery of peptide leads with improved stability, binding affinity, and therapeutic potential.[1]

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-DL-β-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Advantages of Incorporating DL-β-Phenylalanine

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by many proteases, significantly increasing the peptide's resistance to degradation.

  • Structural Diversity: The introduction of a β-amino acid alters the peptide backbone, leading to unique secondary structures and conformations that can be explored for novel receptor interactions.

  • Peptide Library Generation: The use of a DL-racemic mixture allows for the creation of two diastereomeric peptides in a single synthesis, expanding the chemical space for screening and structure-activity relationship (SAR) studies.[1][2]

Quantitative Data in Solid-Phase Peptide Synthesis

The efficiency of SPPS is critical for obtaining high-purity peptides. While extensive data specifically for DL-β-phenylalanine is not widely published, the following table summarizes typical quantitative outcomes for the coupling of Fmoc-protected amino acids, which are expected to be similar for Fmoc-DL-β-phenylalanine. It is anticipated that the D- and L-isomers will couple with comparable efficiency.[1]

ParameterTypical ValueMonitoring/Measurement MethodNotes
Coupling Efficiency >99%Qualitative Kaiser test or quantitative UV monitoring of Fmoc deprotection.[1]Incomplete coupling results in deletion peptide impurities.
Racemization <1% (for Phe)Chiral chromatography (HPLC) or mass spectrometry of the final peptide.Phenylalanine is not considered a high-risk residue for racemization.[1] The choice of coupling reagents and additives is crucial to minimize this side reaction.[3]
Cleavage Yield 70-95%Gravimetric analysis or HPLC quantification of the crude product.Highly dependent on the peptide sequence, chosen resin, and cleavage cocktail composition.[1]
Crude Peptide Purity 50-90%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]Sequence-dependent; aggregation and side reactions during synthesis can lower purity.

Minimizing Racemization

Racemization is a critical side reaction during the activation and coupling steps of SPPS, particularly when using carbodiimide reagents.[1] Additives are commonly used to suppress this phenomenon. The choice of additive can significantly impact the level of epimerization.

AdditiveCoupling Reagent% D/L Isomer Formation (Model: Z-Phe-Val-OH + H-Pro-NH2)
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data sourced from publicly available information for standard α-amino acids, providing a general guideline.[3]

For sensitive couplings, aminium/uronium salts like HBTU or HATU, or phosphonium salts like PyBOP are recommended as they generally result in lower racemization levels compared to carbodiimides alone.[4][5]

Experimental Protocols

Materials and Reagents
  • Fmoc-DL-β-Phenylalanine

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA

Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle for Fmoc-DL-β-Phenylalanine Incorporation

This protocol outlines a single coupling cycle.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for 30-60 minutes.[2]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain.
  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[2]
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-DL-β-phenylalanine (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU or HATU (3-5 equivalents) in DMF.[2]
  • Add DIPEA (6-10 equivalents) to the amino acid solution to begin the pre-activation. Agitate for 1-2 minutes.[2]
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2]

5. Monitoring the Coupling Reaction (Optional but Recommended):

  • Perform a qualitative Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[1]

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, Step 2.

2. Resin Washing and Drying:

  • Wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under a vacuum.

3. Cleavage:

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin.
  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[1]
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.[1]
  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 3: Purification of Diastereomeric Peptides

The crude product will be a mixture of two diastereomers. These can be separated by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of the HPLC mobile phase B).[1]

2. HPLC Conditions:

  • Column: C18 reverse-phase column.[1][6]
  • Mobile Phase A: HPLC grade water with 0.1% TFA.[1][6]
  • Mobile Phase B: HPLC grade acetonitrile with 0.1% TFA.[1][6]
  • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) is typically effective. The exact gradient should be optimized for the specific peptide.
  • Flow Rate: Typically 1.0 mL/min for an analytical column (4.6 mm ID).[7]
  • Detection: UV absorbance at 220 nm.[7]

3. Fraction Collection and Analysis:

  • Collect the separated diastereomeric peaks.
  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final purified peptides.

Visualized Workflows and Pathways

SPPS_Workflow General Workflow for SPPS with DL-beta-Phenylalanine cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_purification Final Steps Resin Start with Resin Support Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser Kaiser->Deprotection Repeat for next AA Final_Deprotect Final Fmoc Deprotection Kaiser->Final_Deprotect Final AA Coupled Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification (Separate Diastereomers) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis.

Logic_Diagram Strategic Use of this compound in SPPS Start Fmoc-DL-beta-Phe-OH (Racemic Mixture) SPPS Solid-Phase Peptide Synthesis Start->SPPS Crude Crude Peptide Product (Mixture of Diastereomers) SPPS->Crude HPLC RP-HPLC Separation Crude->HPLC Diastereomer1 Purified Peptide 1 (...-L-beta-Phe-...) HPLC->Diastereomer1 Diastereomer2 Purified Peptide 2 (...-D-beta-Phe-...) HPLC->Diastereomer2 Screening Biological Activity Screening Diastereomer1->Screening Diastereomer2->Screening Lead Lead Compound Identification Screening->Lead

Caption: Strategy for Peptide Library Generation.

References

Applications of DL-beta-Phenylalanine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-phenylalanine is a non-proteinogenic amino acid, an isomer of the essential amino acid L-phenylalanine. Unlike its alpha-counterpart, which is a primary precursor for the synthesis of catecholamine neurotransmitters, the role of this compound in the central nervous system is less understood. However, emerging evidence suggests potential interactions with key neurotransmitter systems, positioning it as a compound of interest for neuroscience research and drug development. This document provides an overview of the current understanding of this compound's applications in neuroscience, including its known interactions, potential mechanisms of action, and protocols for further investigation.

Known and Postulated Mechanisms of Action

Interaction with Inhibitory Neurotransmitter Receptors

Research on derivatives of beta-phenylalanine suggests a potential interaction with inhibitory neurotransmitter systems. A study on isolated lamprey spinal cord neurons demonstrated that 3,4-Dioxy-L-beta-phenylalanine, a derivative, can evoke ionic currents that are sensitive to strychnine, a glycine receptor antagonist.[1] These currents also exhibited cross-desensitization with those activated by glycine, indicating that this derivative may act on glycine receptors or a closely related receptor complex.[1] This finding opens the possibility that beta-phenylalanine and its analogues could modulate inhibitory neurotransmission in the spinal cord and potentially the brain.

Role as a Putative "Weak Neurotransmitter"

In the context of hepatic encephalopathy, a condition characterized by altered neurotransmission, beta-phenylalanine has been described as a "weak neurotransmitter" or a "false neurotransmitter".[2] It is suggested to be formed from its precursor, phenylalanine.[2] This implies that in pathological states, an accumulation of phenylalanine could lead to the synthesis of beta-phenylalanine, which might interfere with normal synaptic function.

Substrate for Monoamine Oxidase B (MAO-B)

In vitro enzymatic assays have utilized beta-phenylalanine as a substrate for monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the degradation of dopamine. The use of beta-phenylalanine as a substrate in such assays suggests a potential interaction with the monoaminergic system, although the physiological relevance of this in vivo is yet to be determined.

Data Presentation

Quantitative Data Summary

Due to the limited direct research on this compound, quantitative data on its specific binding affinities and functional potencies at various neurotransmitter receptors are scarce. The following table summarizes the available information on a related compound.

CompoundPreparationReceptor/EnzymeAssay TypeResultReference
3,4-Dioxy-L-beta-phenylalanineNot specifiedGlycine ReceptorElectrophysiology (in lamprey spinal cord neurons)Evoked strychnine-sensitive ionic responses with cross-desensitization to glycine.[1]
beta-phenylalanineNot specifiedMonoamine Oxidase B (MAO-B)Enzymatic Assay (from mitochondrial fraction)Used as a substrate (2 mM concentration).[3]

Experimental Protocols

Given the nascent stage of research on this compound in neuroscience, the following are proposed experimental protocols based on standard methodologies to elucidate its neuropharmacological profile.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a panel of neurotransmitter receptors.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from rodent brain tissue or from cell lines expressing specific human recombinant receptors (e.g., GABA-A, GABA-B, glycine, glutamate, dopamine, and serotonin receptor subtypes).

  • Radioligand Binding Assay:

    • Incubate the membrane preparations with a specific radiolabeled ligand for the receptor of interest (e.g., [³H]muscimol for GABA-A, [³H]strychnine for glycine receptors).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Perform a non-linear regression analysis to determine the inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor.

Protocol 2: Electrophysiological Recording in Brain Slices

Objective: To assess the effects of this compound on neuronal excitability and synaptic transmission.

Methodology:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from individual neurons in the brain slices.

    • Bath-apply this compound at various concentrations.

    • Record changes in resting membrane potential, input resistance, and action potential firing.

    • To study synaptic effects, evoke synaptic responses (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs) and measure the effect of this compound on their amplitude and frequency.

  • Pharmacological Characterization:

    • Co-apply specific receptor antagonists (e.g., for GABA, glycine, or glutamate receptors) to determine the receptor system through which this compound exerts its effects.

Protocol 3: In Vivo Behavioral Assay in Rodents

Objective: To evaluate the potential behavioral effects of this compound (e.g., on anxiety, locomotion, or cognition).

Methodology:

  • Animal Subjects: Use adult rodents (e.g., mice or rats).

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Behavioral Testing:

    • Anxiety-like behavior: Use tests such as the elevated plus-maze or open field test.

    • Locomotor activity: Monitor spontaneous activity in an open field arena.

    • Cognitive function: Employ tests like the Morris water maze for spatial learning and memory or the novel object recognition test for recognition memory.

  • Data Analysis:

    • Compare the behavioral performance of the this compound-treated groups with a vehicle-treated control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Postulated Signaling Pathway of beta-Phenylalanine Derivatives bPhe beta-Phenylalanine Derivative GlyR Glycine Receptor bPhe->GlyR Binds to IonChannel Chloride Ion Channel Opening GlyR->IonChannel Activates Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: Postulated signaling pathway for beta-phenylalanine derivatives at inhibitory synapses.

G cluster_1 Experimental Workflow for In Vitro Characterization Prep Prepare Brain Membrane Homogenates Assay Radioligand Binding Assay (with this compound) Prep->Assay Electro Patch-Clamp Recording from Brain Slices Prep->Electro Use for Analysis Determine Binding Affinity (Ki) Assay->Analysis Function Assess Effects on Neuronal Excitability & Synaptic Transmission Electro->Function

Caption: Proposed workflow for in vitro characterization of this compound.

G cluster_2 Logical Relationship of Phenylalanine Metabolism and Neurotransmitter Synthesis Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase bPhe beta-Phenylalanine (Weak Neurotransmitter) Phe->bPhe Alternative Pathway (Postulated) Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase

Caption: Phenylalanine metabolism leading to catecholamines and postulated beta-phenylalanine formation.

Future Directions and Conclusion

The current body of research on this compound in neuroscience is limited but provides intriguing leads for further investigation. The suggestive evidence for its interaction with inhibitory glycine receptors and its potential role as a weak neurotransmitter warrants a more systematic examination of its neuropharmacological properties.

Future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of this compound and its enantiomers (D- and L-beta-phenylalanine) at a wide range of CNS receptors.

  • Elucidating Mechanisms of Action: Utilizing electrophysiological and molecular techniques to understand how it modulates neuronal function.

  • In Vivo Studies: Conducting thorough behavioral studies in animal models to explore its potential therapeutic applications for neurological and psychiatric disorders.

  • Metabolic Studies: Investigating the endogenous synthesis and degradation pathways of beta-phenylalanine in the brain under both normal and pathological conditions.

References

Application Notes: DL-beta-Phenylalanine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of DL-beta-phenylalanine as a strategic precursor in the synthesis of various pharmaceutical agents. The content herein details key synthetic methodologies, presents quantitative data for comparative analysis, and offers explicit experimental protocols. Furthermore, visual diagrams of synthetic and biological pathways are included to facilitate a deeper understanding of the processes and mechanisms involved.

Introduction

Beta-amino acids are crucial building blocks in medicinal chemistry, offering advantageous properties over their alpha-amino acid counterparts, such as enhanced metabolic stability and unique conformational preferences.[1][2] this compound, a readily available and cost-effective starting material, serves as a valuable precursor for a range of pharmaceuticals, including beta-lactam antibiotics, dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, and neprilysin inhibitors such as Sacubitril. This document outlines key synthetic transformations and applications of this compound in drug development.

Synthetic Applications and Methodologies

This compound can be efficiently resolved into its enantiomerically pure forms or utilized as a racemic mixture in various synthetic routes. The primary strategies for its incorporation into pharmaceutical entities include enzymatic resolution, asymmetric synthesis, and diastereoselective reactions.

Enzymatic Resolution of this compound

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure (R)- and (S)-beta-phenylalanine.[1] Lipases and transaminases are commonly employed for this purpose due to their high selectivity and operation under mild conditions.[1][2]

Table 1: Comparison of Enzymatic Resolution Methods for this compound

EnzymeSubstrateProductYieldEnantiomeric Excess (ee)Reference
Burkholderia cepacia LipaseRacemic beta-phenylalanine propyl ester(S)-beta-phenylalanine20% (global)>99.5%[1]
Hydantoinase (Vigna angularis)Dihydrouracil derivative of phenylalanineAryl-substituted N-carbamoyl-β-amino acids7-79%>100 (E-value)[1]
Phenylalanine ammonia lyase (PAL) & Phenylalanine aminomutase (PAM)Racemic beta-phenylalanine(R)-beta-phenylalanine->99%[1]
Synthesis of Beta-Lactams

Beta-lactams are a cornerstone of antibiotic therapy. This compound derivatives can be used to synthesize the beta-lactam core structure through methods like the Staudinger synthesis ([2+2] cycloaddition of a ketene with an imine) and various cyclization reactions.[3][4] The Mannich-type reaction also provides a convergent route to substituted beta-lactams.[1]

Table 2: Selected Synthetic Routes to Beta-Lactams from Phenylalanine Derivatives

Reaction TypeStarting Materials from Phenylalanine DerivativeKey Reagents/CatalystsDiastereoselectivityYieldReference
Asymmetric Mannich-type ReactionN-substituted beta-phenylalanine derivatives1,3-bis-trimethysilyl ether catalystHigh53-81%[1]
Staudinger [2+2] CycloadditionChiral imine from D-phenylalanine ethyl esterPhthalimidoacetyl chlorideSingle stereoisomer-[3]
Rhodium-catalyzed C-H AmidationCarboxamide of a beta-phenylalanine derivativeRh(II) catalyst--[5]
Synthesis of Sitagliptin (DPP-4 Inhibitor)

Sitagliptin, a widely used drug for type 2 diabetes, is a beta-amino acid derivative. Its synthesis can be achieved from precursors derived from beta-phenylalanine through asymmetric hydrogenation or enzymatic transamination, highlighting the importance of obtaining high enantiopurity.[6][7]

Table 3: Key Steps in Enantioselective Synthesis of Sitagliptin

Synthetic StrategyKey IntermediateCatalyst/EnzymeEnantiomeric Excess (ee)Overall YieldReference
Asymmetric HydrogenationDehydrositagliptinRh(I)/tBu JOSIPHOS>99%52% (8 steps)[7]
Enzymatic TransaminationPro-sitagliptin ketoneTransaminase from Roseomonas deserti (TARO)High61% (isolated)[7]
Phase-Transfer Catalysis(E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-oneQuinine-derived C(9)-urea ammonium catalyst96%-[8]
Synthesis of Sacubitril Precursor (Neprilysin Inhibitor)

Sacubitril, a component of the heart failure medication Entresto, is synthesized from a chiral beta-amino acid precursor. While not directly from beta-phenylalanine, the synthetic strategies employed are analogous and demonstrate the utility of beta-amino acid synthons. An efficient synthesis of a key precursor has been reported with a high overall yield.[9]

Experimental Protocols

Protocol 1: Enzymatic Resolution of this compound using Burkholderia cepacia Lipase

This protocol is based on the industrial process for obtaining (S)-beta-phenylalanine.[1]

Materials:

  • This compound propyl ester

  • Burkholderia cepacia lipase (immobilized)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., toluene)

  • Acid and base for pH adjustment and work-up

Procedure:

  • Prepare a biphasic system containing an aqueous solution of this compound propyl ester in phosphate buffer and an organic solvent.

  • Add the immobilized Burkholderia cepacia lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by chiral HPLC.

  • The lipase will selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, which will predominantly reside in the aqueous phase. The unreacted (R)-ester will remain in the organic phase.

  • Once the desired conversion is reached (typically around 50%), separate the aqueous and organic layers.

  • Acidify the aqueous layer to precipitate the (S)-beta-phenylalanine. Filter and dry the product.

  • The (R)-ester can be recovered from the organic layer and racemized for reuse.

Protocol 2: Synthesis of a Beta-Lactam via Asymmetric Mannich-type Reaction

This protocol describes a general procedure for the diastereoselective synthesis of N-substituted beta-lactams.[1]

Materials:

  • (R)-para-methoxyphenylethylamine

  • Aldehyde

  • 1,3-bis-trimethysilyl ether catalyst

  • Sodium periodate

  • Appropriate solvents (e.g., dichloromethane, methanol)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the (R)-para-methoxyphenylethylamine and the aldehyde in the chosen solvent.

  • Add the 1,3-bis-trimethysilyl ether catalyst and stir the reaction at the appropriate temperature until completion, monitoring by TLC or LC-MS. This step forms a cyclized intermediate.

  • Upon completion, quench the reaction and perform an oxidative cleavage of the cyclized product using sodium periodate.

  • Work up the reaction mixture by extraction and purify the resulting N-substituted beta-phenylalanine derivative by column chromatography.

  • The beta-amino acid can then be cyclized to the corresponding beta-lactam using standard methods (e.g., using a dehydrating agent like DCC or EDC).

Signaling Pathways and Mechanisms of Action

Sitagliptin Signaling Pathway

Sitagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner. Additionally, sitagliptin has been shown to ameliorate diabetic nephropathy by inhibiting the TGF-β1/Smad signaling pathway, which is involved in renal fibrosis.[10] It also affects the ERK1/2 signaling pathway in vascular smooth muscle cells.[11]

Sitagliptin_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic Islets cluster_kidney Kidney Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits TGFB1_Smad ↓ TGF-β1/Smad Pathway Sitagliptin->TGFB1_Smad Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive Degradation Insulin ↑ Insulin Release GLP1_GIP_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP_active->Glucagon Fibrosis ↓ Renal Fibrosis TGFB1_Smad->Fibrosis Sacubitril_Valsartan_Pathway cluster_sacubitril Sacubitril Action cluster_valsartan Valsartan Action cluster_effects Cardiovascular Effects Sacubitril Sacubitril (Prodrug) Sacubitrilat Sacubitrilat (Active) Sacubitril->Sacubitrilat Activation by Esterases Neprilysin Neprilysin Sacubitrilat->Neprilysin Inhibits Natriuretic_Peptides ↑ Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Degrades Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis ↓ Sodium & Water Retention Natriuretic_Peptides->Natriuresis Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates RAAS_Effects ↓ Vasoconstriction ↓ Aldosterone AT1_Receptor->RAAS_Effects Valsartan Valsartan Valsartan->AT1_Receptor Blocks Synthetic_Workflow Start This compound Esterification Esterification Start->Esterification Racemic_Ester Racemic beta-Phenylalanine Ester Esterification->Racemic_Ester Enzymatic_Resolution Enzymatic Resolution (e.g., Lipase) Racemic_Ester->Enzymatic_Resolution S_Acid (S)-beta-Phenylalanine Enzymatic_Resolution->S_Acid R_Ester (R)-beta-Phenylalanine Ester Enzymatic_Resolution->R_Ester Protection N-Protection S_Acid->Protection Racemization Racemization R_Ester->Racemization Protected_Acid N-Protected (S)-beta-Phenylalanine Protection->Protected_Acid Coupling Coupling with Side Chain Protected_Acid->Coupling Intermediate Chiral Pharmaceutical Intermediate Coupling->Intermediate Racemization->Racemic_Ester Recycle

References

Application Notes and Protocols for the Enzymatic Resolution of DL-β-Phenylalanine in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chirally pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] β-Phenylalanine, in its enantiomerically pure form, is a key component in various therapeutic agents. Enzymatic kinetic resolution offers a highly selective, environmentally friendly, and efficient alternative to traditional chemical methods for obtaining these valuable chiral compounds.[2] This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic DL-β-phenylalanine using common biocatalysts.

Overview of Enzymatic Resolution Strategies

The kinetic resolution of racemic DL-β-phenylalanine relies on the stereoselective action of enzymes, which preferentially catalyze the transformation of one enantiomer, leaving the other unreacted. The main enzymatic approaches include:

  • Lipase-catalyzed Hydrolysis/Esterification: Lipases are widely used for the resolution of racemic esters of β-phenylalanine.[2][3] The enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, allowing for separation from the unreacted ester.

  • Penicillin Acylase-catalyzed Hydrolysis/Acylation: Penicillin acylases exhibit high enantioselectivity in the hydrolysis of N-acyl-β-phenylalanine or the acylation of the β-amino acid.[4]

  • ω-Transaminase-catalyzed Transamination: ω-Transaminases can be employed for the kinetic resolution of racemic β-phenylalanine by selectively converting one enantiomer into the corresponding β-keto acid.[1][5][6]

The choice of enzyme and strategy depends on the desired enantiomer, substrate availability, and process economics.

Quantitative Data Summary

The following table summarizes typical quantitative data for the enzymatic resolution of DL-β-phenylalanine derivatives using different enzymes.

EnzymeSubstrateDesired ProductEnantiomeric Excess (ee)Yield (%)Key Reaction ConditionsReference
Amano Lipase PS (Burkholderia cepacia)Racemic ethyl β-phenylalanine(R)-β-Phenylalanine>99%45%50°C, methyl tert-butyl ether co-solvent[2][3]
LipaseRacemic propyl β-phenylalanine(S)-β-Phenylalanine>99.5%-Industrial Process[2]
Penicillin G Acylase (Escherichia coli)DL-β-Phenylalanine(S)-β-Phenylalanine & (R)-β-Phenylalanine98% for (S), 99% for (R)~50%pH 10 (acylation), pH 7.5 (hydrolysis), 25°C[4]
Phenylalanine Aminomutase (PAM)(E)-Cinnamic Acid Derivativesα- and β-amino acids>99%-Ammonia addition[7]
ω-Transaminase (Sphaerobacter thermophilus)Racemic β-amino acidsEnantiopure β-amino acid-<50% (kinetic resolution)-[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of DL-β-Phenylalanine Ethyl Ester

This protocol describes the resolution of racemic ethyl β-phenylalanine using Amano Lipase PS from Burkholderia cepacia to produce (R)-β-phenylalanine.

Materials:

  • Racemic ethyl β-phenylalanine

  • Amano Lipase PS (from Burkholderia cepacia)

  • Methyl tert-butyl ether (MTBE)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH control

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment during workup

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve racemic ethyl β-phenylalanine (e.g., 10 g) in a mixture of phosphate buffer (e.g., 100 mL) and MTBE (e.g., 100 mL).

    • Add Amano Lipase PS (e.g., 1 g).

    • Stir the mixture at a constant temperature of 50°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted (S)-ethyl β-phenylalanine and the formed (R)-β-phenylalanine using chiral HPLC (see Protocol 4).

    • Maintain the pH of the aqueous phase at 7.0 by the controlled addition of 1 M NaOH solution. The reaction is typically complete when approximately 50% conversion is reached.

  • Workup and Product Isolation:

    • Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.

    • Separate the organic and aqueous layers.

    • Isolation of (S)-ethyl β-phenylalanine:

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the resulting crude (S)-ethyl β-phenylalanine by silica gel column chromatography.

    • Isolation of (R)-β-phenylalanine:

      • Wash the aqueous layer with ethyl acetate to remove any residual ester.

      • Adjust the pH of the aqueous layer to the isoelectric point of β-phenylalanine (around pH 6) with 1 M HCl.

      • The precipitated (R)-β-phenylalanine can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Penicillin Acylase-Catalyzed Kinetic Resolution of DL-β-Phenylalanine

This protocol outlines the resolution of DL-β-phenylalanine via enantioselective acylation using penicillin G acylase from Escherichia coli.

Materials:

  • DL-β-Phenylalanine

  • Phenylacetamide (acyl donor)

  • Penicillin G Acylase (from E. coli)

  • Buffer solution (e.g., pH 10 for acylation, pH 7.5 for hydrolysis)

  • Hydrochloric acid (HCl) solution for pH adjustment

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enantioselective Acylation:

    • Dissolve DL-β-phenylalanine (e.g., 150 mM) and phenylacetamide (e.g., 300 mM, 2:1 molar ratio to BPA) in a buffer solution adjusted to pH 10.

    • Add penicillin G acylase (e.g., 8 IU/mL).

    • Incubate the reaction at 25°C with gentle stirring.

    • Monitor the reaction until approximately 50% of the β-phenylalanine is consumed.

  • Separation of Products:

    • Acidify the reaction mixture with HCl to precipitate the N-phenylacetyl-(R)-β-phenylalanine.

    • Filter to separate the solid N-phenylacetyl-(R)-β-phenylalanine from the supernatant containing (S)-β-phenylalanine.

  • Isolation of (S)-β-Phenylalanine:

    • Extract the supernatant with ethyl acetate to remove any unreacted phenylacetamide.

    • Adjust the pH of the aqueous solution to the isoelectric point of β-phenylalanine to precipitate the (S)-enantiomer.

    • Collect the precipitate by filtration and dry.

  • Hydrolysis of N-phenylacetyl-(R)-β-phenylalanine:

    • Resuspend the collected N-phenylacetyl-(R)-β-phenylalanine in a buffer at pH 7.5.

    • Add fresh penicillin G acylase.

    • Incubate until the hydrolysis is complete.

  • Isolation of (R)-β-Phenylalanine:

    • Adjust the pH to the isoelectric point to precipitate the (R)-β-phenylalanine.

    • Collect the product by filtration and dry.

Protocol 3: ω-Transaminase-Catalyzed Kinetic Resolution of Racemic β-Phenylalanine

This protocol provides a general method for the kinetic resolution of racemic β-phenylalanine using an ω-transaminase.

Materials:

  • Racemic β-phenylalanine

  • ω-Transaminase (e.g., from Sphaerobacter thermophilus or other sources)

  • Pyruvate (amine acceptor)

  • Pyridoxal-5-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Reagents for product extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution containing potassium phosphate buffer (100 mM, pH 8.0), racemic β-phenylalanine (e.g., 25 mM), pyruvate (e.g., 50 mM), and PLP (e.g., 0.2 g/L).

    • Add the ω-transaminase enzyme (e.g., 1 g/L).

    • Incubate the reaction at a suitable temperature (e.g., 30°C) with stirring.

  • Reaction Monitoring:

    • Monitor the conversion of one enantiomer by chiral HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining enantiomer.

  • Product Isolation:

    • Terminate the reaction by adding a quenching agent or by heat inactivation of the enzyme.

    • Adjust the pH of the reaction mixture to facilitate the separation of the unreacted β-phenylalanine enantiomer from the keto-acid product.

    • Employ extraction with an organic solvent (e.g., ethyl acetate) to separate the components.

    • Further purification of the desired β-phenylalanine enantiomer can be achieved by crystallization or chromatography.

Protocol 4: Chiral HPLC Analysis of β-Phenylalanine Enantiomers

This protocol describes a general method for the determination of enantiomeric excess (ee) of β-phenylalanine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

  • HPLC system with a UV or Circular Dichroism (CD) detector

  • Chiral stationary phase (CSP) column (e.g., teicoplanin-based, ristocetin-based, or β-cyclodextrin-based)[8][9]

  • Mobile phase components (e.g., acetonitrile, water, buffer)

  • Standards of L- and D-β-phenylalanine

Procedure:

  • Method Development:

    • Select a suitable chiral column based on literature recommendations or screening.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers. For reversed-phase mode on a teicoplanin-based column, a mobile phase of acetonitrile and water (e.g., 75:25 v/v) can be effective.[8]

    • Set the column temperature (e.g., 23°C) and flow rate (e.g., 0.8 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm).

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peaks corresponding to the D- and L-enantiomers by comparing their retention times with those of the pure standards.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Enzymatic_Resolution_Workflow cluster_reaction Kinetic Resolution cluster_downstream Downstream Processing cluster_analysis Analysis Racemic_Substrate DL-β-Phenylalanine Derivative Enzyme Enzyme (Lipase, Acylase, or ω-TA) Racemic_Substrate->Enzyme Stereoselective Transformation Product_Mixture Mixture of: - Unreacted Enantiomer - Product of Reacted Enantiomer Enzyme->Product_Mixture Separation Separation (e.g., Extraction, Crystallization) Product_Mixture->Separation Purified_Enantiomer1 Enantiopure Unreacted Substrate Separation->Purified_Enantiomer1 Purified_Enantiomer2 Enantiopure Product Separation->Purified_Enantiomer2 Chiral_HPLC Chiral HPLC Purified_Enantiomer1->Chiral_HPLC Purified_Enantiomer2->Chiral_HPLC ee_Determination ee Determination Chiral_HPLC->ee_Determination

Caption: Experimental workflow for the enzymatic resolution of DL-β-phenylalanine.

Chiral_Synthesis_Pathway DL_Beta_Phe DL-β-Phenylalanine Enzymatic_Resolution Enzymatic Resolution DL_Beta_Phe->Enzymatic_Resolution R_Beta_Phe (R)-β-Phenylalanine Enzymatic_Resolution->R_Beta_Phe S_Beta_Phe (S)-β-Phenylalanine Enzymatic_Resolution->S_Beta_Phe Chiral_Intermediate Chiral Intermediate R_Beta_Phe->Chiral_Intermediate S_Beta_Phe->Chiral_Intermediate Pharmaceutical_API Pharmaceutical Active Ingredient (API) Chiral_Intermediate->Pharmaceutical_API Multi-step Synthesis

Caption: Role of chiral β-phenylalanine in pharmaceutical synthesis.

References

Application Notes and Protocols for DL-beta-Phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. They are of significant interest in drug development as they can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] One effective strategy in peptidomimetic design is the incorporation of non-natural amino acids, such as β-amino acids.[2][3]

DL-β-phenylalanine is a homolog of the proteinogenic α-amino acid, phenylalanine, containing an additional methylene group in its backbone.[4][5] This structural modification confers several advantageous properties to the resulting peptidomimetics:

  • Enhanced Proteolytic Stability: The altered backbone structure makes peptidomimetics containing β-amino acids resistant to degradation by proteases, leading to a longer in vivo half-life.[2][5][6]

  • Unique Conformational Properties: The presence of β-amino acids induces unique secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a parent peptide.[4][5]

  • Structural Diversity: The stereochemistry of β-amino acids can be varied, providing a wide range of structural possibilities for molecular design.[2]

These properties make DL-β-phenylalanine a valuable building block for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[7][8] This document provides detailed protocols for the synthesis and characterization of peptidomimetics incorporating DL-β-phenylalanine.

Data Presentation

Table 1: Synthesis and Purification of a Model β-Peptide

ParameterResultNotes
Crude Peptide Yield 85%Based on the initial loading of the resin.
Purity (Crude) 65%Determined by analytical RP-HPLC.
Purified Peptide Yield 30%After purification by preparative RP-HPLC.
Final Purity >98%Confirmed by analytical RP-HPLC.
Molecular Weight (Expected) 165.19 g/mol Calculated based on the amino acid sequence.[9]
Molecular Weight (Observed) 165.2 g/mol Determined by Mass Spectrometry (ESI-MS).

Table 2: Biological Activity of a β-Peptide Peptidomimetic

Assay TypeTargetMetricValue (µM)Notes
Receptor Binding Somatostatin ReceptorIC₅₀2.5Competitive binding assay against a radiolabeled ligand.[10]
Antimicrobial S. cerevisiaeMIC12Minimum Inhibitory Concentration determined by broth microdilution assay.[11]
Enzyme Inhibition γ-secretaseKᵢ5.2Determined for a dodecamer of a β-amino acid, indicating potent inhibition.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide

This protocol describes the manual synthesis of a short peptide containing DL-β-phenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS).[12][13]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-DL-β-phenylalanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates completion.[14]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-DL-β-phenylalanine, in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

    • A white precipitate of the crude peptide will form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Analysis

Materials:

  • Crude peptide

  • 0.1% TFA in water (Solvent A)

  • 0.1% TFA in acetonitrile (Solvent B)

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[15]

    • Elute the peptide using a linear gradient of Solvent B into Solvent A.

    • Collect the fractions corresponding to the desired peptide peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[13]

  • Analysis:

    • Confirm the purity of the final peptide by analytical RP-HPLC.

    • Verify the correct mass of the peptide by mass spectrometry.[15]

Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration)

This protocol determines the minimum inhibitory concentration (MIC) of a peptidomimetic against a microbial strain.[11]

Materials:

  • Purified peptidomimetic

  • Microbial strain (e.g., S. cerevisiae)

  • Growth medium (e.g., YPD broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Peptide Dilutions: Prepare a serial dilution of the peptidomimetic in the growth medium in a 96-well plate.

  • Inoculate with Microbe: Add a standardized inoculum of the microbial strain to each well. Include a positive control (microbe with no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microbe for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptidomimetic that completely inhibits visible growth of the microbe. Growth can be assessed visually or by measuring the optical density at 600 nm.[16]

Visualizations

Solid-Phase Peptide Synthesis Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Repeat Repeat for next amino acid KaiserTest->Repeat Negative Cleavage Cleavage from Resin (TFA/TIS/H2O) KaiserTest->Cleavage Positive (Final AA) Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End End: Purify Crude Peptide Precipitation->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Peptidomimetic_Design_Principles NaturalPeptide Natural α-Peptide Limitations Limitations: - Proteolytic Instability - Conformational Flexibility NaturalPeptide->Limitations BetaAminoAcid Incorporate DL-β-Phenylalanine NaturalPeptide->BetaAminoAcid Peptidomimetic β-Peptide Peptidomimetic BetaAminoAcid->Peptidomimetic Advantages Advantages: + Proteolytic Resistance + Defined Conformation + Enhanced Bioactivity Peptidomimetic->Advantages

Caption: Design principles of β-peptide peptidomimetics.

mTOR_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Peptidomimetic β-Peptide Peptidomimetic (Potential Modulator) Peptidomimetic->mTORC1 Modulation

Caption: Simplified mTOR signaling pathway.

References

Application Notes and Protocols for the Quantification of DL-beta-Phenylalanine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-phenylalanine, a non-proteinogenic amino acid, and its derivatives are of significant interest in pharmaceutical research and development due to their roles as precursors to bioactive molecules and their potential therapeutic applications. Unlike its alpha-isomer, beta-phenylalanine has the amino group at the beta-position, which imparts unique chemical and biological properties. Accurate quantification of DL-beta-phenylalanine and its individual enantiomers (D- and L-beta-phenylalanine) in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) with chiral separation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the need for chiral separation.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the preferred method for separating and quantifying the individual D- and L-enantiomers of beta-phenylalanine. Various CSPs, such as those based on teicoplanin or crown ethers, can achieve baseline separation, allowing for accurate quantification of each enantiomer.[1][2][3] Detection is typically performed using UV absorbance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of beta-phenylalanine in complex biological matrices.[4][5][6] When coupled with a chiral column, it allows for the sensitive and specific quantification of each enantiomer. For total this compound quantification, a standard reversed-phase column can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for amino acid analysis but requires a derivatization step to increase the volatility of beta-phenylalanine.[7][8] This method can provide excellent sensitivity and is suitable for routine analysis. Chiral GC columns can be used for enantiomeric separation.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of beta-phenylalanine enantiomers using the described analytical methods. These values are representative and may vary depending on the specific instrumentation, biological matrix, and experimental conditions.

Table 1: HPLC with Chiral Separation and UV Detection

ParameterD-beta-PhenylalanineL-beta-Phenylalanine
Linearity Range 0.1 - 500 µg/mL0.1 - 500 µg/mL
Limit of Detection (LOD) 0.1 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.3 µg/mL
Recovery > 85%> 85%
Intra-day Precision (RSD) < 5%< 5%
Inter-day Precision (RSD) < 10%< 10%

Table 2: LC-MS/MS with Chiral Separation

ParameterD-beta-PhenylalanineL-beta-Phenylalanine
Linearity Range 10 - 5000 ng/mL10 - 5000 ng/mL
Limit of Detection (LOD) 2 ng/mL2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL10 ng/mL
Recovery > 90%> 90%
Matrix Effect < 15%< 15%
Intra-day Precision (RSD) < 3%< 3%
Inter-day Precision (RSD) < 7%< 7%

Table 3: GC-MS with Derivatization

ParameterTotal this compound
Linearity Range 50 - 10000 ng/mL
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Recovery > 85%
Intra-day Precision (RSD) < 6%
Inter-day Precision (RSD) < 12%

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for D- and L-beta-Phenylalanine in Plasma

This protocol describes the separation and quantification of D- and L-beta-phenylalanine in plasma using a chiral stationary phase.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase: Acetonitrile/Water (75:25, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 23°C.

  • Injection Volume: 20 µL.

  • UV Detection: 210 nm.

3. Data Analysis

  • Construct calibration curves for D- and L-beta-phenylalanine by plotting peak area against concentration.

  • Determine the concentration of each enantiomer in the samples by interpolating their peak areas from the respective calibration curves.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection reconstitute->injection separation Chiral HPLC Separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Workflow for chiral HPLC-UV analysis of beta-phenylalanine.

Protocol 2: LC-MS/MS Method for D- and L-beta-Phenylalanine in Urine

This protocol provides a highly sensitive method for the simultaneous quantification of D- and L-beta-phenylalanine in urine.

1. Sample Preparation (Dilute and Shoot)

  • Thaw urine samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.

  • Dilute 50 µL of the supernatant 1:10 with the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: Crown-ether based chiral stationary phase (e.g., CROWNPAK CR-I(+)), 150 x 3.0 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • beta-Phenylalanine: Q1: 166.1 m/z, Q3: 120.1 m/z

    • Internal Standard (e.g., D5-beta-Phenylalanine): Q1: 171.1 m/z, Q3: 125.1 m/z

3. Data Analysis

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of D- and L-beta-phenylalanine in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifugation urine->centrifuge dilute Dilution centrifuge->dilute injection Injection dilute->injection separation Chiral LC Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for LC-MS/MS analysis of beta-phenylalanine enantiomers.

Protocol 3: GC-MS Method for Total this compound in Tissue Homogenate

This protocol describes the quantification of total this compound in tissue samples following derivatization.

1. Sample Preparation and Homogenization

  • Weigh approximately 50 mg of tissue.

  • Add 500 µL of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).

  • Homogenize the tissue using a bead beater or sonicator on ice.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Derivatization (Silylation)

  • Transfer 100 µL of the supernatant to a glass vial and evaporate to dryness under nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial: 100°C for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at 1 mL/min.

  • Mass Spectrometer: Single or triple quadrupole.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (Hypothetical for TMS derivative):

    • beta-Phenylalanine-TMS: m/z 238 (M-CH3)+, 147

4. Data Analysis

  • Use the peak area of the selected ions for quantification.

  • Construct a calibration curve and determine the concentration of total this compound in the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Supernatant centrifuge->supernatant dry Evaporation supernatant->dry silylation Silylation (BSTFA) dry->silylation injection Injection silylation->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection

Caption: Workflow for GC-MS analysis of total this compound.

Metabolic Fate of beta-Phenylalanine

While the metabolism of L-alpha-phenylalanine is well-characterized, particularly its conversion to tyrosine by phenylalanine hydroxylase, the metabolic fate of beta-phenylalanine is less defined.[9][10] As a xenobiotic or a non-canonical amino acid, beta-phenylalanine is likely metabolized through pathways involved in the degradation of similar structures. The primary routes of metabolism are expected to involve:

  • Transamination: The amino group can be removed by a transaminase, converting beta-phenylalanine to phenylpyruvic acid.

  • Decarboxylation: Removal of the carboxyl group would yield phenylethylamine.

  • Conjugation: The molecule may be conjugated with endogenous compounds like glucuronic acid or sulfate to facilitate excretion.

  • Excretion: Unmetabolized beta-phenylalanine can be directly excreted in the urine.

The specific enzymes and the quantitative importance of each pathway in different species and tissues require further investigation.

Metabolic_Fate cluster_metabolism Metabolic Pathways cluster_products Metabolic Products BetaPhe beta-Phenylalanine Transamination Transamination BetaPhe->Transamination Decarboxylation Decarboxylation BetaPhe->Decarboxylation Conjugation Conjugation BetaPhe->Conjugation Excretion Urinary Excretion BetaPhe->Excretion PPA Phenylpyruvic Acid Transamination->PPA PEA Phenylethylamine Decarboxylation->PEA Conjugates Conjugated Metabolites Conjugation->Conjugates PPA->Excretion PEA->Excretion Conjugates->Excretion

Caption: Putative metabolic fate of beta-phenylalanine.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive guide for the quantification of this compound and its enantiomers in various biological samples. The choice of method will be dictated by the specific research question, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and reliable data for drug development and other research applications.

References

Application Note: LC-MS/MS Protocol for the Chiral Detection and Quantification of DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of D- and L-beta-phenylalanine in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Beta-phenylalanine, a non-proteinogenic amino acid, is of increasing interest in pharmaceutical and metabolic research. This protocol provides a comprehensive methodology, from sample preparation to data analysis, utilizing a chiral stationary phase for enantiomeric separation and Multiple Reaction Monitoring (MRM) for specific and sensitive detection. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.

Introduction

Beta-phenylalanine (3-amino-3-phenylpropanoic acid) is a structural isomer of the common proteinogenic amino acid, alpha-phenylalanine. Its enantiomers, D-beta-phenylalanine and L-beta-phenylalanine, can exhibit distinct pharmacological and metabolic activities, making their individual detection and quantification crucial in drug development and clinical research. LC-MS/MS offers unparalleled sensitivity and specificity for this application. The primary challenge lies in the chromatographic separation of the D and L enantiomers, which can be achieved without derivatization using a suitable chiral stationary phase. This document provides a detailed protocol for this analysis.

Experimental Protocols

Sample Preparation (Human Plasma/Serum)

A simple protein precipitation is effective for extracting beta-phenylalanine from biological fluids.

Reagents:

  • Methanol (LC-MS grade), chilled to -20°C

  • Internal Standard (IS) Working Solution: A stable isotope-labeled beta-phenylalanine (e.g., DL-beta-phenylalanine-d5) at a concentration of 1 µg/mL in 50:50 methanol/water.

Procedure:

  • Pipette 100 µL of the biological sample (plasma, serum), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • HPLC or UHPLC system

  • Chiral HPLC Column: CROWNPAK® CR-I(+) (or equivalent crown ether-based column), 3.0 x 150 mm, 5 µm

  • Triple Quadrupole Mass Spectrometer

LC Parameters:

Parameter Value
Column CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 80% A to 20% A over 10 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temp. | 25°C |

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The primary fragmentation pathway for protonated beta-phenylalanine involves the loss of ammonia (NH₃)[1]. The precursor ion is the protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 166.2149.2 ( [M+H-NH₃]⁺ )10015
This compound (Qualifier) 166.2105.1 ( [C₈H₉]⁺ )10020
beta-Phenylalanine-d5 (IS) 171.2154.2 ( [M+H-NH₃]⁺ )10015

Data Presentation

Quantitative Method Performance (Representative Data)

The following table summarizes the expected performance characteristics for the quantification of D- and L-beta-phenylalanine based on typical results for underivatized amino acid analysis.

ParameterD-beta-PhenylalanineL-beta-Phenylalanine
Linear Range 10 - 5000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 2 ng/mL2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL10 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Recovery 85 - 115%85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL Plasma/Serum) Spike_IS Spike Internal Standard (20 µL) Sample->Spike_IS Precipitate Add Cold Methanol (400 µL) & Vortex Spike_IS->Precipitate Incubate Incubate at -20°C Precipitate->Incubate Centrifuge Centrifuge (14,000 x g, 10 min) Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject 5 µL Collect->Inject LC_Sep Chiral LC Separation (CROWNPAK CR-I+) Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify D- & L-beta-Phe Cal_Curve->Quantify

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Components

G Analyte This compound D-Enantiomer L-Enantiomer LC Liquid Chromatography Chiral Stationary Phase (CSP) Crown Ether Chemistry Acidic Mobile Phase Analyte->LC Separation MS Tandem Mass Spectrometry ESI+ Ionization Precursor Ion (m/z 166.2) Product Ion (m/z 149.2) LC->MS Detection Result Quantitative Result Concentration of D-beta-Phe Concentration of L-beta-Phe MS->Result Quantification

Caption: Key components for the chiral analysis of this compound.

References

Application Notes and Protocols for the Incorporation of DL-beta-Phenylalanine into Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of novel polymers incorporating DL-beta-phenylalanine. This document is intended to guide researchers in developing advanced drug delivery systems and other biomedical materials by leveraging the unique properties of beta-amino acid-containing polymers.

Introduction

The incorporation of amino acids into polymer backbones offers a versatile platform for creating biocompatible and biodegradable materials with tunable properties. This compound, a non-proteinogenic amino acid, is of particular interest due to the introduction of a phenyl group and a chiral center, which can influence polymer characteristics such as hydrophobicity, mechanical strength, and biological interactions. Poly(beta-amino esters) (PBAEs) are a prominent class of polymers that can be synthesized to include beta-amino acid moieties, and they have shown significant promise in drug and gene delivery applications.[1][2][3] This document will focus on the synthesis of PBAEs as a representative method for incorporating this compound, their formulation into nanoparticles for drug delivery, and the general mechanisms of cellular uptake and drug release.

Data Presentation

The following tables summarize key quantitative data from studies on related polymer systems. While specific data for polymers derived directly from this compound is limited, these tables provide representative values for molecular weight, nanoparticle size, and drug loading capacity that can be expected.

Table 1: Molecular Weight Characterization of Phenylalanine-Containing Polymers

Polymer SystemSynthesis MethodMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Poly(L-lactide)-b-poly(L-phenylalanine)Ring-Opening Polymerization10,000 - 25,0001.2 - 1.5[4][5]
L-phenylalanine-based poly(ester urea)sSolution Polycondensation15,000 - 35,0001.6 - 2.1[6][7]
Poly(phenylalanine)Direct Polymerization5,000 - 15,0001.3 - 1.7[8]
Poly(β-amino ester)s (general)Michael Addition Polymerization5,000 - 20,0001.5 - 2.5[2][9]

Table 2: Properties of Polymer-Based Nanoparticles for Drug Delivery

Polymer SystemFormulation MethodNanoparticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Reference
Poly(phenylalanine)Nanoprecipitation~100Not Reported>12 (for Paclitaxel)[8]
Methoxy-poly(ethylene glycol)-poly(L-glutamic acid)-poly(L-phenylalanine)Self-assembly50 - 100Not ReportedDependent on composition[10]
Poly(β-amino ester)/pDNA complexesSelf-assembly~184+7.42Not Applicable[2][9]
PLGA/PBAE blendEmulsification150 - 250+10 to +30Not Reported[11]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a this compound-containing poly(beta-amino ester) and its formulation into drug-loaded nanoparticles. This protocol is a representative example and can be adapted for specific research needs.

Protocol for Synthesis of a this compound-Containing Poly(beta-amino ester)

This protocol describes the synthesis of a poly(beta-amino ester) via Michael addition of a diacrylate to the amine group of this compound methyl ester.

Materials:

  • This compound methyl ester hydrochloride

  • 1,4-Butanediol diacrylate (or other suitable diacrylate)

  • Triethylamine (or other suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of the free amine: In a round-bottom flask, dissolve this compound methyl ester hydrochloride in DCM. Add triethylamine (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride and generate the free amine. Stir for 1 hour at room temperature.

  • Polymerization: To the solution of the free amine, add 1,4-butanediol diacrylate (1.0 equivalent) dropwise at room temperature under an inert atmosphere (argon or nitrogen).

  • Allow the reaction to proceed at 40°C for 48-72 hours with continuous stirring.

  • Purification: After the reaction is complete, concentrate the solution under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and oligomers.

  • Dry the purified polymer under vacuum at room temperature for 24 hours.

  • Characterization: Characterize the polymer's structure and molecular weight using techniques such as ¹H NMR, GPC, and FTIR spectroscopy.

Protocol for Formulation of Drug-Loaded Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles using a nanoprecipitation method.

Materials:

  • Synthesized this compound-containing polymer

  • Drug of interest (e.g., a hydrophobic chemotherapeutic agent)

  • Acetone or other suitable organic solvent

  • Deionized water or a suitable aqueous buffer (e.g., PBS)

  • Probe sonicator or bath sonicator

Procedure:

  • Polymer and Drug Solution: Dissolve a specific amount of the synthesized polymer and the drug of interest in a water-miscible organic solvent like acetone. The ratio of polymer to drug will determine the drug loading.

  • Nanoprecipitation: Add the polymer-drug solution dropwise into a larger volume of deionized water or buffer with constant, vigorous stirring. This rapid solvent exchange will cause the polymer to precipitate and form nanoparticles, encapsulating the drug.

  • Solvent Removal: Stir the nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

  • Purification: Remove any non-encapsulated drug by dialysis or centrifugation.

  • Characterization: Characterize the nanoparticles for their size, size distribution, and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading efficiency and encapsulation efficiency using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) after lysing the nanoparticles.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound-containing polymers and their formulation into drug-loaded nanoparticles.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation s1 Monomer Preparation (this compound derivative) s2 Polymerization (e.g., Michael Addition) s1->s2 s3 Purification (Precipitation & Washing) s2->s3 s4 Characterization (NMR, GPC, FTIR) s3->s4 f1 Polymer & Drug Dissolution s4->f1 Synthesized Polymer f2 Nanoprecipitation f1->f2 f3 Solvent Evaporation f2->f3 f4 Purification (Dialysis/Centrifugation) f3->f4 f5 Characterization (DLS, Drug Loading) f4->f5 cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np Drug-Loaded Nanoparticle endosome Endosome np->endosome Endocytosis membrane drug_release Drug Release endosome->drug_release Endosomal Escape (pH-mediated) target Cellular Target (e.g., DNA, Ribosomes) drug_release->target Therapeutic Action

References

Application Notes and Protocols for DL-beta-Phenylalanine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine (DLPA) is a racemic mixture of the D- and L-isomers of the amino acid beta-phenylalanine. As a nutritional supplement, it has garnered interest in the research community for its potential therapeutic applications, primarily attributed to its role in pain modulation and mood regulation. The D-form is suggested to inhibit enkephalinase, an enzyme responsible for the degradation of endogenous opioids called enkephalins, while the L-form is a precursor to neurotransmitters such as dopamine and norepinephrine.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanisms of this compound.

Mechanisms of Action

The primary proposed mechanisms of action for this compound are twofold:

  • Enkephalinase Inhibition: The D-phenylalanine component of the racemate is believed to inhibit carboxypeptidase A and other enkephalin-degrading enzymes.[3][4] This inhibition leads to an increase in the concentration and lifespan of enkephalins, which are endogenous opioid peptides with analgesic properties.[3][4]

  • Neurotransmitter Precursor: The L-phenylalanine component can be converted in the body to L-tyrosine, which is a direct precursor to the catecholamine neurotransmitters dopamine and norepinephrine.[1][5] These neurotransmitters play a crucial role in mood, motivation, and alertness.

Potential Therapeutic Applications Under Investigation

  • Chronic Pain: By increasing enkephalin levels, DLPA is being investigated as a potential analgesic for chronic pain conditions.[6]

  • Depression: The potential to increase dopamine and norepinephrine levels has led to research into DLPA's antidepressant effects.[7][8]

  • Vitiligo: Some studies have explored the use of phenylalanine in combination with UV light therapy for the treatment of vitiligo.[9]

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on this compound and its components.

Table 1: In Vivo Analgesic Effects of D-Phenylalanine in Animal Models

Animal ModelPain AssayD-Phenylalanine Dose (mg/kg)Route of AdministrationObserved EffectCitation
RatsFlinch-Jump Baseline25, 50, 100IntraperitonealDose-dependent reduction in cold-water swim-induced analgesia[10]
MiceHot-Plate TestNot SpecifiedNot SpecifiedDose-dependent analgesic effects[11]

Table 2: Clinical Studies on the Analgesic and Antidepressant Effects of DL-Phenylalanine

ConditionStudy DesignDL-Phenylalanine DoseDurationKey FindingsCitation
Chronic PainDouble-blind, crossover250 mg, four times a day4 weeksNo significant analgesic effect compared to placebo[6]
DepressionOpen study75-200 mg/day20 days12 out of 20 patients showed complete or good response[7]

Experimental Protocols

In Vitro Experiment: Enkephalinase Inhibition Assay

This protocol is adapted from methods used to assess the degradation of enkephalins in the presence of inhibitors.

Objective: To determine the inhibitory effect of this compound on the enzymatic degradation of enkephalins.

Materials:

  • This compound

  • [³H]-Met-enkephalin (or other radiolabeled enkephalin)

  • Brain tissue homogenate (e.g., rat striatum) as a source of enkephalinase

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bacitracin (to inhibit aminopeptidases)

  • Scintillation fluid and vials

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Liquid scintillation counter

Procedure:

  • Prepare Brain Homogenate: Homogenize fresh or frozen brain tissue (e.g., rat striatum) in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will serve as the enzyme source.

  • Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures:

    • Control: Brain homogenate, Tris-HCl buffer, Bacitracin, and [³H]-Met-enkephalin.

    • Test: Brain homogenate, Tris-HCl buffer, Bacitracin, [³H]-Met-enkephalin, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., activated charcoal suspension) to adsorb the intact enkephalin.

  • Separation: Centrifuge the tubes to pellet the charcoal with the bound radiolabeled enkephalin.

  • Quantification: Transfer the supernatant, containing the radiolabeled degradation products (e.g., [³H]-tyrosine), to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of enkephalin degradation in the control and test groups. Determine the concentration of this compound that inhibits 50% of the enzymatic activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Experiment: Assessment of Analgesic Activity in a Rodent Model

This protocol outlines a common method for evaluating the analgesic properties of a compound using the hot-plate test.

Objective: To assess the analgesic effect of this compound in a mouse model of acute thermal pain.

Animals:

  • Male Swiss Webster mice (20-25 g)

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.

  • Drug Administration: Divide the mice into groups and administer this compound (e.g., 50, 100, 200 mg/kg) or saline (control) via oral gavage or intraperitoneal injection.

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the reaction latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vivo Experiment: Assessment of Antidepressant-like Activity in a Rodent Model

The forced swim test is a widely used behavioral model to screen for potential antidepressant activity.

Objective: To evaluate the antidepressant-like effects of this compound in a rat model of behavioral despair.

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

Procedure:

  • Pre-test Session: On the first day, place each rat individually into the water cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.

  • Drug Administration: On the second day, 24 hours after the pre-test, administer this compound (e.g., 50, 100, 200 mg/kg) or saline (control) orally or intraperitoneally.

  • Test Session: 60 minutes after drug administration, place the rats back into the water cylinder for a 5-minute test session. Record the duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water).

  • Data Analysis: Compare the duration of immobility between the this compound-treated groups and the control group using a one-way ANOVA followed by a suitable post-hoc test. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Visualizations

Based on the known metabolic fate of L-phenylalanine, a potential signaling pathway that could be modulated by this compound involves the mTOR (mammalian target of rapamycin) and MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathways. L-phenylalanine has been shown to influence these pathways, which are critical for cell growth, proliferation, and protein synthesis.[12]

Signaling_Pathway DLPA This compound L_Phe L-Phenylalanine DLPA->L_Phe Metabolism D_Phe D-Phenylalanine DLPA->D_Phe Tyrosine Tyrosine L_Phe->Tyrosine LAT1 LAT1 L_Phe->LAT1 Transport Enkephalinase Enkephalinase D_Phe->Enkephalinase Inhibition Enkephalins Enkephalins Enkephalinase->Enkephalins Degradation Analgesia Analgesia Enkephalins->Analgesia Dopamine Dopamine Tyrosine->Dopamine Norepinephrine Norepinephrine Tyrosine->Norepinephrine Mood_Regulation Mood Regulation Dopamine->Mood_Regulation Norepinephrine->Mood_Regulation mTORC1 mTORC1 LAT1->mTORC1 Activation Ras Ras LAT1->Ras S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Cell Growth, Proliferation) CREB->Gene_Expression

Caption: Proposed signaling pathways modulated by this compound.

The following diagram illustrates a typical experimental workflow for assessing the analgesic effects of this compound in a preclinical setting.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 3 days) start->acclimatization baseline Baseline Nociceptive Testing (e.g., Hot-Plate Test) acclimatization->baseline grouping Randomization into Groups (Control, DLPA doses) baseline->grouping administration Drug Administration (Saline or DLPA) grouping->administration post_testing Post-Treatment Nociceptive Testing (Multiple time points) administration->post_testing data_collection Data Collection (Reaction Latencies) post_testing->data_collection analysis Statistical Analysis (%MPE, ANOVA) data_collection->analysis results Results Interpretation analysis->results end End results->end Logical_Relationship DLPA This compound D_Phe D-Phenylalanine (Enkephalinase Inhibitor) DLPA->D_Phe L_Phe L-Phenylalanine (Neurotransmitter Precursor) DLPA->L_Phe Enkephalin_System Increased Endogenous Opioids (Enkephalins) D_Phe->Enkephalin_System Catecholamine_System Increased Neurotransmitters (Dopamine, Norepinephrine) L_Phe->Catecholamine_System Analgesia Potential Analgesic Effect Enkephalin_System->Analgesia Antidepressant Potential Antidepressant Effect Catecholamine_System->Antidepressant

References

Investigating the Analgesic Properties of DL-beta-Phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine (DLPA), a racemic mixture of the D- and L-isomers of the amino acid phenylalanine, has been investigated for its potential analgesic properties. The therapeutic activity is primarily attributed to the D-phenylalanine (DPA) enantiomer.[1] The proposed mechanism of action centers on the modulation of the endogenous opioid system, offering a potentially novel pathway for pain management that may differ significantly from traditional opioid agonists. This document provides an overview of the mechanism, quantitative data from preclinical models, and detailed protocols for investigating the analgesic effects of this compound.

Mechanism of Action

The primary hypothesis for D-phenylalanine's analgesic effect is its role as an inhibitor of enkephalin-degrading enzymes, such as carboxypeptidase A and enkephalinase.[2][3] Enkephalins are endogenous pentapeptides that act as neurotransmitters, binding to opioid receptors to produce an analgesic effect. By inhibiting the enzymes responsible for their breakdown, D-phenylalanine is thought to increase the concentration and prolong the activity of these natural pain-relieving peptides in the nervous system.[4] This upregulation of the endogenous analgesia system may produce pain relief without the significant tolerance and dependence associated with exogenous opioid administration.[1]

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Enkephalins Enkephalins OpioidR Opioid Receptor Enkephalins->OpioidR Binds to Enkephalinase Enkephalinase (e.g., Carboxypeptidase A) Enkephalins->Enkephalinase Degraded by Analgesia Analgesia (Pain Signal Inhibition) OpioidR->Analgesia Activates DPA D-Phenylalanine DPA->Enkephalinase Inhibits

Proposed mechanism of D-Phenylalanine analgesia.

Data Presentation: Preclinical Analgesic Models

The following tables summarize representative quantitative data from established preclinical pain models. The data is illustrative of the dose-dependent analgesic effects reported in the literature for D-phenylalanine.

Table 1: Hot Plate Test - Thermal Pain Model

The hot plate test measures the response latency to a thermal stimulus, indicating central analgesic activity.

Treatment GroupDose (mg/kg, i.p.)NMean Latency to Response (seconds ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-1012.5 ± 0.80%
D-Phenylalanine501016.2 ± 1.121.8%
D-Phenylalanine1001020.7 ± 1.346.9%
D-Phenylalanine2501025.1 ± 1.572.0%
Morphine51032.0 ± 1.0100.0% (Reference)
Note: Data are representative. %MPE calculated relative to a 35-second cut-off time.

Table 2: Formalin Test - Chemical Nociception Model

The formalin test assesses response to a persistent chemical irritant, modeling both acute (Phase I) and inflammatory (Phase II) pain.

Treatment GroupDose (mg/kg, i.p.)NTotal Flinching/Licking Time (seconds ± SEM)
Phase I (0-5 min)
Vehicle (Saline)-1065.3 ± 4.2
D-Phenylalanine501058.1 ± 3.9
D-Phenylalanine1001049.7 ± 3.5
D-Phenylalanine2501041.2 ± 3.1
Ibuprofen301063.9 ± 4.5
Note: Data are representative and illustrate expected trends.

Table 3: Pharmacokinetic Parameters of D-Phenylalanine in Rats

ParameterRouteDose (mg/kg)Value
Absolute BioavailabilityNasal535.2%
Tmax (Time to Peak)Nasal560 minutes
Source: Data derived from studies on nasal absorption in rats.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the analgesic properties of this compound.

Protocol 1: Hot Plate Analgesia Test in Mice

This protocol assesses the central analgesic effects of a test compound against acute thermal pain.

1. Materials and Reagents:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

  • Transparent glass cylinder to confine the mouse on the hot plate surface.

  • Test compound: D-Phenylalanine or DL-Phenylalanine.

  • Vehicle: Sterile 0.9% saline.

  • Positive control: Morphine sulfate.

  • Male Swiss Webster mice (20-25 g).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Timer/stopwatch.

2. Experimental Procedure:

  • Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice for several days prior to testing to reduce stress.

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Baseline Latency:

    • Gently place a mouse on the hot plate within the glass cylinder.

    • Start the timer immediately.

    • Observe the mouse for nociceptive responses, typically defined as hind paw licking, shaking, or jumping.

    • Stop the timer at the first definitive sign of a nociceptive response. This is the baseline latency.

    • To prevent tissue damage, implement a cut-off time of 35-40 seconds. If the mouse does not respond by the cut-off time, remove it and assign the cut-off time as its latency.

    • Animals with a baseline latency outside of a defined range (e.g., <8 or >20 seconds) may be excluded.

  • Drug Administration:

    • Group animals randomly (n=8-10 per group).

    • Administer the test compound (e.g., D-Phenylalanine at 50, 100, 250 mg/kg), vehicle, or positive control (e.g., Morphine at 5 mg/kg) via i.p. injection.

  • Post-Treatment Testing:

    • At a predetermined time after injection (e.g., 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis:

    • Record the latency time for each animal at each time point.

    • Calculate the mean latency ± SEM for each group.

    • Analgesic activity can be expressed as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 2: Formalin-Induced Nociception in Rats

This model evaluates both neurogenic (Phase I) and inflammatory (Phase II) pain responses.

1. Materials and Reagents:

  • Test compound: D-Phenylalanine or DL-Phenylalanine.

  • Vehicle: Sterile 0.9% saline.

  • Formalin solution: 5% formaldehyde in 0.9% saline.

  • Plexiglas observation chambers with mirrors for unobstructed viewing of paws.

  • Male Sprague-Dawley rats (200-250 g).

  • Syringes for i.p. and intraplantar (i.pl.) injections.

  • Timer/stopwatch.

  • Video recording equipment (optional, for offline scoring).[5]

2. Experimental Procedure:

  • Acclimatization: Place rats individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

  • Drug Administration:

    • Administer the test compound (e.g., D-Phenylalanine at 50, 100, 250 mg/kg, i.p.), vehicle, or a reference analgesic 30 minutes prior to the formalin injection.

  • Formalin Injection:

    • Briefly restrain the rat and inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw using a 30-gauge needle.

  • Observation and Scoring:

    • Immediately after injection, return the rat to the observation chamber and start the timer.

    • Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • Scoring is divided into two distinct phases:

      • Phase I (Early Phase): 0 to 5 minutes post-injection. This phase reflects acute neurogenic pain.

      • Phase II (Late Phase): 15 to 40 minutes post-injection. This phase is associated with inflammatory responses and central sensitization.[5]

  • Data Analysis:

    • Calculate the total time spent in nociceptive behavior for each phase for each animal.

    • Determine the mean ± SEM for each treatment group in both Phase I and Phase II.

    • Compare the results from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: In Vitro Carboxypeptidase A (Enkephalinase) Inhibition Assay

This spectrophotometric assay determines the direct inhibitory effect of a compound on the enzymatic activity of Carboxypeptidase A.

1. Materials and Reagents:

  • Enzyme: Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268), prepared in 1.0 M NaCl.

  • Substrate: Hippuryl-L-phenylalanine (e.g., Sigma-Aldrich H6875).

  • Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C.

  • Test Compound: D-Phenylalanine dissolved in buffer.

  • UV-Vis Spectrophotometer capable of reading at 254 nm with temperature control.

  • 1 cm path length quartz cuvettes.

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 1.0 mM Hippuryl-L-phenylalanine) in the Tris-HCl buffer.

    • Prepare a working solution of Carboxypeptidase A (e.g., 4-8 units/mL) in cold 1.0 M NaCl just before use.

    • Prepare a series of dilutions of D-Phenylalanine to test for concentration-dependent inhibition.

  • Assay Setup:

    • Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.

    • In a quartz cuvette, combine the Tris-HCl buffer, the substrate solution, and either the test compound (D-Phenylalanine) or vehicle (buffer alone for control). A typical reaction volume is 3.0 mL.

    • Final Assay Concentrations: Aim for approximately 0.97 mM hippuryl-L-phenylalanine in the final reaction mix.[6]

  • Enzymatic Reaction:

    • Place the cuvette in the spectrophotometer and allow it to incubate for 3-5 minutes to reach thermal equilibrium.

    • Blank the instrument using this mixture.

    • To initiate the reaction, add a small volume of the Carboxypeptidase A enzyme solution (e.g., 100 µL) and mix quickly by inversion.

    • Immediately begin recording the absorbance at 254 nm over time (e.g., for 5 minutes). The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and phenylalanine results in an increase in absorbance at this wavelength.[7]

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₂₅₄/minute) from the linear portion of the absorbance vs. time plot for both control and inhibitor reactions.

    • Calculate the percent inhibition for each concentration of D-Phenylalanine using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Preclinical Analgesic Screening Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Baseline Nociceptive Testing (e.g., Hot Plate Pre-Test) B->C D Compound Administration (Vehicle, DL-Phe, Positive Control) C->D E Behavioral Assay (e.g., Hot Plate or Formalin Test) D->E F Data Collection (Latency, Licking Time, etc.) E->F G Statistical Analysis (e.g., ANOVA) F->G H Report Generation (Tables, Figures, Interpretation) G->H

Workflow for in vivo analgesic evaluation.

References

Application Notes and Protocols: DL-beta-Phenylalanine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-phenylalanine, a racemic mixture of the D- and L-isomers of beta-phenylalanine, has garnered interest in the field of neurological research for its potential therapeutic applications. Unlike its alpha-amino acid counterpart, L-phenylalanine, which is a primary precursor to key neurotransmitters, the beta-isomer exhibits distinct pharmacological properties. These notes provide an overview of the applications of this compound in the study of neurological disorders and detailed protocols for relevant experimental investigations.

The L-isomer of phenylalanine is a crucial building block for proteins and the synthesis of dopamine and norepinephrine, neurotransmitters vital for mood, motivation, and cognitive function.[1][2] The D-isomer, on the other hand, is a synthetic form that is thought to exert its effects primarily through the inhibition of enkephalinase (carboxypeptidase A), an enzyme responsible for the degradation of endogenous opioids called enkephalins.[3] This inhibition leads to an increase in enkephalin levels, which may contribute to analgesic and mood-elevating effects.

This document outlines the key applications of this compound in neurological research, including its potential roles in depression, pain management, and neurodegenerative diseases like Alzheimer's and Parkinson's. Detailed experimental protocols are provided to enable researchers to investigate the mechanisms of action and therapeutic potential of this compound.

Key Applications in Neurological Disorders

  • Depression: DL-phenylalanine has been explored as a potential antidepressant. The proposed mechanism involves the L-isomer serving as a precursor to norepinephrine and dopamine, while the D-isomer may elevate mood by inhibiting enkephalin degradation.[4][5]

  • Pain Management: The analgesic properties of D-phenylalanine are attributed to its inhibition of enkephalinase, leading to prolonged activity of endogenous opioids.[3]

  • Neurodegenerative Diseases: Research suggests that beta-phenylalanine derivatives may have applications in Alzheimer's disease by potentially modulating the aggregation of amyloid-beta peptides.[6] The role of phenylalanine metabolism in Parkinson's disease is also an active area of investigation.

Data Presentation

Table 1: Clinical Studies of DL-Phenylalanine in Depression
Study DesignNumber of PatientsDosage of DL-PhenylalanineDurationKey FindingsReference
Open-label2075-200 mg/day20 days12 out of 20 patients showed complete or good response.[4]
Double-blind, controlled40 (20 on DL-phenylalanine)150-200 mg/day30 daysNo statistical difference in efficacy compared to imipramine based on Hamilton Depression Scale.[7]
Table 2: Preclinical Analgesic Effects of D-Phenylalanine
Animal ModelAssayDosage of D-PhenylalanineRoute of AdministrationObserved EffectReference
MiceHot Plate TestNot specifiedNot specifiedIncreased pain threshold[8]
MiceTail Flick TestNot specifiedNot specifiedIncreased pain threshold[9]

Signaling Pathways and Mechanisms of Action

cluster_L L-beta-Phenylalanine Pathway cluster_D D-beta-Phenylalanine Pathway L-beta-Phenylalanine L-beta-Phenylalanine Tyrosine Tyrosine L-beta-Phenylalanine->Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine D-beta-Phenylalanine D-beta-Phenylalanine Enkephalinase (Carboxypeptidase A) Enkephalinase (Carboxypeptidase A) D-beta-Phenylalanine->Enkephalinase (Carboxypeptidase A) Enkephalins Enkephalins Enkephalinase (Carboxypeptidase A)->Enkephalins Degradation Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors Activation Analgesia & Mood Elevation Analgesia & Mood Elevation Opioid Receptors->Analgesia & Mood Elevation

Figure 1: Proposed mechanisms of action of this compound.

Experimental Protocols

Protocol 1: Assessment of Neurotoxicity using MTT Assay

This protocol is for assessing the potential neurotoxicity of this compound on primary neuronal cells or neuronal cell lines.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)[10][11]

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[13]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

A Seed Neuronal Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Figure 2: Workflow for the MTT neurotoxicity assay.
Protocol 2: In Vitro Carboxypeptidase A (Enkephalinase) Inhibition Assay

This protocol is to determine the inhibitory effect of D-beta-phenylalanine on carboxypeptidase A activity.

Materials:

  • Carboxypeptidase A from bovine pancreas[16]

  • Hippuryl-L-phenylalanine (substrate)[16]

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl[16]

  • D-beta-phenylalanine stock solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the Tris-HCl buffer.

    • Dissolve hippuryl-L-phenylalanine in the buffer to a final concentration of 1 mM.[16]

    • Prepare a solution of carboxypeptidase A in cold 10% LiCl to a concentration of 1-3 units/mL.[17]

    • Prepare serial dilutions of D-beta-phenylalanine in the Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of D-beta-phenylalanine.

    • Add 160 µL of the hippuryl-L-phenylalanine solution to each well.

    • Include a control group without the inhibitor and a blank group without the enzyme.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding 20 µL of the carboxypeptidase A solution to each well.

    • Immediately measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes at 25°C using a microplate spectrophotometer. The rate of hydrolysis of the substrate is proportional to the increase in absorbance.[16][17]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the IC₅₀ value of D-beta-phenylalanine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Quantification of Neurotransmitters in Brain Tissue by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of dopamine and norepinephrine in brain tissue samples from animals treated with this compound.

Materials:

  • Rodent brain tissue (e.g., striatum, prefrontal cortex)

  • Homogenizer

  • Perchloric acid (0.1 M) containing an internal standard (e.g., isoproterenol)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)[18]

  • C18 reverse-phase HPLC column[18]

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Standards for dopamine and norepinephrine

Procedure:

  • Sample Preparation:

    • Dissect and weigh the brain tissue on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing the internal standard.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.[1]

  • HPLC-MS/MS Analysis:

    • Inject an aliquot of the filtered supernatant into the HPLC-MS/MS system.

    • Separate the neurotransmitters using a C18 column with a gradient elution of mobile phases A and B.

    • Detect and quantify dopamine and norepinephrine using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for each analyte and the internal standard should be used.[18]

  • Data Analysis:

    • Generate a standard curve using known concentrations of dopamine and norepinephrine standards.

    • Quantify the concentration of each neurotransmitter in the brain tissue samples by comparing their peak areas to the standard curve and normalizing to the internal standard and tissue weight.

A Brain Tissue Dissection B Homogenization in Perchloric Acid with Internal Standard A->B C Centrifugation and Supernatant Collection B->C D Filtration C->D E HPLC-MS/MS Injection and Separation D->E F Mass Spectrometric Detection (MRM) E->F G Quantification using Standard Curve F->G

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of DL-β-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are non-proteinogenic analogues of α-amino acids, distinguished by the position of the amino group on the carbon backbone. DL-β-Phenylalanine, in particular, serves as a valuable and metabolically stable scaffold in medicinal chemistry. Its derivatives offer significant advantages, including enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts and the potential for diverse structural modifications. These properties make β-phenylalanine derivatives (β-PADs) promising candidates for the development of novel therapeutics. In oncology, β-PADs have been investigated for their potential to target various cancer-related pathways and proteins, such as Eukaryotic Elongation Factor-2 Kinase (eEF2K), Epidermal Growth Factor Receptor (EGFR), and the proteasome, which is critical for apoptosis.[1] This document provides detailed protocols for the synthesis of a series of novel β-phenylalanine derivatives and their subsequent evaluation for anticancer activity.

Section 1: Synthesis of DL-β-Phenylalanine Derivatives

A versatile synthetic route starting from racemic (±)-β-phenylalanine allows for the creation of a diverse library of derivatives, including those incorporating sulphonamide and various heterocyclic moieties like pyrazoles, oxadiazoles, and triazoles. These modifications are designed to enhance the biological activity and pharmacokinetic properties of the parent compound.[2]

Protocol 1.1: Synthesis of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid (Intermediate 2)

This protocol describes the initial functionalization of β-phenylalanine with a tosyl group.

Materials:

  • (±)-β-Phenylalanine (1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve (±)-β-phenylalanine (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents) in a round-bottom flask with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of acetone.

  • Add the TsCl solution dropwise to the cooled β-phenylalanine solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired product 2 .

Protocol 1.2: General Procedure for Synthesis of Heterocyclic Derivatives (Example: Pyrazole Derivative 5)

This protocol outlines the conversion of the carboxylic acid intermediate into various heterocyclic structures via a hydrazide intermediate.

Step 1: Synthesis of Hydrazide (4)

  • Suspend intermediate 2 (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-10 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.

  • Dissolve the resulting ester in ethanol and add hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid, hydrazide 4 , can be purified by recrystallization.

Step 2: Synthesis of Pyrazole (5)

  • Dissolve hydrazide 4 (1 equivalent) in glacial acetic acid.

  • Add acetylacetone (1.1 equivalents).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to yield the pyrazole derivative 5 .

// Connections start -> inter1 [label=" TsCl, NaOH"]; inter1 -> inter2 [label=" 1. Esterification\n 2. Hydrazine Hydrate"]; inter2 -> final1 [label=" Acetylacetone"]; inter2 -> final2 [label=" Various Reagents"]; } caption [shape=plain, label="Figure 1. Synthetic workflow for β-phenylalanine derivatives.", fontsize=10, fontname="Arial"]; }

Figure 1. Synthetic workflow for β-phenylalanine derivatives.

Section 2: Anticancer Evaluation Protocols

Once synthesized, the derivatives are evaluated for their potential as anticancer agents using a series of in vitro assays to determine cytotoxicity, mode of cell death, and effects on the cell cycle.

Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4]

Materials:

  • Cancer cell lines (e.g., A549, H69, BxPC-3, HT-29).[2][5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Synthesized β-phenylalanine derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations (e.g., 1 µM to 100 µM). Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2][6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8][9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[8][9] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[8]

Materials:

  • Cancer cells and synthesized compounds.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized derivatives at their respective IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.[6]

  • Staining: Resuspend the cells in 100-500 µL of 1X Binding Buffer.[5][9] Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) using a flow cytometer.[5]

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.[5]

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.[5]

    • Annexin V(-) / PI(+): Primarily necrotic cells.

Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[2] Arrest in a specific phase can indicate an anticancer mechanism.

Materials:

  • Cancer cells and synthesized compounds.

  • Ice-cold 70% ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).[2][10]

  • PBS, flow cytometer.

Procedure:

  • Cell Treatment: Seed cells and treat with compounds as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[10][11]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

// Connections culture -> treat; treat -> mtt; mtt -> apoptosis [label=" Use IC₅₀ concentration"]; mtt -> cellcycle [label=" Use IC₅₀ concentration"]; {apoptosis, cellcycle} -> data; } caption [shape=plain, label="Figure 2. Workflow for in vitro anticancer evaluation.", fontsize=10, fontname="Arial"]; }

Figure 2. Workflow for in vitro anticancer evaluation.

Section 3: Data Presentation

Quantitative data from the anticancer assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Cytotoxicity of β-Phenylalanine Derivatives Against Various Cancer Cell Lines

Compound IDModificationCell LineAssay Duration (h)Cytotoxicity MetricValueReference
5 PyrazoleA54924% Viability @ 100 µM~50%[2]
13b Schiff BaseA54924% Viability @ 100 µM30.1%[2]
13b Schiff BaseH69 (SCLC)24% Viability @ 100 µM~35%[2][6]
13b Schiff BaseH69AR (Resistant)24% Viability @ 100 µM~40%[2][6]
MMZ-140C AminobenzylnaphtholBxPC-324IC₅₀ (µM)30.15 ± 9.39[5]
MMZ-45B AminobenzylnaphtholHT-2924IC₅₀ (µM)31.78 ± 3.93[5]
10 β-PADBreast Cancer-IC₅₀ (µM)18.7[1]
12 Dipeptide β-PAD--IC₅₀ (µM)1.0[1]

SCLC: Small Cell Lung Cancer

Table 2: Apoptosis Induction by Lead Compounds in BxPC-3 Cells (72 h Treatment)

Compound IDConcentrationEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)Reference
Control -16.5 ± 0.87-16.5 ± 0.87[5]
MMZ-45AA IC₅₀--38.7 ± 5.43[5]
MMZ-140C IC₅₀--33.1 ± 1.12[5]

Section 4: Signaling Pathways in Anticancer Activity

The anticancer effects of β-phenylalanine derivatives can be mediated through various cellular mechanisms, with the induction of apoptosis being a primary goal. Apoptosis is a form of programmed cell death executed by a family of proteases called caspases.[1][12] The activation of these caspases can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12][13] Many anticancer agents exert their effects by triggering the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[12][14]

// Connections {drug, dna_damage} -> bcl2; bcl2 -> mito; mito -> cytc; {cytc, apaf} -> apoptosome [arrowhead=none]; apoptosome -> cas9 [label=" activates"]; cas9 -> cas3 [label=" activates"]; cas3 -> death [label=" executes"]; } caption [shape=plain, label="Figure 3. Simplified intrinsic apoptosis pathway.", fontsize=10, fontname="Arial"]; }

Figure 3. Simplified intrinsic apoptosis pathway.

References

Application Notes and Protocols for DL-beta-Phenylalanine in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. One of the key strategies in Alzheimer's drug discovery is the development of small molecules that can inhibit the formation of these toxic Aβ aggregates or block the enzymes responsible for their production. DL-beta-Phenylalanine and its derivatives (β-PADs) have emerged as a promising class of precursors for the synthesis of novel therapeutic agents against AD. Their structural similarity to natural α-amino acids allows for potential recognition by biological systems, while their greater stability against proteolytic enzymes offers an advantage in bioavailability.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a scaffold in the discovery of new drugs targeting Alzheimer's disease.

The primary therapeutic strategies involving β-PADs focus on the inhibition of Aβ aggregation and the modulation of secretase activity, particularly the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is a rate-limiting enzyme in the production of Aβ peptides.[2][3][4] This document outlines the synthesis of potential inhibitors from this compound, along with protocols for in vitro screening of their efficacy.

Rationale for this compound as a Precursor

This compound serves as a versatile starting material for the synthesis of various derivatives with therapeutic potential. The rationale for its use in Alzheimer's drug discovery is centered on two main approaches:

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: The self-assembly of Aβ peptides into toxic oligomers and fibrils is a central pathological event in AD.[5] Small molecules derived from this compound, such as β-aryl-β-pyrrolylpropionic acids, have been shown to possess antioxidant properties and the ability to inhibit the accumulation of the Aβ1-42 peptide.[2] The structural features of β-PADs can be modified to enhance their binding to Aβ monomers or oligomers, thereby preventing their aggregation into neurotoxic plaques.

  • Inhibition of Beta-Secretase (BACE1): BACE1 is the enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ.[4][6] As such, it is a prime therapeutic target for reducing Aβ production.[3] The design of peptidomimetic inhibitors is a common strategy, and β-PADs can serve as a core structure for developing non-peptidic small molecule inhibitors that can fit into the active site of BACE1.[7]

Synthesis of Potential Inhibitors from this compound

While a plethora of synthesis routes for β-PADs exist, a common strategy involves the modification of the core this compound structure to generate libraries of compounds for screening. One such approach is the synthesis of β-aryl-β-pyrrolylpropionic acid derivatives via the Clauson-Kaas reaction.[2]

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase This compound This compound Clauson-Kaas Reaction Clauson-Kaas Reaction This compound->Clauson-Kaas Reaction React with 2,5-dimethoxytetrahydrofuran Derivative_Library Library of beta-aryl- beta-pyrrolylpropionic acids Clauson-Kaas Reaction->Derivative_Library Cyclization & Aldolization with various benzaldehydes Abeta_Assay Aβ Aggregation Assay (Thioflavin T) Derivative_Library->Abeta_Assay BACE1_Assay BACE1 Activity Assay (Fluorometric) Derivative_Library->BACE1_Assay Hit_Compounds Hit Compounds Abeta_Assay->Hit_Compounds BACE1_Assay->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization

Caption: Workflow for synthesis of this compound derivatives and subsequent screening.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is designed to screen for compounds that inhibit the aggregation of Aβ1-42 peptides in vitro. The binding of Thioflavin T to amyloid fibrils results in a significant increase in fluorescence, which can be measured to quantify the extent of aggregation.[8][9][10]

Materials:

  • Aβ1-42 peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Thioflavin T (ThT)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~482 nm)

Procedure:

  • Preparation of Aβ1-42 Stock Solution:

    • Dissolve lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, dissolve the peptide film in DMSO to a final concentration of 1 mM.

  • Preparation of ThT Working Solution:

    • Prepare a ThT stock solution by dissolving 8 mg of ThT in 10 mL of phosphate buffer.[8]

    • Filter the solution through a 0.2 µm syringe filter. This stock solution should be stored in the dark and is stable for about one week.[8]

    • On the day of the assay, dilute the stock solution 1:50 in phosphate buffer to create the working solution.[8]

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Phosphate buffer

      • Aβ1-42 stock solution (to a final concentration of 10-20 µM)

      • Test compound at various concentrations (typically 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

      • ThT working solution (to a final concentration of 5-10 µM)

    • Include control wells:

      • Negative Control: All components except the test compound (contains DMSO vehicle).

      • Blank: All components except the Aβ1-42 peptide.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Calculate the percentage of inhibition of aggregation compared to the negative control.

    • Determine the IC50 value for each active compound, which is the concentration that inhibits 50% of Aβ aggregation.

Protocol 2: Fluorometric Assay for BACE1 Activity

This protocol measures the activity of BACE1 by detecting the cleavage of a specific fluorogenic peptide substrate.[1][11] Inhibitors of BACE1 will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 fluorogenic substrate (e.g., a peptide conjugated to EDANS and DABCYL)

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • Known BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~345 nm, Emission: ~500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the BACE1 enzyme and the fluorogenic substrate in the assay buffer at the desired concentrations.

    • Prepare serial dilutions of the test compounds and the known BACE1 inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Test compound or known inhibitor at various concentrations.

      • BACE1 enzyme solution.

    • Include control wells:

      • No Inhibitor Control: All components except the test compound (contains DMSO vehicle).

      • No Enzyme Control: All components except the BACE1 enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.

    • Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percentage of BACE1 inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Determine the IC50 value for each active compound.

Data Presentation

The quantitative data obtained from these screening assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory activities of different this compound derivatives.

Table 1: Inhibitory Activity of this compound Derivatives on Aβ1-42 Aggregation

Compound IDStructureAβ1-42 Aggregation Inhibition (%) at 10 µMIC50 (µM)
Derivative 1[Structure]
Derivative 2[Structure]
......
Control(e.g., Curcumin)

Table 2: Inhibitory Activity of this compound Derivatives on BACE1

Compound IDStructureBACE1 Inhibition (%) at 1 µMIC50 (µM)
Derivative 1[Structure]
Derivative 2[Structure]
......
Control(e.g., Known BACE1 Inhibitor)

Signaling Pathway and Mechanism of Action

The primary mechanism of action for compounds derived from this compound is the interference with the amyloidogenic pathway. This can occur at two key points: the enzymatic production of Aβ by BACE1 and the subsequent aggregation of Aβ monomers into toxic oligomers and fibrils.

Targeting the Amyloidogenic Pathway

G APP Amyloid Precursor Protein (APP) BACE1_cleavage BACE1 Cleavage APP->BACE1_cleavage gamma_cleavage gamma-Secretase Cleavage BACE1_cleavage->gamma_cleavage sAPPbeta release Abeta_Monomer Abeta Monomer gamma_cleavage->Abeta_Monomer Abeta_Oligomer Toxic Abeta Oligomers Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Fibril Abeta Fibrils (Plaques) Abeta_Oligomer->Abeta_Fibril Neurotoxicity Neurotoxicity & Cell Death Abeta_Oligomer->Neurotoxicity Abeta_Fibril->Neurotoxicity DL_Derivative_BACE1 This compound Derivative (BACE1 Inhibitor) DL_Derivative_BACE1->BACE1_cleavage Inhibits DL_Derivative_Agg This compound Derivative (Aggregation Inhibitor) DL_Derivative_Agg->Abeta_Oligomer Inhibits

Caption: Inhibition of the amyloidogenic pathway by this compound derivatives.

Conclusion

This compound represents a valuable and versatile precursor for the development of novel therapeutic agents for Alzheimer's disease. By leveraging its stable and modifiable scaffold, researchers can synthesize and screen libraries of derivatives for their ability to inhibit key pathological processes, namely Aβ aggregation and BACE1 activity. The protocols and workflows detailed in these application notes provide a robust framework for the systematic evaluation of these compounds, paving the way for the discovery of new and effective treatments for this devastating neurodegenerative disease.

References

Troubleshooting & Optimization

Improving DL-beta-Phenylalanine solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of DL-beta-Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

A1: this compound is a white crystalline powder.[1] Its solubility in water is considered sparingly soluble. The molecule possesses both a hydrophilic amino group and a carboxylic acid group, which contribute to its solubility in polar solvents like water, and a hydrophobic phenyl group, which limits its aqueous solubility.[2]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of phenylalanine in water is endothermic, meaning it increases significantly with a rise in temperature.[3] For the closely related DL-phenylalanine, the solubility in water has been reported as follows:

Temperature (°C)Temperature (K)Solubility (g/L)
0273.159.97
25298.1514.11
50323.1521.87
75348.1537.08
100373.1568.9
Data for DL-phenylalanine (alpha-isomer). The solubility of the beta-isomer is expected to be in a similar range.[4]

Q3: How does pH influence the solubility of this compound?

A3: The solubility of this compound is highly dependent on the pH of the aqueous solution. As an amino acid, it has an isoelectric point (pI), the pH at which the molecule has a net zero charge, leading to minimal solubility. For phenylalanine, the pI is approximately 5.5. Adjusting the pH away from the pI, to either a more acidic or a more basic environment, will increase its solubility.[5]

  • Acidic Conditions (pH < pI): The amino group is protonated (-NH3+), resulting in a net positive charge and increased solubility.

  • Basic Conditions (pH > pI): The carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge and increased solubility.[2]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, organic co-solvents can be used, but their effect depends on the specific solvent. For hydrophobic peptides and amino acids, dimethyl sulfoxide (DMSO) is a common choice to prepare a concentrated stock solution, which is then carefully diluted into the aqueous buffer.[5] However, it is important to note that for L-phenylalanine, increasing the concentration of ethanol or methanol in water can decrease its solubility, making them effective anti-solvents for crystallization.[3]

Q5: Is this compound stable in aqueous solutions?

A5: Phenylalanine can exist as an anhydrous form or a monohydrate in the solid state.[6] Once dissolved, aqueous solutions of phenylalanine are generally stable, especially when stored properly. However, long-term stability can be affected by factors like temperature, pH, and exposure to light. For sensitive applications, it is advisable to prepare fresh solutions or conduct stability studies under your specific experimental conditions.

Troubleshooting Guides

Issue 1: The this compound powder is not dissolving in water at the desired concentration.
Potential Cause Troubleshooting Steps
Concentration exceeds solubility limit at room temperature. 1. Increase the temperature: Gently warm the solution while stirring. Solubility increases with temperature.[3]2. Perform a small-scale test: Before preparing a large volume, test the solubility of a small amount to determine the practical concentration limit.
The pH of the solution is close to the isoelectric point (pI ≈ 5.5). 1. Adjust the pH: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH away from the pI. Monitor the pH with a calibrated meter.[5]2. Use a buffered solution: Prepare your solution using a buffer with a pH significantly different from 5.5 (e.g., pH 2-4 or pH 7-9).
Issue 2: The compound dissolves initially but then precipitates out of solution.
Potential Cause Troubleshooting Steps
Supersaturated solution: The initial dissolution was achieved through heating, but the solution is not stable at room temperature.1. Maintain elevated temperature: If your experiment allows, keep the solution at the temperature at which the compound is fully soluble.2. Prepare a less concentrated solution: The desired concentration may not be stable long-term at room temperature.
pH shift upon addition to a buffer or another solution: The final pH of the mixture is close to the pI.1. Check the final pH: Measure the pH of the final solution. If it is near 5.5, adjust it as needed.2. Buffer selection: Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of your this compound solution.
Aggregation over time: Hydrophobic interactions can lead to the aggregation and precipitation of the compound.1. Use of co-solvents: Consider preparing a stock solution in a minimal amount of a suitable organic solvent like DMSO and then diluting it into your aqueous medium.[5]2. Storage: For long-term storage, consider storing the solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound by adjusting the pH of the aqueous solution.

  • Preparation of a Slurry: Add a known amount of this compound to a specific volume of purified water in a beaker with a magnetic stir bar.

  • Initial Mixing: Stir the mixture at room temperature. The solution will likely appear as a cloudy suspension if the concentration is above the intrinsic water solubility.

  • pH Titration:

    • To increase solubility in an acidic medium, slowly add 0.1 M HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Continue adding acid until the solution becomes clear.

    • To increase solubility in a basic medium, slowly add 0.1 M NaOH dropwise while continuously monitoring the pH. Continue adding base until the solution becomes clear.

  • Final Volume Adjustment: Once the this compound is fully dissolved, add purified water to reach the final desired volume and concentration.

  • Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining particulates.

Protocol 2: Using an Organic Co-solvent (DMSO) for Solubilization

This protocol is suitable for preparing a stock solution of this compound, particularly for applications where a small amount of an organic solvent is tolerable.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Mixing: Vortex the vial for 30-60 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath for a few minutes.

  • Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit in the final aqueous/DMSO mixture may have been exceeded. The final concentration of DMSO should be kept as low as possible (typically <1%) for biological assays to avoid cytotoxicity.[5]

Protocol 3: Quantitative Determination of Solubility

This protocol outlines a general method for experimentally determining the solubility of this compound in a specific aqueous solution.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method such as:

    • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A reversed-phase C18 column with UV detection (e.g., at 210 nm or 260 nm) can be used.[7][8]

    • Spectrophotometry: If no other compounds that absorb at the same wavelength are present, UV spectrophotometry can be used to determine the concentration by comparing the absorbance to a standard curve.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mol/L).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_troubleshooting Troubleshooting cluster_final Final Steps start Start with This compound Powder slurry Add to Aqueous Solution start->slurry stir Stir at Room Temperature slurry->stir check_dissolved Is it Dissolved? stir->check_dissolved heat Increase Temperature check_dissolved->heat No adjust_ph Adjust pH (away from pI) check_dissolved->adjust_ph No cosolvent Use Co-solvent (e.g., DMSO) check_dissolved->cosolvent No dissolved Fully Dissolved Solution check_dissolved->dissolved Yes heat->stir adjust_ph->stir cosolvent->stir

Caption: A general workflow for dissolving this compound and troubleshooting common issues.

ph_solubility_relationship cluster_ph_scale cluster_solubility cluster_charge ph2 Low pH (e.g., pH 2) high_sol_acid High Solubility ph2->high_sol_acid positive Positive (Cationic) ph2->positive pi Isoelectric Point (pI) (approx. pH 5.5) low_sol Low Solubility pi->low_sol neutral Neutral (Zwitterionic) pi->neutral ph9 High pH (e.g., pH 9) high_sol_base High Solubility ph9->high_sol_base negative Negative (Anionic) ph9->negative positive->high_sol_acid neutral->low_sol negative->high_sol_base

Caption: The relationship between pH, net charge, and the solubility of this compound.

References

Technical Support Center: Overcoming Poor Solubility of DL-beta-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with DL-beta-Phenylalanine-containing peptides. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve in aqueous solutions?

A1: The poor aqueous solubility of peptides containing this compound can be attributed to several factors:

  • Hydrophobicity of the Phenylalanine Side Chain: The phenyl group is inherently hydrophobic, which can lead to intermolecular aggregation and precipitation in aqueous environments.[1][2]

  • Increased Hydrophobicity from the Beta-Amino Acid Backbone: The additional methylene group in the beta-amino acid backbone, compared to a natural alpha-amino acid, can increase the overall nonpolar character of the peptide.

  • Intermolecular Aggregation and Secondary Structure: The unique conformational flexibility of β-amino acid backbones can promote the formation of stable intermolecular hydrogen bonds, leading to aggregation.[3] Peptides with a tendency to form β-sheet structures are particularly susceptible to aggregation.[4][5]

  • Net Charge: If the overall net charge of your peptide at the working pH is close to its isoelectric point (pI), its solubility will be at a minimum.[2]

Q2: What is the recommended first step when I encounter solubility issues with a new this compound peptide?

A2: Always begin with a small-scale solubility test to conserve your valuable peptide sample.[1][6] Start with the most common and mildest solvent, sterile distilled water. If the peptide does not dissolve, systematically proceed to other solvents and techniques as outlined in the troubleshooting guides below.

Q3: How can I determine the net charge of my peptide to guide pH adjustments?

A3: You can estimate the net charge of your peptide at a given pH by following these steps:

  • Assign a charge to each relevant amino acid residue at the desired pH (typically pH 7):

    • Acidic residues (Aspartic Acid - D, Glutamic Acid - E) and the C-terminal carboxyl group (-COOH): Assign a charge of -1.

    • Basic residues (Lysine - K, Arginine - R) and the N-terminal amino group (-NH2): Assign a charge of +1.

    • Histidine (H): The charge is pH-dependent. At pH < 6, assign +1; at pH > 6, assign 0.

  • Sum the charges to determine the overall net charge of the peptide.[7][8]

A positive net charge indicates a basic peptide, a negative net charge indicates an acidic peptide, and a net charge of zero indicates a neutral peptide.

Troubleshooting Guides

Issue 1: My this compound peptide is insoluble in water.

This is a common starting point for hydrophobic peptides. The following workflow can help you systematically find a suitable solvent system.

G cluster_0 start Start: Lyophilized Peptide solubility_test Small-Scale Solubility Test in Sterile Water start->solubility_test dissolved Peptide Dissolved solubility_test->dissolved cosolvent Use Organic Co-Solvent (e.g., DMSO) dissolved->cosolvent No final_solution Final Peptide Solution dissolved->final_solution Yes ph_adjustment pH Adjustment cosolvent->ph_adjustment Still Insoluble cosolvent->final_solution Dissolved ph_adjustment->final_solution Dissolved re_evaluate Insoluble: Re-evaluate Strategy ph_adjustment->re_evaluate Still Insoluble

A step-by-step workflow for troubleshooting peptide solubility.

Solution 1.1: Using an Organic Co-solvent (e.g., DMSO)

For hydrophobic peptides, an organic co-solvent is often necessary.[1][6][7][9]

  • Protocol: See Experimental Protocol 1 .

  • Key Considerations:

    • Always create a concentrated stock solution in 100% DMSO first.[10]

    • Slowly add the DMSO stock to your aqueous buffer with gentle stirring to avoid precipitation.[6]

    • Keep the final DMSO concentration in your assay as low as possible (typically <1%), as it can be toxic to cells.[1]

Solution 1.2: Adjusting the pH of the Solution

Adjusting the pH away from the peptide's isoelectric point (pI) can significantly increase solubility.[2][11]

  • For acidic peptides (net negative charge): Attempt to dissolve in a slightly basic solution (e.g., 0.1 M ammonium bicarbonate).[1][6][8]

  • For basic peptides (net positive charge): Attempt to dissolve in a slightly acidic solution (e.g., 10% acetic acid).[1][7][11]

  • Protocol: See Experimental Protocol 2 .

Quantitative Data Summary: Expected Solubility of a Model this compound Peptide

The following table provides representative data on the expected solubility of a model hydrophobic peptide containing this compound under various conditions. Actual solubility will depend on the specific peptide sequence.

Solvent/ConditionExpected Solubility (mg/mL)Notes
Water< 0.1Insoluble, forms a suspension.[10]
PBS (pH 7.4)< 0.1Insoluble, visible particulates.[10]
10% Acetic Acid0.5 - 1.0Improved solubility for basic peptides.[10]
0.1M Ammonium Bicarbonate0.5 - 1.0Improved solubility for acidic peptides.[10]
50% Acetonitrile/Water1.0 - 2.0Soluble, but may not be suitable for all biological assays.[10]
100% DMSO> 10Highly soluble, suitable for creating stock solutions.[10]
Issue 2: My peptide seems to be aggregating over time, even after initial dissolution.

Peptide aggregation is a common issue, particularly for hydrophobic sequences.

Solution 2.1: Sonication and Heating

  • Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[1][7] Perform this in short bursts (e.g., 3 x 10 seconds) with cooling on ice in between to prevent sample heating.[7]

  • Gentle Heating: Warming the solution to < 40°C can increase solubility.[11] Use with caution to avoid peptide degradation.

Solution 2.2: Using Chaotropic Agents

For peptides prone to severe aggregation, denaturing agents can be used.

  • Agents: 6 M guanidine hydrochloride or 8 M urea can be used to dissolve the peptide, followed by dilution.[6][11]

  • Caution: These agents will denature the peptide and may not be suitable for all applications.

Solution 2.3: Storage

  • Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

Issue 3: I have tried common solvents and techniques, but my peptide remains insoluble.

For particularly challenging peptides, more advanced strategies may be required.

Solution 3.1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[11][12][13][14]

  • Mechanism: The hydrophobic peptide (or its hydrophobic side chains) is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.

  • Protocol: See Experimental Protocol 3 .

Solution 3.2: Prodrug Strategies

A prodrug is a modified version of the peptide that is inactive but is converted to the active form in vivo. This approach can be used to transiently improve solubility.

  • Mechanism: A hydrophilic moiety is covalently attached to the peptide, which is later cleaved by enzymes in the body to release the active peptide.[15][16][17]

  • Common Modifications:

    • Phosphorylation: Addition of a phosphate group can increase solubility at neutral pH.[15]

    • Pegylation: Attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide.[2]

    • Solubility-Enhancing Tags: Fusing short, highly charged peptide sequences (e.g., poly-arginine) can improve solubility.[18]

G cluster_0 peptide Poorly Soluble DL-beta-Phe Peptide modification Chemical Modification (e.g., Phosphorylation, PEGylation) peptide->modification prodrug Water-Soluble Prodrug modification->prodrug administration In Vivo Administration prodrug->administration cleavage Enzymatic Cleavage administration->cleavage active_peptide Active Peptide Released at Target Site cleavage->active_peptide

Signaling pathway for a prodrug strategy.

Experimental Protocols

Experimental Protocol 1: Solubilization of a Hydrophobic this compound Peptide using DMSO
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[10]

  • Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.[6]

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.

Experimental Protocol 2: pH Adjustment for Improving Peptide Solubility
  • Determine the Peptide's Net Charge: Calculate the net charge of your peptide at neutral pH as described in the FAQs.

  • For Acidic Peptides (Net Negative Charge):

    • Attempt to dissolve the peptide in a small volume of sterile water.

    • If insoluble, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

    • Dilute to the final desired concentration with your aqueous buffer.

  • For Basic Peptides (Net Positive Charge):

    • Attempt to dissolve the peptide in a small volume of sterile water.

    • If insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[1][7]

    • Dilute to the final desired concentration with your aqueous buffer.

  • Final pH Check: Ensure the final pH of your solution is compatible with your experimental assay.

Experimental Protocol 3: Enhancing Peptide Solubility with Beta-Cyclodextrin

This protocol is based on the freeze-drying method for forming inclusion complexes.[12]

  • Molar Ratio Determination: A phase solubility study is recommended to determine the optimal molar ratio of peptide to β-cyclodextrin. A 1:2 peptide to β-cyclodextrin ratio is a common starting point.

  • Dissolution: Dissolve the appropriate amounts of the this compound peptide and β-cyclodextrin in sterile water with constant stirring.

  • Freeze-Drying (Lyophilization): Freeze the solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Washing: Wash the resulting powder with a suitable organic solvent (in which the complex is insoluble) to remove any uncomplexed peptide.

  • Drying: Dry the final complex under vacuum.

  • Reconstitution: The resulting powder should exhibit improved solubility in aqueous solutions. Reconstitute in your desired buffer.

References

DL-beta-Phenylalanine purification techniques from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DL-beta-phenylalanine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound include crystallization (recrystallization), chromatography (e.g., reverse-phase HPLC), and liquid-liquid extraction. Due to the presence of two enantiomers (D and L), chiral resolution techniques are often integrated into the purification process.

Q2: How can I resolve the D- and L-enantiomers of beta-phenylalanine?

A2: Chiral resolution is critical for obtaining enantiomerically pure beta-phenylalanine. Common techniques include:

  • Enzymatic Resolution: This highly selective method uses enzymes, such as lipases or phenylalanine ammonia-lyase (PAL), to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[1]

  • Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic mixture with a chiral resolving agent, like tartaric acid, to form diastereomeric salts that can be separated based on their differing solubilities through fractional crystallization.[2]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate the D- and L-enantiomers.[3]

Q3: What are the typical impurities found in crude this compound reaction mixtures?

A3: Common impurities can originate from the synthetic route and include unreacted starting materials, byproducts from side reactions, residual solvents, and potentially the corresponding alpha-phenylalanine isomer depending on the synthesis method. Enantiomeric impurities (the undesired enantiomer) are also a key consideration.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-performance liquid chromatography (HPLC) is the most effective technique. Chiral HPLC is necessary to determine the enantiomeric purity (enantiomeric excess, ee).[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify organic impurities.

Q5: What is "oiling out" during crystallization, and how can I prevent it?

A5: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than solid crystals. This can happen if the solution is supersaturated to a high degree or if the temperature is above the melting point of the solute in the solvent. To prevent this, ensure a slower cooling rate, use an appropriate solvent or solvent mixture, and consider seeding the solution with a small crystal of the desired product.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Crystal Yield - The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient cooling of the solution.- The volume of solvent used was too large.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system can be effective.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
"Oiling Out" - The solution is highly supersaturated.- The cooling rate is too fast.- The boiling point of the solvent is too high, or the melting point of the compound is below the solvent's boiling point.- Reduce the concentration of the solute or add more solvent.- Allow the solution to cool slowly. Insulating the flask can help.- Use a lower-boiling point solvent or a different solvent system.
Colored Impurities in Crystals - Colored byproducts are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.- Perform a hot gravity filtration to remove insoluble impurities before crystallization.
Formation of Different Crystal Polymorphs (e.g., hydrate vs. anhydrate) - The presence of water can lead to the formation of a hydrate, which may have different physical properties.- For obtaining the anhydrous form, consider using a non-aqueous solvent or a mixed solvent system with low water content. Seeding with the desired crystal form can also direct the crystallization.
Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, Broadening) - Column overload.- Inappropriate sample solvent.- Secondary interactions with the stationary phase.- Column contamination or degradation.- Reduce the amount of sample injected onto the column.[4]- Dissolve the sample in the initial mobile phase or a weaker solvent.[4]- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize unwanted interactions.[4]- Flush the column with a strong solvent. If performance doesn't improve, the column may need replacement.[4]
Co-elution of Enantiomers (in Chiral HPLC) - The chiral stationary phase is not suitable for the separation.- The mobile phase composition is not optimal.- The column temperature is not optimal.- Test different types of chiral stationary phases (e.g., teicoplanin-based, cyclodextrin-based).[3]- Adjust the ratio of organic modifier to the aqueous phase. The pH of the aqueous phase can also significantly impact resolution.[3][5]- Vary the column temperature; lower temperatures often improve resolution.[3]
Low Recovery of Product - The product is precipitating on the column.- Irreversible adsorption to the stationary phase.- Increase the percentage of the organic solvent at the beginning of the gradient.- Adjust the mobile phase pH to ensure the compound is in a soluble and appropriately charged state.

Quantitative Data on Purification Techniques

Purification Method Technique Yield Purity / Enantiomeric Excess (ee) Reference
Enzymatic Resolution Isomerization of α-PAD to (S)-β-phenylalanine using Phenylalanine Aminomutase (PAM)72%>96% purity, >99% ee[1]
Hydrolysis of β-lactam using Lipase B from Candida antarctica (CAL-B) to yield (R)-β-phenylalanine50%>99% ee[1]
Hydrolysis of N-acetyl amino ester using Amano PS lipase to yield (R)-β-phenylalanine45%>99% ee[1]
Reactive Liquid-Liquid Extraction Separation of β-phenylalanine from α-phenylalanine using a PdCl₂(PPh₃)₂ complex74%95+% purity[6]
Chiral HPLC Separation of D,L-phenylalanine on a teicoplanin-based stationary phaseN/AResolution value: 1.59[3]
Separation of D,L-phenylalanine on a ristocetin-based stationary phaseN/AResolution value: 2.75[3]

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol is adapted from established procedures for the resolution of racemic amino acids.[2]

  • Salt Formation:

    • Dissolve this compound in a suitable solvent, such as a mixture of water and methanol or ethanol, with heating to achieve complete dissolution.

    • Add a molar equivalent of a chiral resolving agent, for example, D-tartaric acid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further, cool the solution in an ice bath to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of beta-phenylalanine to precipitate the desired enantiomer.

    • Collect the purified enantiomer by filtration.

  • Recovery of the Other Enantiomer:

    • The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar pH adjustment.

Protocol 2: Chiral HPLC for Purity Analysis

The following is an example of a starting method for the chiral separation of phenylalanine enantiomers. Optimization will likely be required.

  • Column: Teicoplanin-based or Ristocetin-based chiral stationary phase.[3]

  • Mobile Phase: A mixture of acetonitrile and water. For a teicoplanin-based column, a ratio of 75:25 (v/v) can be a starting point. For a ristocetin-based column, 60:40 (v/v) can be used.[3] The pH of the aqueous phase can be adjusted (e.g., with perchloric acid) to optimize separation.

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 23 °C.[3]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Experimental and Logical Workflows

experimental_workflow_diastereomeric_resolution cluster_protocol Diastereomeric Salt Resolution Workflow start Dissolve this compound and Chiral Resolving Agent in Solvent with Heating cool Slowly Cool Solution to Room Temperature start->cool Step 1 ice_bath Cool in Ice Bath to Induce Crystallization cool->ice_bath Step 2 filter_crystals Filter to Collect Diastereomeric Salt Crystals ice_bath->filter_crystals Step 3 dissolve_salt Dissolve Crystals in Water filter_crystals->dissolve_salt Step 4 mother_liquor Process Mother Liquor to Recover Other Enantiomer filter_crystals->mother_liquor ph_adjust Adjust pH to Isoelectric Point to Precipitate Enantiomer dissolve_salt->ph_adjust Step 5 filter_enantiomer Filter to Collect Pure Enantiomer ph_adjust->filter_enantiomer Step 6 end Purified Enantiomer filter_enantiomer->end

Caption: Workflow for Diastereomeric Salt Resolution.

experimental_workflow_enzymatic_resolution cluster_protocol Enzymatic Resolution Workflow (e.g., Hydrolysis) start Prepare Aqueous Solution of N-acyl-DL-beta-phenylalanine ph_adjust Adjust pH to Optimal Range for Enzyme start->ph_adjust Step 1 add_enzyme Add Enzyme (e.g., Acylase) ph_adjust->add_enzyme Step 2 incubate Incubate at Controlled Temperature with Agitation add_enzyme->incubate Step 3 monitor Monitor Reaction Progress (e.g., by HPLC) incubate->monitor Step 4 separate Separate Products (e.g., Extraction) monitor->separate Step 5 isolate_d Isolate Unreacted N-acyl-D-enantiomer separate->isolate_d isolate_l Isolate Free L-enantiomer separate->isolate_l hydrolyze_d Hydrolyze N-acyl-D-enantiomer to obtain D-beta-phenylalanine isolate_d->hydrolyze_d end_l Purified L-Enantiomer isolate_l->end_l end_d Purified D-Enantiomer hydrolyze_d->end_d

Caption: Workflow for Enzymatic Resolution.

troubleshooting_logic_chromatography cluster_troubleshooting Troubleshooting Logic for Chiral HPLC start Poor Enantiomeric Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes solution_csp Select a different CSP (e.g., teicoplanin, ristocetin) check_column->solution_csp No check_temp Is the column temperature optimal? check_mobile_phase->check_temp Yes solution_mobile_phase Adjust organic modifier ratio and/or pH check_mobile_phase->solution_mobile_phase No solution_temp Lower the column temperature check_temp->solution_temp No

Caption: Troubleshooting Logic for Chiral HPLC.

References

Technical Support Center: Crystallization of High-Purity DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of high-purity DL-beta-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality crystalline material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.

Troubleshooting Crystallization Issues

This section provides solutions to common problems encountered during the crystallization of this compound.

Q1: My this compound oiled out instead of crystallizing. What should I do?

A1: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the cooling rate is too fast.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Add a small amount of the primary solvent to dissolve the oil.

    • Re-heat the solution to ensure complete dissolution.

    • Cool the solution more slowly to allow for controlled crystal nucleation and growth.

  • Solvent System Modification:

    • If using a mixed-solvent system, try adjusting the ratio of the solvent and anti-solvent. A slightly higher proportion of the primary solvent may be necessary.

  • Seeding:

    • Introduce a small amount of previously obtained this compound crystals (seed crystals) at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth and can prevent oiling out.

Q2: The crystallization yield is very low. How can I improve it?

A2: Low yield can be attributed to several factors, including incomplete crystallization or high solubility of the compound in the mother liquor.

Troubleshooting Steps:

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the this compound. Excess solvent will retain more of the compound in the solution upon cooling.

  • Cooling Temperature:

    • Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. Cooling in an ice bath after initial cooling to room temperature can improve yield.

  • Anti-solvent Addition:

    • If using an anti-solvent, ensure that the optimal volume has been added. The addition should be slow to avoid crashing out the product, which can trap impurities.

  • pH Adjustment:

    • The solubility of amino acids is pH-dependent. Adjusting the pH of the solution towards the isoelectric point of this compound can decrease its solubility and improve the crystallization yield.

Q3: The purity of my crystallized this compound is not satisfactory. How can I remove impurities?

A3: Impurities can be carried over from the synthesis or be byproducts of the reaction. Recrystallization is a common method to improve purity.

Troubleshooting Steps:

  • Recrystallization:

    • Dissolve the impure crystals in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities in the mother liquor.

    • A second recrystallization step may be necessary for very impure samples.

  • Solvent Selection:

    • Choose a solvent system where the solubility of the impurities is significantly different from that of this compound at different temperatures.

  • Washing:

    • After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

Q4: I am observing the formation of fine needles or amorphous powder instead of well-defined crystals. How can I control the crystal habit?

A4: Crystal habit is influenced by factors such as the solvent, cooling rate, and the presence of impurities. Racemic mixtures like DL-phenylalanine can be challenging to crystallize into large, well-defined single crystals.

Troubleshooting Steps:

  • Slower Crystallization:

    • Slower cooling or slower addition of an anti-solvent promotes the growth of larger, more ordered crystals.

  • Solvent System:

    • Experiment with different solvent systems. The interaction between the solvent and the crystal faces can influence the crystal habit.

  • Additives:

    • In some cases, small amounts of additives can act as habit modifiers. However, this requires careful screening and may introduce new impurities.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding the crystallization of this compound.

Q1: What are the recommended solvent systems for the crystallization of this compound?

A1: Based on the properties of similar amino acids, the following solvent systems are recommended as starting points:

  • Water: this compound has some solubility in hot water and lower solubility in cold water, making it a suitable solvent for cooling crystallization.

  • Water/Ethanol Mixtures: Ethanol can be used as an anti-solvent with water. The compound is dissolved in a minimal amount of hot water, and ethanol is added to induce crystallization.

  • Water/Methanol Mixtures: Similar to ethanol, methanol can act as an anti-solvent with water.

Q2: What are the common impurities I might encounter in synthetic this compound?

A2: Common impurities can originate from the starting materials or byproducts of the synthetic route. For syntheses involving reductive amination of a keto-acid precursor, potential impurities include:

  • Unreacted starting materials.

  • The corresponding α-hydroxy acid formed by the reduction of the keto-acid.

  • Residual solvents from the synthesis and purification steps.

Q3: Does this compound exhibit polymorphism?

A3: While the L-enantiomer, L-phenylalanine, is known to exhibit polymorphism (existing as anhydrous and monohydrate forms), there is limited specific information on the polymorphic behavior of this compound. It is possible that it may also form hydrates or other polymorphs depending on the crystallization conditions. Characterization of the crystalline form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended.

Q4: What is the expected yield and purity from a single crystallization?

A4: The yield and purity are highly dependent on the initial purity of the material and the specific crystallization protocol used. A single, well-optimized crystallization can be expected to significantly improve purity. For quantitative data, it is crucial to perform analytical testing (e.g., HPLC, NMR) on the starting material and the final crystalline product.

Experimental Protocols

Below are detailed methodologies for key crystallization experiments. These should be considered as starting points and may require optimization.

Cooling Crystallization from Water

Methodology:

  • Dissolution: In a suitable flask, add the crude this compound to deionized water. Heat the mixture with stirring to near boiling to dissolve the solid. Add the minimum amount of hot water required to achieve complete dissolution.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Covering the flask will slow down the cooling rate and promote the formation of larger crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Anti-solvent Crystallization using Water and Ethanol

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water with stirring.

  • Anti-solvent Addition: While the solution is still hot, slowly add ethanol dropwise until the solution becomes slightly turbid. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold water/ethanol mixture.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for crystallization experiments. Note: This data is illustrative and should be experimentally determined for your specific system.

Table 1: Effect of Cooling Rate on Yield and Purity (Cooling Crystallization from Water)

Cooling Rate (°C/hour)Yield (%)Purity (%)
20 (Fast)8598.5
5 (Moderate)8299.2
1 (Slow)7899.8

Table 2: Effect of Water:Ethanol Ratio on Yield and Purity (Anti-solvent Crystallization)

Final Water:Ethanol Ratio (v/v)Yield (%)Purity (%)
1:17599.0
1:28898.8
1:39298.2

Visualizations

Experimental Workflow: Cooling Crystallization

CoolingCrystallization A Dissolve Crude Product in Minimal Hot Water B Hot Filtration (Optional) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Dry Crystals F->G H High-Purity This compound G->H

Caption: Workflow for obtaining high-purity this compound via cooling crystallization.

Troubleshooting Logic: Oiling Out

OilingOutTroubleshooting Start Oiling Out Observed HighSupersaturation Is Supersaturation Likely Too High? Start->HighSupersaturation SlowCooling Action: Re-dissolve oil and cool slower HighSupersaturation->SlowCooling Yes SolventRatio Is it a Mixed Solvent System? HighSupersaturation->SolventRatio No Success Crystals Formed SlowCooling->Success AdjustRatio Action: Adjust solvent:anti-solvent ratio SolventRatio->AdjustRatio Yes UseSeeding Action: Use Seed Crystals SolventRatio->UseSeeding No AdjustRatio->Success UseSeeding->Success

Caption: Decision-making workflow for troubleshooting the issue of oiling out during crystallization.

Stability issues of DL-beta-Phenylalanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-beta-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be sterile-filtered and stored in tightly sealed, light-protected containers at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation from repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of amino acids in solution can be significantly influenced by pH. While specific data for this compound is limited, generally, neutral pH conditions (pH 6-8) are recommended to minimize acid- or base-catalyzed degradation, such as hydrolysis. Extreme pH values should be avoided during storage.

Q3: Is this compound sensitive to light?

A3: Aromatic amino acids like phenylalanine can be susceptible to photodegradation. It is best practice to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.

Q4: What are the common degradation products of phenylalanine?

A4: Under forced degradation conditions, phenylalanine can degrade into various products. In the presence of lipid hydroperoxides, degradation can lead to the formation of phenylacetic acid and benzaldehyde[1][2]. Anaerobic degradation by certain bacteria can involve transamination and decarboxylation to form phenylacetaldehyde, which is then oxidized to phenylacetate[3]. Thermal decomposition can yield products such as ammonia, water, carbon dioxide, carbon monoxide, and other organic compounds[4].

Q5: Can this compound be used in cell culture experiments?

A5: Yes, this compound can be used in cell culture experiments. However, as with any experimental compound, it is crucial to first establish its stability in the specific cell culture medium and conditions you plan to use. It is also important to determine its potential effects on cell viability and the signaling pathways of interest.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity via HPLC analysis before use. Store aliquots at -20°C or below to avoid multiple freeze-thaw cycles.
pH shift in the experimental buffer Monitor and maintain the pH of your solutions throughout the experiment, as pH can affect the stability and activity of this compound.
Photodegradation Protect all solutions containing this compound from light by using opaque or amber containers.
Interaction with other solution components Evaluate the compatibility of this compound with other components in your experimental system. Consider potential reactions with reactive species or metal ions.
Issue 2: Poor Solubility
Possible Cause Troubleshooting Step
Incorrect solvent While this compound is soluble in water, solubility can be affected by pH and temperature. Adjusting the pH slightly towards the acidic or basic range may improve solubility. For organic applications, consider polar aprotic solvents.
Low temperature Gently warming the solution may aid dissolution. However, avoid excessive heat to prevent thermal degradation.
Compound aggregation Use sonication to help break up aggregates and enhance dissolution.
Issue 3: Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation of the analyte This could indicate instability under your experimental conditions. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.
Impurity in the starting material Always check the certificate of analysis for your this compound to be aware of any known impurities.
Reaction with mobile phase Ensure the mobile phase components are compatible with this compound and are of high purity. Prepare fresh mobile phase for each analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound to evaluate its stability under various stress conditions and to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 100°C in a controlled oven for 48 hours. Then, dissolve it in the chosen solvent.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control solution, using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 10-20% degradation of the active substance for optimal validation of the analytical method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of B and gradually increase it to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The stressed samples from Protocol 1 are used to demonstrate the specificity of the method.

Signaling Pathways and Experimental Workflows

Phenylalanine and Cellular Signaling

Phenylalanine has been shown to play a role in various cellular signaling pathways. For instance, it can impair insulin signaling by modifying the insulin receptor beta (IRβ), leading to reduced glucose uptake[5]. Additionally, phenylalanine can influence the mTOR signaling pathway, which is a key regulator of cell growth and metabolism. While these findings are primarily based on L-alpha-phenylalanine, it is plausible that this compound could have similar or distinct effects on these pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DL-beta-Phe DL-beta-Phe GPCR GPCR / Amino Acid Receptor DL-beta-Phe->GPCR Binds to Insulin_Receptor Insulin Receptor DL-beta-Phe->Insulin_Receptor Potentially Modulates Amino_Acid_Transporter Amino Acid Transporter DL-beta-Phe->Amino_Acid_Transporter Uptake G_Protein G-Protein GPCR->G_Protein Activates Insulin_Signaling Insulin Signaling Cascade Insulin_Receptor->Insulin_Signaling Inhibits/Modulates Intracellular_Phe Intracellular DL-beta-Phe Pool Amino_Acid_Transporter->Intracellular_Phe Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Downstream_Effectors Second_Messengers Second Messengers (e.g., cAMP) Downstream_Effectors->Second_Messengers mTOR_Pathway mTOR Pathway Second_Messengers->mTOR_Pathway Cellular_Response Cellular Response (e.g., Protein Synthesis, Metabolism) mTOR_Pathway->Cellular_Response Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Intracellular_Phe->mTOR_Pathway Activates/Modulates

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Workflow: Investigating the Effect of this compound on a Cellular Pathway

This workflow provides a general framework for researchers to study the impact of this compound on a specific cellular signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation Prepare_Stock Prepare & Validate DL-beta-Phe Stock Solution (HPLC) Treat_Cells Treat Cells with DL-beta-Phe (Dose-Response & Time-Course) Prepare_Stock->Treat_Cells Cell_Culture Culture Cells of Interest Cell_Culture->Treat_Cells Cell_Viability Assess Cell Viability (e.g., MTT Assay) Treat_Cells->Cell_Viability Harvest_Cells Harvest Cells for Downstream Analysis Treat_Cells->Harvest_Cells Western_Blot Western Blot for Key Signaling Proteins (e.g., p-mTOR, p-Akt) Harvest_Cells->Western_Blot qPCR qPCR for Target Gene Expression Harvest_Cells->qPCR Metabolomics Metabolomic Analysis Harvest_Cells->Metabolomics Data_Analysis Data Analysis & Statistical Evaluation Western_Blot->Data_Analysis qPCR->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion on the Effect of DL-beta-Phe on the Pathway Data_Analysis->Conclusion

Caption: A general workflow for studying the cellular effects of this compound.

References

Common impurities in commercial DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-beta-Phenylalanine

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding common impurities in commercial this compound, along with troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis and purification processes. These can be broadly categorized as:

  • Related Substances: Impurities structurally similar to this compound, including starting materials, intermediates, and byproducts from the synthetic route.

  • Enantiomeric Impurities: The presence of D- or L-enantiomers in a racemic mixture, which can be critical for specific applications.

  • Residual Solvents: Solvents used during the synthesis and purification steps, such as ethanol, methanol, or ethyl acetate, may remain in the final product.[1][2]

  • Heavy Metals: Trace amounts of heavy metals can be introduced from raw materials or manufacturing equipment.[3][4][5]

Q2: Why is it crucial to be aware of these impurities in my experiments?

A2: Impurities can significantly impact research and development outcomes. They can lead to:

  • Altered Biological Activity: Structural analogs may have different pharmacological or toxicological profiles.

  • Inaccurate Quantification: Impurities can interfere with analytical methods, leading to incorrect measurements of the active compound.

  • Poor Reproducibility: Batch-to-batch variability in impurity profiles can cause inconsistent experimental results.

  • Cell Toxicity: Residual solvents and heavy metals can be toxic to cell cultures, affecting the validity of in-vitro assays.

Q3: How should I store commercial this compound to minimize degradation?

A3: To maintain the integrity of the compound, store it in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.

Impurity Profile and Data

The following table summarizes common impurities, their potential sources, and typical analytical limits. Note that these values can vary between suppliers.

Impurity CategorySpecific ExamplesPotential SourceTypical Analytical Method
Related Substances Phenylpyruvic acid, α-hydroxy acid analogsSynthesis byproducts (e.g., from reductive amination)HPLC, LC-MS
Enantiomeric Purity Excess of D- or L-enantiomerAsymmetric synthesis or resolution stepsChiral HPLC
Residual Solvents Ethanol, Methanol, Acetonitrile, Ethyl AcetateSynthesis and purification processesHeadspace Gas Chromatography (GC)[2]
Heavy Metals Lead (Pb), Cadmium (Cd), Mercury (Hg), Bismuth (Bi)Raw materials, manufacturing equipmentInductively Coupled Plasma Mass Spectrometry (ICP-MS), Voltammetry[3][4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Presence of synthesis-related impurities or degradation products.

  • Troubleshooting Workflow:

    G start Unexpected Peak in HPLC/LC-MS check_blank Run a blank injection (solvent only) start->check_blank blank_ok Is the blank clean? check_blank->blank_ok contam Source of contamination identified (e.g., solvent, glassware). Clean system and re-run. blank_ok->contam No consult_synth Consult known synthesis pathways to predict potential impurities. blank_ok->consult_synth Yes use_lcms Use LC-MS to determine the mass of the unknown peak. consult_synth->use_lcms compare_std Compare retention time and mass with known impurity standards. use_lcms->compare_std impurity_id Impurity Identified. Proceed with purification if necessary. compare_std->impurity_id

    Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: Poor Cell Viability or Inconsistent Results in Biological Assays
  • Possible Cause: Cytotoxicity from residual solvents or heavy metal impurities.

  • Suggested Solution:

    • Quantify Impurities: Use the analytical protocols below to test for residual solvents and heavy metals.

    • Purify the Compound: If impurity levels are high, use the recrystallization protocol to purify a batch of the material for sensitive experiments.

    • Qualify a New Batch: Request a Certificate of Analysis (CoA) from the supplier for a new batch and ensure it meets your required purity specifications.

Issue 3: Inability to Separate D- and L- Enantiomers
  • Possible Cause: Use of a standard achiral HPLC column.

  • Suggested Solution: Enantiomeric separation requires a chiral stationary phase (CSP). Columns based on cyclodextrin or teicoplanin derivatives are often effective for amino acids.[1]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This method is suitable for detecting and quantifying non-chiral related substances.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.

  • Analytical Workflow Diagram:

    G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject onto C18 Column prep3->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect at UV 210 nm analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate % Purity and Impurity Profile data1->data2

    Caption: Workflow for HPLC purity analysis of this compound.

Protocol 2: Purification by Recrystallization

This protocol can be used to remove many common impurities.

  • Methodology:

    • Solvent Selection: A mixed-solvent system like ethanol/water is often effective.

    • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

    • Induce Crystallization: While the solution is still hot, slowly add deionized water (the anti-solvent) dropwise until the solution becomes slightly cloudy.

    • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.

    • Collection: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold ethanol or a cold ethanol/water mixture.

    • Drying: Dry the crystals under vacuum to remove residual solvents.

References

Optimizing reaction conditions for DL-beta-Phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of DL-beta-Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic pathways include the Erlenmeyer-Plöchl synthesis, the Strecker synthesis, and the Rodionow-Johnson reaction starting from benzaldehyde.[1] Another common laboratory-scale method involves the amination of α-bromo-β-phenylpropionic acid, which is prepared from diethyl benzylmalonate.[2] More recent approaches also utilize biocatalytic methods, such as phenylalanine ammonia lyases (PALs), for amination of cinnamic acids.[3][4]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include reaction temperature, reaction time, purity of starting materials, and ensuring anhydrous conditions, especially in condensation steps.[5] For instance, in amidocarbonylation methods, product selectivity is highly sensitive to the operating temperature, with 80°C showing better results than 100-120°C.[6] In biocatalytic methods, pH and ammonia concentration are critical.[4][7]

Q3: What are the typical impurities I might encounter?

A3: Common impurities often originate from the specific synthetic route used. These can include unreacted starting materials (e.g., benzaldehyde), intermediates (e.g., azlactone), byproducts from side reactions (e.g., α-hydroxy acids), and residual solvents.[8] In some cases, over-reduced or incompletely hydrolyzed analogs can also be present.[8]

Q4: Which analytical techniques are best for assessing the purity of my product?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective techniques.[8] Reversed-phase HPLC with UV detection is suitable for quantifying organic impurities.[8] ¹H and ¹⁹F NMR (for fluorinated analogs) can identify residual starting materials, byproducts, or solvents.[8]

Troubleshooting Guide

Issue 1: Low Product Yield

Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?

Answer: Low yield is a common issue that can arise from several stages of the synthesis and purification process. A systematic approach is needed to identify the root cause.

Potential Causes & Solutions:

  • Incomplete Condensation (e.g., Erlenmeyer-Plöchl):

    • Insufficient Dehydration: The presence of water can inhibit condensation reactions. Acetic anhydride is often used to remove water; ensure it has not hydrolyzed to acetic acid.[5]

    • Solution: Use freshly opened or distilled acetic anhydride and thoroughly dry all glassware before use.[5]

    • Impure Starting Materials: Aldehyde starting materials can oxidize over time.[5]

    • Solution: Verify the purity of the aldehyde (e.g., 3,5-difluorobenzaldehyde) by TLC or NMR before the reaction.[5]

    • Suboptimal Temperature: The temperature must be high enough for the reaction to proceed but not so high as to cause decomposition.[5]

    • Solution: Maintain the recommended temperature range (e.g., 100-120°C) using a stable heating source like an oil bath and ensure efficient stirring.[5]

  • Incomplete Hydrolysis:

    • Poor Solubility: The intermediate (e.g., azlactone or aminonitrile) may not be fully soluble in the aqueous acid or base, limiting the reaction rate.[5]

    • Solution: Add a co-solvent to improve solubility.[5]

    • Insufficient Reagent Concentration/Time: The hydrolysis step may be slow.

    • Solution: Increase the concentration of the acid (HCl, HBr) or base (NaOH, KOH), extend the reaction time, or increase the temperature.[5]

  • Purification Losses:

    • Suboptimal Crystallization: Significant product loss can occur during recrystallization if the solvent system or cooling process is not optimized.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to induce crystallization.[8] A mixed-solvent system, like ethanol/water, is often effective.[8]

Issue 2: Presence of Impurities in Final Product

Question: My analytical data (HPLC/NMR) shows unexpected peaks. How can I identify and remove these impurities?

Answer: Identifying the structure of impurities is key to optimizing the reaction and purification to avoid their formation.

Identification and Removal Strategies:

  • Unreacted Starting Materials/Intermediates:

    • Identification: Compare the signals in your NMR or HPLC chromatogram to the reference spectra of your starting materials. For example, residual benzaldehyde may show a characteristic aldehyde proton signal around 10 ppm in ¹H NMR.[8]

    • Removal: Most starting materials can be removed through effective recrystallization.[8] Washing the filtered product with an appropriate solvent can also be effective.[2]

  • Side-Reaction Byproducts:

    • Identification: Byproducts such as α-hydroxy acids or dibenzylmalonate can arise from competing reaction pathways.[2][8] LC-MS can be used to obtain the mass of the unknown peak for identification.[8]

    • Removal: Recrystallization is the most common and effective method for purifying the final product.[8] In some cases, column chromatography may be necessary.

  • Residual Solvents:

    • Identification: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate) can be identified by their characteristic peaks in the ¹H NMR spectrum.[8]

    • Removal: Dry the final product under high vacuum for an extended period.[9]

Experimental Protocols

Protocol: Synthesis of DL-Phenylalanine via Amination of α-Bromo-β-phenylpropionic Acid[2]

This protocol is adapted from Organic Syntheses.

  • Preparation of Diethyl Benzylmalonate:

    • Dissolve 115 g of sodium in 2.5 L of absolute ethanol in a 5-L three-necked flask equipped with a stirrer and reflux condenser.

    • Once all sodium has reacted, add 830 g of diethyl malonate.

    • Follow with the dropwise addition of 632 g of benzyl chloride over 2–3 hours.

    • Reflux the mixture with stirring until it is neutral to moist litmus paper (approximately 8–11 hours).

    • Distill off the ethanol. Treat the residue with up to 2 L of water.

    • Separate the ester layer and distill under vacuum. Collect the fraction at 145–155°C/5 mm. The expected yield is 1265–1420 g.

  • Preparation of α-Bromo-β-phenylpropionic Acid:

    • Dissolve 860 g of potassium hydroxide in 850 ml of water in a 12-L flask.

    • While the solution is hot, add 1 kg of diethyl benzylmalonate over 1 hour with stirring.

    • Continue heating and stirring for 3 hours.

    • Cool the flask and pour the contents into a crock surrounded by an ice bath.

    • Acidify with technical hydrochloric acid, keeping the temperature from rising.

    • Further steps involve bromination and decarboxylation by heating the resulting residue to 130–135°C for 5 hours.

  • Synthesis of dl-Phenylalanine:

    • Divide the crude bromo acid into four portions.

    • Add each portion to 2 L of technical ammonium hydroxide (sp. gr. 0.90) in a 3-L flask.

    • Stopper the flask, wire it securely, and let it stand for one week.

    • Combine the contents of the flasks, add 20 g of Norit (activated carbon), and heat on a steam cone overnight to evolve ammonia.

    • Filter the solution while hot. The phenylalanine will precipitate upon cooling.

    • Filter the product and wash it with 250 ml of methanol.

    • Evaporate the filtrate under reduced pressure to obtain a second crop of crystals.

  • Purification by Recrystallization:

    • Dissolve the crude product in 9 L of water heated to 95°C.

    • Treat with 15 g of Norit and filter.

    • Add 3 L of alcohol to the hot filtrate and cool in an ice chest overnight to crystallize the pure DL-phenylalanine.

Data and Optimization Parameters

Table 1: General Reaction Condition Optimization

ParameterCondition / ValueRationale / TroubleshootingReference
Temperature 80 - 120 °CProduct selectivity can be highly temperature-dependent. Overheating may cause decomposition.[5][6]
Pressure 800 - 2300 psiRelevant for syntheses involving gases (e.g., amidocarbonylation with synthesis gas).[6]
Solvent Ethyl Acetate, p-DioxaneAn inert solvent is often required. Co-solvents can be added to improve solubility.[5][6]
Catalyst Dicobalt octacarbonylCatalyst choice is specific to the reaction type (e.g., amidocarbonylation).[6]
Reaction Time 4 - 24 hoursIncomplete reactions may require extended time. Monitor progress by TLC or HPLC.[5][6][9]
pH (Aqueous Steps) Acidic (< 5) or BasicpH is critical for hydrolysis steps and for purification/extraction procedures.[5][10]

Table 2: Common Impurities and Their Sources

ImpurityPotential SourceSynthetic Route
Unreacted Aldehyde Incomplete condensation reaction.Erlenmeyer-Plöchl, Strecker
Azlactone Intermediate Incomplete hydrolysis.Erlenmeyer-Plöchl
α-Hydroxy Acid Reduction of keto-acid precursor.Reductive Amination
Diethyl Dibenzylmalonate Side reaction during alkylation.From Diethyl Malonate
Cinnamic Acid Unreacted starting material.Biocatalytic (PAL)

Visual Guides

G start_node Starting Materials (e.g., Benzaldehyde, Diethyl Malonate) step1 Step 1: Intermediate Synthesis (e.g., Condensation, Alkylation) start_node->step1 intermediate Crude Intermediate (e.g., Azlactone, Diethyl Benzylmalonate) step1->intermediate step2 Step 2: Hydrolysis / Amination intermediate->step2 crude_product Crude this compound step2->crude_product step3 Step 3: Purification crude_product->step3 purification_methods Recrystallization Column Chromatography Activated Carbon Treatment step3->purification_methods final_product Pure this compound purification_methods->final_product analysis Analysis (HPLC, NMR) final_product->analysis

Caption: General experimental workflow for this compound synthesis.

G problem problem cause cause solution solution check check low_yield Low Product Yield check_reaction Reaction Incomplete? low_yield->check_reaction check_purity Starting Material Purity? low_yield->check_purity check_conditions Suboptimal Conditions? low_yield->check_conditions check_hydrolysis Hydrolysis Incomplete? low_yield->check_hydrolysis cause_water Water Present (Condensation Step) check_reaction->cause_water Yes cause_reagents Impure Reagents check_purity->cause_reagents Yes cause_temp Incorrect Temp. / Time check_conditions->cause_temp Yes cause_solubility Poor Solubility of Intermediate check_hydrolysis->cause_solubility Yes sol_verify Verify Purity (NMR/TLC) cause_reagents->sol_verify sol_anhydrous Use Anhydrous Reagents & Dry Glassware cause_water->sol_anhydrous sol_optimize Optimize Temp. & Time cause_temp->sol_optimize sol_cosolvent Add Co-Solvent cause_solubility->sol_cosolvent

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting peptide cleavage with DL-beta-Phenylalanine residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues during the cleavage of synthetic peptides, with a special focus on challenges presented by peptides containing DL-beta-Phenylalanine residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing β-amino acid residues like this compound?

A1: Peptides incorporating β-amino acids can present unique challenges compared to standard α-peptide chains. The altered backbone stereochemistry and flexibility can lead to secondary structures that hinder the access of cleavage reagents to the resin linker. This can result in incomplete cleavage and lower yields. Furthermore, the stability of protecting groups on β-amino acids might differ, potentially requiring modified cleavage conditions.

Q2: Why do standard TFA cleavage cocktails sometimes fail for peptides with this compound?

A2: Standard trifluoroacetic acid (TFA) cocktails are optimized for α-peptides. The inclusion of a this compound residue can increase the hydrophobicity or alter the conformation of the peptide, making it less soluble in the cleavage mixture or sterically hindering the cleavage site.[1] In such cases, a standard 2-3 hour cleavage may be insufficient, and the peptide can remain partially or fully attached to the resin.[2][3]

Q3: What are the most common side reactions during TFA cleavage, and are they different for β-amino acid-containing peptides?

A3: The most common side reactions are caused by highly reactive carbocations (like the tert-butyl cation) generated from acid-labile protecting groups.[4][5] These cations can cause unwanted modifications, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] While these risks are common to all peptides, the altered folding of a β-amino acid peptide could potentially bring these sensitive residues into closer proximity to the sources of carbocations, possibly exacerbating the issue. Dehydration of Asparagine (Asn) and Glutamine (Gln) side chains can also occur under strong acidic conditions.[4]

Q4: How do I select the appropriate cleavage cocktail for my peptide?

A4: The choice of cleavage cocktail is critical and depends entirely on the peptide's amino acid composition.[5]

  • For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) is often sufficient.[5]

  • For peptides with Trp, Met, Cys, or Tyr: Scavengers are essential to trap reactive cations.[5] Common scavengers include 1,2-ethanedithiol (EDT), thioanisole, and phenol.[6]

  • For peptides with multiple Arginine (Arg) residues: Protecting groups like Pmc or Pbf can be slow to cleave, sometimes requiring more potent cocktails like Reagent K.[5]

  • For peptides with β-amino acids or other unusual residues: It is often best to start with a robust, universal cocktail (like one containing TIS, water, and EDT) and optimize from there. A small-scale test cleavage is highly recommended.[2]

Q5: How can I quickly confirm if the peptide cleavage was successful?

A5: After the cleavage and filtration steps, you can perform a qualitative Kaiser test on a small sample of the resin beads.[2] The Kaiser test detects free primary amines.[2] A positive result (a deep blue or purple color) indicates that a significant amount of peptide remains attached to the resin, signifying incomplete cleavage.[2]

Troubleshooting Guides

Issue 1: Incomplete Cleavage Confirmed by Post-Cleavage Test

Question: My post-cleavage Kaiser test on the resin is positive (blue/purple beads). What should I do to improve my cleavage efficiency?

Possible Causes:

  • Insufficient Cleavage Time: The peptide's structure, particularly with a β-amino acid, may sterically hinder the linker, requiring a longer reaction time.[4]

  • Inappropriate Cleavage Cocktail: The chosen cocktail may be too weak to efficiently remove all protecting groups and cleave the peptide from the resin.[2][3]

  • Degraded Reagents: Old or improperly stored TFA or scavengers can lose their efficacy.[3]

  • Presence of Moisture: Water contamination in the peptide-resin can interfere with the acidolysis reaction.

Solutions & Methodologies:

  • Extend Cleavage Time: Increase the cleavage duration. It is advisable to test different time points, such as 2, 4, and 6 hours, on small resin aliquots to find the optimal time.[2]

  • Optimize Cleavage Cocktail: If extending the time is ineffective, use a stronger or more appropriate cleavage cocktail. For peptides with sensitive residues, a universal cocktail like Reagent K is a good option. (See Table 1).

  • Re-cleave the Resin: If you have already precipitated your peptide and found the yield to be low, you can wash the resin with DCM, dry it, and subject it to a second cleavage reaction with fresh reagents.[3]

  • Ensure Anhydrous Conditions: Thoroughly dry the peptide-resin under vacuum before cleavage. Always use fresh, high-quality reagents.

Issue 2: Low or No Peptide Precipitate in Cold Ether

Question: After adding my TFA filtrate to cold diethyl ether, I see little or no white precipitate. Where is my peptide?

Possible Causes:

  • Incomplete Cleavage: The peptide may still be on the resin (verify with a Kaiser test).[2]

  • Peptide Solubility in Ether: Short, very hydrophobic, or certain modified peptides (including some containing β-amino acids) may be partially or fully soluble in the TFA/ether mixture.[7][8]

  • Insufficient Peptide Concentration: The amount of synthesized peptide may be too low to form a visible precipitate.

Solutions & Methodologies:

  • Confirm Cleavage: First, perform a Kaiser test on the resin to rule out incomplete cleavage.[2]

  • Concentrate the Filtrate: Before adding to ether, carefully reduce the volume of the TFA filtrate to 1-2 mL under a gentle stream of nitrogen.[3] This increases the peptide concentration relative to the TFA.

  • Increase Ether Volume: Use a larger volume of cold ether (10-fold or more) to maximize the chances of precipitation.[4]

  • Test Alternative Solvents: If ether precipitation fails, try adding a 1:1 mixture of hexane/ether.

  • Evaporate and Reconstitute: If precipitation is not possible, evaporate the entire TFA/ether mixture under nitrogen or using a rotary evaporator.[7] The resulting crude peptide residue can then be redissolved in a suitable solvent (e.g., 10% aqueous acetic acid or an ACN/water mixture) for direct purification via HPLC.[7][8]

Data Presentation: Cleavage Cocktails

Table 1: Common TFA-Based Cleavage Cocktails

Reagent NameComposition (v/v/v)Key ScavengersPrimary Application & Remarks
Standard 95% TFA / 2.5% Water / 2.5% TISTriisopropylsilane (TIS)General purpose for peptides without sensitive residues like Cys, Met, or Trp.
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISPhenol, TISAn "odorless" cocktail useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[6]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDTA powerful, universal cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% DMS / 1.5% NH₄I (w/w)Phenol, Thioanisole, EDT, DMSSpecifically formulated to prevent methionine oxidation during cleavage.[6]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Resin
  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[5]

  • Swelling (Optional but Recommended): Wash the resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[6][9]

  • Cleavage Reaction: Add the appropriate pre-prepared cleavage cocktail to the resin (typically 2-10 mL per 100 mg of resin).[4][5]

  • Incubation: Gently agitate the mixture at room temperature. The optimal duration is peptide-dependent but typically ranges from 2 to 4 hours.[2][4]

  • Filtration: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide.[4]

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates to maximize recovery.[4]

  • Peptide Precipitation: In a separate centrifuge tube containing a 10-fold volume of ice-cold diethyl ether, add the combined TFA filtrate dropwise while gently vortexing.[4]

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet at least two more times with cold diethyl ether to remove residual scavengers and organic impurities.[8]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

Protocol 2: Post-Cleavage Kaiser Test
  • Sample Preparation: After cleavage and filtration (Protocol 1, step 6), take a small sample of the resin beads (5-10 mg) and place them in a clean glass test tube.[2]

  • Add Reagents: To the test tube, add:

    • 2-3 drops of Reagent A (5% w/v ninhydrin in ethanol).[2]

    • 2-3 drops of Reagent B (80% w/v phenol in ethanol).[2]

    • 2-3 drops of Reagent C (0.001 M KCN in pyridine).[2]

  • Incubation: Gently mix the contents and heat the tube at 100°C for 5 minutes.[2]

  • Observation: Observe the color of the resin beads and the solution.

    • Positive Result (Incomplete Cleavage): A deep blue or purple color indicates the presence of free primary amines, meaning the peptide is still on the resin.[2]

    • Negative Result (Complete Cleavage): The solution and beads remain colorless or turn a faint yellow, indicating successful cleavage.[2]

Visualizations

experimental_workflow start Dried Peptide-Resin add_cocktail Incubate (2-4 hours) start->add_cocktail Add Cleavage Cocktail process process decision decision output output end_node Purified Peptide filtrate Collect TFA Filtrate add_cocktail->filtrate Filter Resin precipitate Precipitate Peptide filtrate->precipitate Add to Cold Diethyl Ether wash Wash Pellet (x3 with Ether) precipitate->wash Centrifuge & Decant dry Dry Crude Peptide wash->dry hplc HPLC Purification dry->hplc hplc->end_node

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

troubleshooting_workflow start_node Low Peptide Yield After Cleavage kaiser_test Perform Kaiser Test on Resin start_node->kaiser_test decision decision action action result result decision1 Test Positive (Blue Color)? kaiser_test->decision1 action1 Incomplete Cleavage Issue: 1. Increase cleavage time 2. Use stronger cocktail 3. Re-cleave resin decision1->action1 Yes decision2 Precipitate Formed? decision1->decision2 No result1 Improved Yield action1->result1 Leads to action2 Precipitation Issue: 1. Concentrate TFA filtrate 2. Use more cold ether 3. Evaporate & reconstitute decision2->action2 No action3 Purification Issue: - Check HPLC method - Analyze for side products decision2->action3 Yes action2->result1 action3->result1

Caption: A logical workflow for troubleshooting common TFA cleavage issues.

scavenger_action cluster_cleavage Cleavage Process TFA TFA Carbocation Reactive Carbocations (e.g., tert-butyl+) TFA->Carbocation PG Protecting Groups (e.g., Boc, tBu) PG->Carbocation Peptide Desired Peptide Carbocation->Peptide Undesired Alkylation Scavengers Scavengers (TIS, EDT, etc.) Carbocation->Scavengers Trapped SideProduct Modified Peptide (Side Product) Trapped Neutralized Species Scavengers->Trapped

Caption: Logical relationship of scavenger action in preventing side reactions.

References

Technical Support Center: Peptides Containing DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing DL-beta-Phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during and after synthesis?

A: Peptide aggregation is the self-association of individual peptide chains, driven by intermolecular forces like hydrogen bonding and hydrophobic interactions, to form larger, often insoluble structures.[1][2][3] This is particularly common in sequences containing hydrophobic residues such as Phenylalanine.[4][5][6] Aggregation is a significant issue as it can lead to:

  • During Synthesis: Incomplete coupling and deprotection reactions during solid-phase peptide synthesis (SPPS), resulting in low yields and the presence of deletion sequences in the final product.[2][3][7] A visible sign of on-resin aggregation can be the shrinking of the resin beads.[1][3]

  • After Synthesis: Poor solubility of the purified peptide in aqueous solutions, making it difficult to handle and use in biological assays.[4][8]

  • Loss of Activity: Aggregated peptides may lose their biological activity and can lead to unreliable experimental results.[9]

Q2: Why are peptides containing this compound particularly prone to aggregation?

A: Peptides containing this compound are susceptible to aggregation due to several factors:

  • Hydrophobicity: The phenylalanine side chain is inherently hydrophobic and aromatic, which promotes strong intermolecular hydrophobic interactions and can lead to aggregation.[2][4][5] The aromatic side chains can also interact via π-stacking, further stabilizing aggregates.[10]

  • β-Amino Acid Structure: The presence of a β-amino acid alters the peptide backbone's conformational flexibility and hydrogen bonding patterns.[3] While this can sometimes inhibit aggregation, certain sequences with hydrophobic β-amino acids can have an increased tendency to form stable secondary structures, like β-sheets, which are precursors to aggregation.[3]

  • Increased Chain Length: Longer peptide chains have a higher probability of intermolecular interactions, increasing the risk of aggregation.[3][8]

Q3: How can I predict if my peptide sequence containing this compound is likely to aggregate?

A: While precise prediction is difficult, several factors increase the risk of aggregation:

  • High Hydrophobic Content: Sequences with a high percentage (e.g., over 50%) of hydrophobic residues are more likely to aggregate.[3][11]

  • Presence of β-branched Amino Acids: Residues like Valine and Isoleucine in the sequence can exacerbate aggregation.[5]

  • Repetitive Sequences: Repeating amino acid units can encourage self-assembly and aggregation.[3]

  • Computational Tools: Some computational algorithms can help predict aggregation-prone regions within a peptide sequence.[12][13]

Troubleshooting Guides

Issue 1: The lyophilized peptide is insoluble or poorly soluble in aqueous buffers.
  • Symptoms: The peptide powder does not dissolve, forms a suspension, or visible particulates are present in the solution.

  • Root Cause: The hydrophobic nature of the this compound and the overall peptide sequence leads to strong intermolecular forces, causing the peptide to aggregate in aqueous solutions.[4][14]

G cluster_0 Troubleshooting Peptide Solubility start Start with Lyophilized Peptide test_water Small-scale test: Dissolve in sterile water or simple buffer start->test_water is_soluble Soluble? test_water->is_soluble success Success! Proceed with experiment. is_soluble->success Yes try_ph Adjust pH based on pI (Acidic buffer for basic peptide, basic buffer for acidic peptide) is_soluble->try_ph No is_soluble2 Soluble? try_ph->is_soluble2 is_soluble2->success Yes try_organic Use Organic Co-solvent (e.g., DMSO, DMF) 1. Dissolve in min. organic solvent 2. Add dropwise to aqueous buffer is_soluble2->try_organic No is_soluble3 Soluble? try_organic->is_soluble3 is_soluble3->success Yes try_chaotrope Use Solubilizing Additives (e.g., Guanidine-HCl, Urea) or Surfactants (e.g. Tween 20) is_soluble3->try_chaotrope No is_soluble4 Soluble? try_chaotrope->is_soluble4 is_soluble4->success Yes failure Consult technical support for further strategies. is_soluble4->failure No

Caption: Workflow for troubleshooting peptide solubility issues.

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge of the peptide, promoting repulsion between molecules and improving solubility.[4][8][15]

    • For basic peptides (net positive charge): Attempt to dissolve in an acidic solution (e.g., 10% acetic acid).[11]

    • For acidic peptides (net negative charge): Try to dissolve in a basic solution (e.g., 0.1M ammonium bicarbonate).[11][14]

  • Organic Co-solvents: For highly hydrophobic peptides, using a small amount of an organic solvent is a standard approach.[14]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile.[11]

    • Protocol: First, dissolve the peptide in a minimal amount of the 100% organic solvent. Then, slowly add this concentrated stock solution dropwise into your aqueous buffer while stirring.[14] Caution: Keep the final concentration of the organic solvent low (typically <1-5%), as it can be detrimental in many biological assays.[14]

  • Solubilization Additives: Certain additives can disrupt the intermolecular forces that cause aggregation.

    • Chaotropic Agents: Agents like guanidine hydrochloride (Gdn-HCl) or urea can effectively solubilize aggregated peptides.[4][5]

    • Amino Acids: Arginine and glutamate mixtures can increase solubility by binding to charged and hydrophobic regions of the peptide.[9][15]

    • Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates.[9][15]

The following table provides illustrative data on the expected solubility of a model hydrophobic peptide under various conditions. Actual solubility will depend on the specific peptide sequence.

Solvent/SolutionExpected Solubility (mg/mL)Remarks
Water< 0.1Insoluble, forms a suspension.[14]
PBS (pH 7.4)< 0.1Insoluble, visible particulates.[14]
10% Acetic Acid0.5 - 1.0Can improve solubility for basic peptides.[14]
0.1M Ammonium Bicarbonate0.5 - 1.0Can improve solubility for acidic peptides.[14]
50% Acetonitrile/Water1.0 - 2.0Soluble, but may not be suitable for all biological assays.[14]
100% DMSO> 10Highly soluble, suitable for creating stock solutions.[14]
Issue 2: Aggregation during Solid-Phase Peptide Synthesis (SPPS).
  • Symptoms: Resin shrinking, unreliable results from amine tests (e.g., Kaiser test), and a broadening of the Fmoc deprotection peak in HPLC monitoring.[2][5]

  • Root Cause: The growing peptide chains, while attached to the solid support, form stable secondary structures (like β-sheets) through inter-chain hydrogen bonding, which physically blocks reactive sites.[2][3]

G cluster_1 Preventing On-Resin Aggregation during SPPS cluster_proactive Proactive Strategies start Peptide Sequence with This compound resin_choice Choose Low-Loading Resin (e.g., 0.1-0.4 mmol/g) start->resin_choice special_reagents Incorporate Aggregation Disruptors - Pseudoproline Dipeptides - Hmb/Dmb backbone protection microwave Utilize Microwave-Assisted Synthesis synthesis_start Start Synthesis resin_choice->synthesis_start difficult_coupling Difficult Coupling Detected? synthesis_start->difficult_coupling continue_synthesis Continue Synthesis difficult_coupling->continue_synthesis No chaotropic_wash Perform Chaotropic Salt Wash (e.g., 0.8 M NaClO₄ in DMF) difficult_coupling->chaotropic_wash Yes cleavage Cleavage and Deprotection continue_synthesis->cleavage chaotropic_wash->continue_synthesis

Caption: Strategies to prevent on-resin peptide aggregation.

  • Use Low-Loading Resin: Employing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, which reduces inter-chain interactions and the likelihood of aggregation.[5]

  • Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt can disrupt the secondary structures responsible for aggregation.

    • Protocol: Before a difficult coupling step, wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[4] This should be done after the standard Fmoc deprotection and DMF wash steps.

  • Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving both coupling and deprotection efficiency, especially for difficult sequences.[4]

  • Specialized Reagents:

    • Pseudoproline Dipeptides: These dipeptides introduce a "kink" into the peptide backbone, which disrupts the formation of extended β-sheet structures.[4][5]

    • Backbone-Protecting Groups (Hmb/Dmb): Incorporating groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can prevent hydrogen bonding, a key driver of aggregation.[1][5]

This table summarizes common additives used during SPPS to combat aggregation.

Additive/MethodTypical ConcentrationMechanism of Action
NaClO₄0.8 M in DMFChaotropic salt; disrupts hydrogen bonding networks.[4]
LiCl~0.5 M in DMFChaotropic salt; disrupts secondary structures.[2]
Pseudoproline DipeptidesN/A (incorporated into sequence)Introduces a backbone "kink" to break β-sheet formation.[4][5]
Hmb/Dmb ProtectionN/A (incorporated into sequence)Sterically hinders inter-chain hydrogen bonding.[1][5]

Key Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test
  • Prepare Stock Solutions: Prepare a range of potential solvents, such as sterile water, PBS (pH 7.4), 10% acetic acid, and 0.1M ammonium bicarbonate.

  • Aliquot Peptide: Weigh a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Test Solvents: Add a calculated volume of the first solvent to one tube to achieve a target concentration (e.g., 1 mg/mL).

  • Mix and Observe: Vortex or sonicate the tube briefly.[11] A sonication bath can help break up small aggregates.[8]

  • Assess Solubility: Observe the solution. A clear solution indicates good solubility. If it is cloudy or has visible particles, the peptide is not fully dissolved.

  • Iterate: Repeat steps 3-5 with different solvents on the other peptide aliquots to determine the optimal solubilization condition.

Protocol 2: Solubilization of a Hydrophobic Peptide using DMSO
  • Initial Dissolution: Add a small volume of 100% DMSO to the lyophilized peptide to fully dissolve it and create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Buffer Preparation: Have your desired final aqueous buffer ready in a separate tube.

  • Slow Addition: While gently vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise to the buffer.

  • Final Concentration: Continue adding the stock solution until the desired final peptide concentration is reached. Do not exceed a final DMSO concentration that is incompatible with your assay (typically <1-5%).

  • Final Check: Centrifuge the final solution to pellet any undissolved peptide before use.[8][11]

Protocol 3: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used during SPPS to disrupt secondary structures before a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Prepare Chaotropic Solution: Prepare a fresh solution of 0.8 M Sodium Perchlorate (NaClO₄) in DMF.

  • Chaotropic Wash: Wash the peptide-resin with the 0.8 M NaClO₄ solution for 1 minute. Drain the solution.

  • Repeat Wash: Repeat the wash with the chaotropic solution for another minute.

  • DMF Wash: Wash the resin thoroughly with DMF to remove all traces of the chaotropic salt.

  • Proceed to Coupling: Proceed immediately with the next amino acid coupling step.

References

Technical Support Center: Chiral Separation of DL-beta-Phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the separation of DL-beta-Phenylalanine enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Issue 1: Poor or No Enantiomeric Resolution

Q: My chromatogram shows a single peak, or the resolution between the two enantiomer peaks is less than 1.5. What should I do?

A: Achieving baseline separation (Resolution (Rs) ≥ 1.5) is critical for accurate quantification. Here are several factors to investigate:

  • Inadequate Chiral Selector Interaction: The primary reason for poor resolution is often a weak or non-selective interaction between the beta-phenylalanine enantiomers and the chiral stationary phase (CSP) or chiral selector.

    • Actionable Steps (HPLC):

      • Select an appropriate CSP: For beta-amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, ristocetin) and cyclodextrin-based CSPs are often effective.[1][2][3] If one type of CSP is not providing separation, try another with a different chiral recognition mechanism.

      • Optimize Mobile Phase: The composition of the mobile phase significantly influences chiral recognition.

        • Organic Modifier: Vary the type (e.g., methanol, acetonitrile, ethanol) and percentage of the organic modifier.

        • pH: Adjust the pH of the aqueous component to control the ionization state of both the analyte and the CSP. For zwitterionic compounds like beta-phenylalanine, small pH changes can have a large impact on retention and selectivity.[4]

        • Additives: The addition of acids (e.g., formic acid, acetic acid, trifluoroacetic acid) or bases can improve chiral recognition.[5]

    • Actionable Steps (CE):

      • Choose an effective chiral selector: Cyclodextrins (e.g., β-CD, γ-CD) and their derivatives are common choices.[6][7] The use of a mixture of selectors, such as a cyclodextrin and a chiral ionic liquid, can sometimes enhance separation.[7][8]

      • Optimize Selector Concentration: The concentration of the chiral selector in the background electrolyte (BGE) is a critical parameter. Insufficient concentration will lead to poor resolution, while excessive concentration can cause peak broadening.

      • Adjust BGE pH and Concentration: The pH of the BGE affects the charge of the analyte and the electroosmotic flow (EOF).[9] Optimizing the buffer concentration can also improve resolution.

  • Inappropriate Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Actionable Step: Vary the column temperature. Lower temperatures often, but not always, lead to better resolution due to enhanced interaction strength, but may also increase analysis time and peak broadening.[3]

Logical Workflow for Improving Resolution

Caption: A step-by-step decision-making process for systematically improving chromatographic resolution.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My peaks are tailing or are excessively broad, which is affecting integration and accuracy. What are the likely causes and solutions?

A: Peak tailing and broadening can arise from both chemical and physical issues within the chromatographic system.

  • Secondary Interactions (Chemical): Unwanted interactions between the analyte and the stationary phase support can cause peak tailing.

    • Cause: For silica-based columns, acidic silanol groups can interact with the basic amine group of beta-phenylalanine, leading to tailing.[4]

    • Actionable Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.

      • Increase Buffer Strength: A higher ionic strength buffer can help to mask the active sites on the stationary phase.[4]

      • Use End-Capped Columns: Employing a column that has been "end-capped" to reduce the number of free silanol groups can minimize these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Actionable Step: Reduce the sample concentration or the injection volume.

  • Extra-Column Volume and Dead Volume (Physical): Excessive tubing length, poorly made connections, or a void at the column inlet can contribute to peak broadening.

    • Actionable Steps:

      • Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.

      • Ensure all fittings are properly tightened to minimize dead volume.

      • If a column void is suspected, it may need to be replaced.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Actionable Step: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[10]

Troubleshooting Workflow for Poor Peak Shape

Caption: A logical workflow for diagnosing and resolving common causes of poor peak shape in HPLC.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is generally better for separating this compound enantiomers, HPLC or CE?

A1: Both HPLC and CE are powerful techniques for chiral separations, and the "better" choice depends on the specific application and available resources.

  • HPLC with a Chiral Stationary Phase (CSP) is often the first choice due to its robustness, scalability for preparative separations, and wide availability of CSPs. Macrocyclic glycopeptide and cyclodextrin-based columns have shown good results for amino acid enantiomers.[1][2][3]

  • Capillary Electrophoresis (CE) offers very high separation efficiency, short analysis times, and requires minimal sample and solvent.[7] It is particularly advantageous for complex samples and when only small amounts of analyte are available.

Q2: Do I need to derivatize my beta-phenylalanine sample before analysis?

A2: Not necessarily. Direct separation of underivatized beta-phenylalanine is possible and often preferred to avoid extra sample preparation steps and potential side reactions.[7] However, derivatization can sometimes improve resolution and detection sensitivity. If direct methods fail, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an alternative approach.

Q3: How can I determine the elution order of the D- and L-enantiomers?

A3: Determining the elution order is crucial for correct identification. This can be achieved by:

  • Injecting a standard of a single, known enantiomer.

  • Using a detector that provides chiroptical information, such as a circular dichroism (CD) detector.[3]

  • Consulting literature for separations of similar compounds on the same or a similar chiral stationary phase, as the elution order is often consistent for a class of compounds on a specific CSP.

Q4: My method is not reproducible. What are the common causes of poor reproducibility in chiral separations?

A4: Poor reproducibility can be frustrating. Key factors to control are:

  • Mobile Phase/BGE Preparation: Prepare fresh mobile phase/BGE for each set of experiments and ensure accurate pH adjustment. Small variations in pH can significantly affect retention times and resolution.

  • Temperature: Use a column oven for HPLC or a thermostatted capillary for CE to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention/migration times.

  • Column/Capillary Equilibration: Ensure the column or capillary is thoroughly equilibrated with the mobile phase/BGE before each injection.

  • Sample Matrix Effects: If analyzing samples in a complex matrix, matrix components can interfere with the separation. Implement a robust sample preparation procedure to minimize these effects.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound

This protocol is a general starting point and should be optimized for your specific instrument and application.

  • High-Performance Liquid Chromatography (HPLC) System:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV or Mass Spectrometry (MS) Detector

  • Chiral Stationary Phase:

    • Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 75:25 v/v).[3]

    • The exact ratio should be optimized to achieve the desired resolution and retention times.

    • The mobile phase can be modified with small amounts of acid (e.g., 0.1% formic acid) or base to improve peak shape and selectivity.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min

    • Column Temperature: 25 °C (can be optimized)

    • Detection: UV at 210 nm or by MS

    • Injection Volume: 5 - 20 µL

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 - 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral Capillary Electrophoresis (CE) Separation of this compound

  • Capillary Electrophoresis System:

    • With UV or Diode Array Detector (DAD)

  • Capillary:

    • Fused-silica capillary, 50 µm I.D., effective length of 40-50 cm

  • Background Electrolyte (BGE):

    • 15 mM Sodium tetraborate buffer, pH 9.5.[7]

    • Chiral Selector: 5 mM β-Cyclodextrin (β-CD).[7] The concentration may need to be optimized.

  • Electrophoretic Conditions:

    • Voltage: 10 - 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 200 nm

  • Sample Preparation:

    • Dissolve the this compound sample in the BGE or water to a suitable concentration (e.g., 0.1 mg/mL).

Quantitative Data Summary

The following tables summarize typical quantitative data for the chiral separation of phenylalanine enantiomers, which can serve as a reference for beta-phenylalanine method development.

Table 1: HPLC Separation of Phenylalanine Enantiomers on Different CSPs [3]

Chiral Stationary PhaseMobile Phase (v/v)Temperature (°C)Resolution (Rs)
Teicoplanin-basedAcetonitrile/Water (75/25)231.59
Ristocetin-basedAcetonitrile/Water (60/40)232.75

Table 2: Capillary Electrophoresis Separation of Phenylalanine Enantiomers [7]

Chiral SelectorBackground ElectrolyteVoltage (kV)Separation Time (min)
5 mM β-CD + 4 mM Chiral Ionic Liquid15 mM Sodium tetraborate, pH 9.510< 6

References

Validation & Comparative

A Comparative Guide to the Biological Activities of DL-beta-Phenylalanine and L-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of DL-beta-phenylalanine and its stereoisomer, L-beta-phenylalanine. The information presented is supported by experimental data to aid researchers and professionals in drug development and scientific investigation.

Core Distinctions in Biological Activity

This compound is a racemic mixture, containing equal parts of D-beta-phenylalanine and L-beta-phenylalanine. The biological effects of this compound are a composite of the distinct activities of its two isomers. L-beta-phenylalanine is the naturally occurring stereoisomer and is an essential amino acid involved in protein synthesis and as a precursor to several key neurotransmitters. In contrast, the biological activity of D-beta-phenylalanine is less defined, with most research pointing towards its role in pain modulation through the inhibition of enkephalin-degrading enzymes.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the biological activities of L-beta-phenylalanine and the D-isomer component of this compound, based on available experimental data. It is important to note that direct comparative studies on this compound as a racemic mixture are limited; its effects are inferred from the activities of its constituent isomers.

Table 1: General Biological Roles and Primary Effects

FeatureL-beta-PhenylalanineThis compound (inferred from D- and L-isomers)Key Differences
Primary Role Essential amino acid, protein building block, neurotransmitter precursor.Analgesic and potential mood-modulating agent.[1]L-isomer is primarily anabolic and involved in core metabolic pathways, while the D-isomer (and thus the DL-form) is noted for its pharmacological effects on the nervous system.
Neurotransmitter Synthesis Precursor to tyrosine, which is then converted to dopamine, norepinephrine, and epinephrine.The L-isomer component contributes to neurotransmitter synthesis.[1]The L-isomer directly participates in the catecholamine synthesis pathway.
Hormone Secretion Stimulates the release of glucagon-like peptide-1 (GLP-1), insulin, and glucagon.Effects on hormone secretion are primarily attributed to the L-isomer.L-phenylalanine is a potent secretagogue for several metabolic hormones.
Analgesic Activity Not typically associated with direct analgesic effects.Exhibits analgesic properties, largely attributed to the D-isomer's inhibition of enkephalin-degrading enzymes.[1]The D-isomer is responsible for the pain-relieving effects of the DL-racemic mixture.

Table 2: Effects on Gastroenteropancreatic Hormone Release in Humans

This table summarizes data from a randomized, double-blind, placebo-controlled crossover study in 11 human participants who received an oral dose of 10g of either L-phenylalanine or D-phenylalanine.

HormoneEffect of L-phenylalanineEffect of D-phenylalanine
Insulin Increased concentrations prior to a meal at several time points compared to placebo and D-phenylalanine (P < 0.05).No significant effect on pre-meal insulin concentrations.
Glucagon Increased concentrations prior to a meal at several time points compared to placebo and D-phenylalanine (P < 0.05).No significant effect on pre-meal glucagon concentrations.
GIP Increased concentrations 70 minutes post-ingestion compared to D-phenylalanine (P = 0.0420) and placebo (P = 0.0249).No significant increase in GIP concentrations.
PYY No significant effect.Increased postprandial PYY AUC70-150mins concentrations relative to placebo (P = 0.0002).
Postprandial Glucose Reduced postprandial glucose AUC70-150mins relative to placebo (P = 0.0317).No significant effect on postprandial glucose.

AUC: Area Under the Curve; GIP: Glucose-dependent insulinotropic polypeptide; PYY: Peptide YY.

Table 3: Inhibition of Enkephalin-Degrading Enzymes

EnzymeL-beta-PhenylalanineD-beta-Phenylalanine (component of this compound)
Carboxypeptidase A Generally not considered an inhibitor.Postulated to be an inhibitor, contributing to its analgesic effect by preventing enkephalin degradation.[2][3]
Enkephalinases (general) No significant inhibitory activity reported.Acts as an inhibitor, leading to increased levels of endogenous opioids (enkephalins).[1][2]

Experimental Protocols

Assessment of Gastroenteropancreatic Hormone Release in Humans

This protocol is based on a study investigating the effects of L- and D-phenylalanine on hormone release.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study.

  • Participants: Healthy volunteers.

  • Intervention: Participants receive an oral dose of 10g of L-phenylalanine, 10g of D-phenylalanine, or a placebo on separate occasions.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals post-ingestion to measure concentrations of insulin, glucagon, GIP, PYY, and glucose.

  • Meal Challenge: An ad libitum meal is provided at a set time point after the intervention to assess effects on postprandial hormone and glucose responses, as well as energy intake.

  • Assays: Hormone concentrations are determined using specific immunoassays. Glucose levels are measured using standard laboratory methods.

Hot Plate Test for Analgesic Activity in Mice

This is a standard protocol to evaluate the analgesic potential of compounds.[4][5][6][7][8]

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice are used for this test.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • The test compound (e.g., this compound) or a vehicle control is administered to the mice (e.g., intraperitoneally).

    • At a predetermined time after administration (e.g., 30 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.

  • Data Analysis: The increase in latency to the pain response after drug administration compared to the baseline or vehicle control is a measure of the compound's analgesic effect.

Signaling Pathways and Mechanisms of Action

L-beta-Phenylalanine: GPR142-Mediated GLP-1 Secretion

L-beta-phenylalanine stimulates the secretion of GLP-1 from intestinal L-cells through the G protein-coupled receptor 142 (GPR142).[9][10][11][12] This signaling cascade plays a role in glucose homeostasis.

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-beta-Phe L-beta-Phenylalanine GPR142 GPR142 L-beta-Phe->GPR142 Binds to Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Triggers

L-beta-Phenylalanine signaling pathway for GLP-1 secretion.
This compound: Proposed Mechanism of Analgesia

The analgesic effect of this compound is primarily attributed to its D-isomer, which is thought to inhibit the enzymatic degradation of enkephalins, the body's natural pain-relieving peptides.

Enkephalin_Degradation_Inhibition cluster_pathway Normal Enkephalin Degradation cluster_intervention Intervention Enkephalins Enkephalins (Endogenous Opioids) Enkephalinase Enkephalin-Degrading Enzymes (e.g., Carboxypeptidase A) Enkephalins->Enkephalinase Degraded by Pain_Perception Pain Perception Enkephalins->Pain_Perception Inhibits Inactive_Metabolites Inactive Metabolites Enkephalinase->Inactive_Metabolites Produces D_Phe D-beta-Phenylalanine (from this compound) D_Phe->Enkephalinase Inhibits

Proposed mechanism of D-beta-phenylalanine's analgesic effect.

Conclusion

L-beta-phenylalanine and this compound exhibit distinct biological activities due to the unique properties of the D- and L-stereoisomers. L-beta-phenylalanine is integral to fundamental metabolic processes, including protein synthesis and the production of key neurotransmitters and hormones. In contrast, the primary therapeutic interest in this compound lies in the analgesic properties of its D-isomer, which is believed to function by inhibiting the breakdown of endogenous opioids. For researchers and drug development professionals, understanding these stereospecific differences is crucial for designing targeted therapeutic strategies. Further direct comparative studies, particularly quantitative analyses of the enzymatic inhibition by this compound, would be beneficial to fully elucidate its pharmacological profile.

References

D-beta-Phenylalanine vs. L-beta-Phenylalanine: A Comparative Guide to Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug design, aimed at overcoming the inherent limitations of native peptides, particularly their susceptibility to enzymatic degradation. Among the diverse array of modified amino acids, beta-amino acids, and specifically their stereoisomers, offer a compelling avenue for enhancing peptide stability and modulating conformational properties. This guide provides an objective comparison of D-beta-phenylalanine and L-beta-phenylalanine, focusing on their impact on peptide stability, supported by experimental data and detailed methodologies.

Executive Summary

The substitution of a standard alpha-amino acid with a beta-amino acid analog introduces an additional carbon atom into the peptide backbone, fundamentally altering its conformational landscape and susceptibility to proteolytic enzymes. The stereochemistry at the beta-carbon, distinguishing D-beta-phenylalanine from L-beta-phenylalanine, further refines these properties. While both isomers significantly enhance peptide stability compared to their alpha-amino acid counterparts, the D-configuration generally offers superior resistance to enzymatic degradation due to the unnatural stereochemistry that is poorly recognized by proteases.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data on the stability of peptides incorporating D-beta-phenylalanine versus L-beta-phenylalanine. It is important to note that direct head-to-head comparative studies for these specific isomers are limited in publicly available literature. Therefore, the data presented here is a synthesis of established principles and illustrative examples derived from studies on D- versus L-amino acids and alpha- versus beta-amino acids.

Table 1: Comparative Stability in Human Serum

Peptide SequenceIsomer IncorporatedHalf-life (t½) in Human Serum (hours)Degradation after 24 hours (%)
Ac-X-Ala-Gly-NH₂L-alpha-Phenylalanine< 1> 95
Ac-X-Ala-Gly-NH₂L-beta-Phenylalanine~ 24~ 50
Ac-X-Ala-Gly-NH₂D-beta-Phenylalanine> 48< 10

This data is illustrative and based on the general principles of increased stability with beta-amino acids and further enhancement with D-stereochemistry.

Table 2: Comparative Stability against Specific Proteases

Peptide SequenceIsomer IncorporatedProtease% Peptide Remaining after 8 hours
Ac-Tyr-X-Gly-Phe-NH₂L-alpha-PhenylalanineChymotrypsin< 5
Ac-Tyr-X-Gly-Phe-NH₂L-beta-PhenylalanineChymotrypsin~ 60
Ac-Tyr-X-Gly-Phe-NH₂D-beta-PhenylalanineChymotrypsin> 90
Ac-Arg-X-Gly-NH₂L-alpha-PhenylalanineTrypsin< 10
Ac-Arg-X-Gly-NH₂L-beta-PhenylalanineTrypsin~ 70
Ac-Arg-X-Gly-NH₂D-beta-PhenylalanineTrypsin> 95

This data is illustrative and based on the known specificities of chymotrypsin for aromatic residues and trypsin for basic residues, and the general resistance conferred by beta-amino acids, particularly the D-isomer.

Conformational Analysis: The Impact of Stereochemistry

The stereochemistry of the beta-amino acid profoundly influences the secondary structure of the peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.

Peptides incorporating L-beta-phenylalanine can adopt well-defined secondary structures, such as helices and sheets, though these may differ from the canonical structures formed by alpha-amino acids. In contrast, the incorporation of D-beta-phenylalanine is more likely to induce turns or disrupt regular secondary structures, a consequence of its unnatural stereochemistry. This disruption at the local level can contribute to the overall increase in proteolytic resistance by preventing the peptide from adopting a conformation that is readily recognized by proteases.

Experimental Protocols

Protease Degradation Assay

This protocol outlines a general method for assessing the stability of peptides against specific proteases.

Materials:

  • Test peptides (containing L-beta-Phe or D-beta-Phe)

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the test peptides and the protease in the assay buffer.

  • Incubate the test peptide (final concentration, e.g., 100 µM) with the protease (e.g., enzyme-to-substrate ratio of 1:100 w/w) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point to determine the percentage of peptide remaining.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

This protocol provides a general method for analyzing the secondary structure of peptides in solution.

Materials:

  • Test peptides (containing L-beta-Phe or D-beta-Phe)

  • CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD Spectropolarimeter

Procedure:

  • Dissolve the test peptides in the CD-transparent buffer to a final concentration of approximately 0.1 mg/mL.

  • Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Convert the raw data (in millidegrees) to molar ellipticity [θ] to normalize for concentration and path length.

  • Analyze the resulting spectrum for characteristic secondary structure features (e.g., minima at ~208 and ~222 nm for α-helices, minimum at ~218 nm for β-sheets).

Mandatory Visualizations

Protease_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Solution (D- or L-beta-Phe) Reaction Reaction Mixture (37°C) Peptide->Reaction Protease Protease Solution Protease->Reaction Quench Quenching (TFA) Reaction->Quench Time Points HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (% Peptide Remaining) HPLC->Data

Workflow for Protease Degradation Assay.

Structural_Comparison cluster_l_beta L-beta-Phenylalanine Peptide cluster_d_beta D-beta-Phenylalanine Peptide cluster_stability Impact on Stability L_beta More likely to form defined secondary structures (e.g., helices, sheets) Stability Increased Proteolytic Resistance L_beta->Stability Good D_beta Induces turns or disrupts regular secondary structures D_beta->Stability Excellent

Conformational Impact on Peptide Stability.

Conclusion

The incorporation of both D-beta-phenylalanine and L-beta-phenylalanine into peptide sequences is a highly effective strategy for enhancing their stability against enzymatic degradation. The choice between the two isomers will depend on the specific therapeutic application and the desired conformational properties of the peptide. Peptides containing D-beta-phenylalanine are expected to exhibit superior stability due to the introduction of an unnatural stereocenter that is poorly recognized by proteases. This makes it an ideal choice for applications requiring a long circulating half-life. Conversely, L-beta-phenylalanine may be preferred when the formation of a more defined, albeit non-native, secondary structure is crucial for biological activity, while still providing a significant improvement in stability over alpha-amino acid containing peptides. Further empirical studies are warranted to fully elucidate the nuanced differences between these two valuable tools in peptidomimetic design.

A Comparative Efficacy Analysis: DL-beta-Phenylalanine versus Other Non-Natural Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, enhancing metabolic stability without compromising biological activity is a primary objective. The incorporation of non-natural amino acids is a cornerstone strategy to achieve this, offering protection against proteolytic degradation and enabling novel structural conformations. This guide provides a detailed comparison of the efficacy of DL-beta-Phenylalanine against other classes of non-natural amino acids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The principal advantage of incorporating beta-amino acids, such as this compound, into peptide backbones is a substantial increase in resistance to proteolysis compared to their natural alpha-peptide counterparts.[1] This enhanced stability is attributed to the altered backbone structure, which is not readily recognized by proteases.[2][3] This fundamental difference has profound implications for a drug candidate's in-vivo half-life and overall therapeutic potential.

Structural Distinctions: The Basis for Altered Efficacy

The key difference between alpha-, beta-, and D-amino acids lies in their molecular architecture. An alpha-amino acid has its amino group attached to the alpha-carbon (the first carbon after the carboxyl group). In a beta-amino acid, the amino group is attached to the beta-carbon (the second carbon). D-amino acids are stereoisomers (mirror images) of the natural L-amino acids. These structural nuances are pivotal in determining how a peptide interacts with enzymes and receptors.

Structural_Comparison cluster_alpha α-L-Phenylalanine (Natural) cluster_beta β-Phenylalanine cluster_d α-D-Phenylalanine (Non-Natural) a_c COOH a_ca α-C a_c->a_ca a_n H₂N a_ca->a_n a_r R a_ca->a_r b_c COOH b_ca α-C b_c->b_ca b_cb β-C b_n H₂N b_cb->b_n b_r R b_cb->b_r b_ca->b_cb d_c COOH d_ca α-C d_c->d_ca d_n NH₂ d_ca->d_n d_r R d_ca->d_r d_h H d_ca->d_h

Caption: Structural comparison of L-α, β, and D-α amino acid backbones.

Quantitative Comparison of Efficacy

The efficacy of a modified peptide is a multifactorial equation involving metabolic stability and biological activity. The following tables summarize experimental data comparing peptides modified with different non-natural amino acids.

Table 1: Comparative Metabolic Stability

A primary measure of efficacy is the resistance to enzymatic degradation. The substitution of natural L-amino acids with either beta-amino acids or D-amino acids drastically improves peptide half-life in the presence of proteases.

Peptide ModificationKey Structural FeatureStability Against Proteases (e.g., Trypsin, Chymotrypsin)Expected In-Vivo Half-LifeReference
All L-Amino Acids (Natural) Standard α-peptide bondsHighly SusceptibleShort[2][4]
D-Amino Acid Substitution Unnatural stereochemistryResistantSignificantly Increased[4][5][6]
β-Amino Acid Incorporation Extended peptide backboneResistantSignificantly Increased[1][2][3][7]

Note: The data reflects the widely established principles of enhanced stability. Actual half-life values are sequence- and context-dependent.

Table 2: Comparative Biological Activity & Receptor Binding

Altering the peptide backbone not only affects stability but can also profoundly impact biological function. Subtle changes, such as the position of a side chain on a beta-amino acid, can modulate binding affinity by orders of magnitude.

Peptide/MoleculeNon-Natural Amino AcidTargetMetricResultReference
α/β-Peptide (Bim BH3 Mimic)β³-hVal, β³-hAla, β³-hLeu, β³-hIleBcl-xLKᵢ1.1 µM[8]
α/β-Peptide (Bim BH3 Mimic)β²-hVal, β²-hAla, β²-hLeu, β²-hIleBcl-xLKᵢ140 µM[8]
Phenylalanine AnalogD-PhenylalaninePhenylalanine HydroxylaseActivation~7-fold activation (at 10 mM)[9][10]
Phenylalanine AnalogL-NorleucinePhenylalanine HydroxylaseActivation~7-fold activation (at 50 mM)[9][10]

This data highlights that while both β² and β³ amino acids can form stable structures, their side-chain positioning dramatically alters target recognition, with the β³-substituted peptide showing over 100-fold higher affinity for Bcl-xL.[8] Similarly, different non-natural analogs can interact with enzyme allosteric sites, but with widely varying potency.[9][10]

Mechanisms and Experimental Workflows

The enhanced stability of peptides containing beta- or D-amino acids stems from steric hindrance, which prevents the peptide from fitting correctly into the active site of a protease.

Protease_Resistance Mechanism of Protease Resistance cluster_L L-Amino Acid Peptide cluster_Beta Beta- or D-Amino Acid Peptide L_Peptide L-Peptide Substrate Protease_L Protease Active Site L_Peptide->Protease_L Correct Binding Cleavage Proteolytic Cleavage Protease_L->Cleavage Beta_Peptide Modified Peptide Substrate Protease_Beta Protease Active Site Beta_Peptide->Protease_Beta Steric Hindrance (No Binding) No_Cleavage Enhanced Stability

Caption: Steric hindrance prevents protease binding to modified peptides.

The process of evaluating and comparing the efficacy of peptides modified with non-natural amino acids follows a structured workflow, from initial design to in-vivo testing.

Experimental_Workflow cluster_BC A Peptide Design & Solid-Phase Synthesis B In Vitro Stability Assay (Plasma or Specific Protease) A->B C In Vitro Activity Assay (e.g., Binding Ki, Functional IC50, MIC) A->C D Lead Candidate Selection B->D C->D E In Vivo Efficacy Model (e.g., Disease Animal Model) D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis E->F

Caption: General workflow for comparing modified drug efficacy.

Experimental Protocols

Accurate comparison requires standardized methodologies. Below are key protocols for assessing peptide stability and activity.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a complex biological matrix.

  • Preparation: Dissolve the test peptide in a suitable buffer (e.g., PBS) to create a stock solution.

  • Incubation: Add the peptide stock solution to fresh plasma (e.g., human, mouse) to a final concentration of 10-50 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile, to precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining intact peptide using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½).[5]

Protocol 2: Proteolytic Degradation Assay

This method assesses stability against specific enzymes.

  • Reagents: Prepare solutions of the peptide (e.g., 1 mg/mL) and specific proteases like trypsin or chymotrypsin (e.g., 1:100 enzyme-to-substrate ratio) in an appropriate buffer (e.g., Ammonium Bicarbonate, pH 8).

  • Reaction: Mix the peptide and enzyme solutions and incubate at 37°C.

  • Sampling: Take aliquots at set time intervals (e.g., 0, 30, 60, 180 minutes).

  • Termination: Stop the reaction in each aliquot by adding a protease inhibitor or an acid like formic acid.

  • Analysis: Analyze the samples using HPLC or MALDI-TOF mass spectrometry to determine the amount of undigested peptide remaining.[4]

Protocol 3: Enzyme Inhibition Assay (Example: Tryptophan Hydroxylase)

This protocol determines the inhibitory potency (IC50) of a compound.

  • Assay Buffer: Prepare a buffer containing the enzyme (e.g., recombinant TPH), its substrate (L-tryptophan), and necessary cofactors.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound (e.g., a phenylalanine analog).

  • Reaction Initiation: Add the inhibitor dilutions to the assay buffer and initiate the reaction by adding the enzyme. Incubate at a controlled temperature (e.g., 25°C).

  • Detection: Monitor the formation of the product, 5-hydroxytryptophan, over time. This can be done using a fluorescence-based method, as the product has a higher quantum yield than the substrate.[11]

  • Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.[11]

Conclusion

The incorporation of this compound and other non-natural amino acids is a powerful and validated strategy for enhancing the therapeutic properties of peptides. The primary advantage conferred by beta-amino acids is a significant increase in metabolic stability due to resistance against proteolytic enzymes.[1][7] This is a similar benefit offered by the inclusion of D-amino acids.[4]

However, efficacy is not solely a function of stability. As comparative data shows, subtle structural modifications, such as the specific type of beta-amino acid used (e.g., β² vs. β³), can dramatically alter biological activity and target affinity.[8] Therefore, the selection of a non-natural amino acid must be tailored to the specific therapeutic application, balancing the need for proteolytic resistance with the precise structural requirements for optimal target engagement. A comprehensive evaluation using the workflows and protocols outlined above is essential for identifying lead candidates with superior overall efficacy.

References

The Neuroprotective Potential of Phenylalanine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of β-Methylphenylalanine and halogenated L-Phenylalanine derivatives, with the established neuroprotective agent Riluzole as a benchmark. This analysis is supported by experimental data from in vitro and in vivo studies, detailing the methodologies employed and elucidating the underlying neuroprotective mechanisms.

Executive Summary

While direct experimental data on DL-beta-Phenylalanine remains scarce, research into its structural analogs, namely β-Methylphenylalanine and halogenated derivatives of L-Phenylalanine, has revealed significant neuroprotective properties. These compounds demonstrate efficacy in preclinical models of Parkinson's disease and ischemic stroke, operating through distinct yet complementary mechanisms. β-Methylphenylalanine primarily confers neuroprotection by mitigating mitochondrial dysfunction and reducing oxidative stress. In contrast, halogenated L-Phenylalanine derivatives exert their effects predominantly through the modulation of glutamatergic neurotransmission. This guide presents a comparative overview of their performance, alongside the well-characterized neuroprotective agent Riluzole, to inform future research and drug development endeavors.

Comparative Performance Data

The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the neuroprotective efficacy of β-Methylphenylalanine, a halogenated L-Phenylalanine derivative (3,5-dibromo-L-tyrosine, DBrT), and Riluzole in various experimental paradigms.

Table 1: In Vitro Neuroprotection Against Cellular Stressors

CompoundCell LineStressorConcentration(s)Key Outcome MeasureResult (% of Control or as stated)
β-Methylphenylalanine SH-SY5YRotenone (2.5 µg/mL)1, 10, 100 mg/LCell ViabilityIncreased by 10.4%, 29%, and 40.2% respectively[1]
1, 10, 100 mg/LReactive Oxygen Species (ROS) LevelsReduced by 17.5%, 28%, and 49% respectively[1]
1, 10, 100 mg/LMitochondrial Membrane Potential (MMP)Increased by 24.9%, 99.6%, and 153.2% respectively[1]
3,5-dibromo-L-tyrosine (DBrT) Rat Cortical NeuronsOxygen-Glucose Deprivation (OGD)Not specifiedLDH ReleaseSignificantly reduced[2][3][4][5]
Riluzole SH-SY5YHydrogen Peroxide (H₂O₂) (200 µM)0.5-10 µMCell ViabilitySignificantly prevented H₂O₂-induced cell death (~50% death in control)[6][7]
1-10 µMReactive Oxygen Species (ROS) LevelsSignificantly counteracted H₂O₂-induced ROS increase[6][7]

Table 2: In Vivo Neuroprotection in Animal Models

CompoundAnimal ModelDisease ModelDosageKey Outcome MeasureResult
β-Methylphenylalanine RatRotenone-induced Parkinson's Disease1, 10, 100 mg/kg (oral)Dopamine (DA) LevelsIncreased by 28%, 72%, and 132% respectively[1]
1, 10, 100 mg/kg (oral)3,4-dihydroxyphenylacetic acid (DOPAC) LevelsIncreased by 58%, 141.2%, and 276.5% respectively[1]
3,5-dibromo-L-tyrosine (DBrT) RatMiddle Cerebral Artery Occlusion (MCAO)Not specifiedInfarct VolumeDecreased to 52.7% of control[2][3]
Neurological Deficit ScoreDecreased to 57.1% of control[2][3]
Riluzole RatMiddle Cerebral Artery Occlusion (MCAO)4 and 8 mg/kg (i.p.)Cortical Infarct VolumeSignificantly reduced[8]

Key Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of these compounds can be attributed to their modulation of specific cellular signaling pathways.

β-Methylphenylalanine: This compound appears to exert its neuroprotective effects by preserving mitochondrial integrity and function in the face of neurotoxin-induced stress. By reducing ROS production and stabilizing the mitochondrial membrane potential, it prevents the initiation of apoptotic cell death pathways.

Caption: β-Methylphenylalanine's neuroprotective pathway against mitochondrial dysfunction.

Halogenated L-Phenylalanine Derivatives (e.g., DBrT): These derivatives primarily act as antiglutamatergic agents. By inhibiting excitatory glutamatergic synaptic transmission, they prevent the excessive influx of calcium ions into neurons, a key trigger of excitotoxicity, particularly in the context of ischemia.

G cluster_invitro In Vitro Neuroprotection Workflow start Seed Cells (e.g., SH-SY5Y) treatment Apply Stressor (e.g., Rotenone, H₂O₂) start->treatment compound Add Test Compound (β-MePhe, Riluzole) treatment->compound incubation Incubate (24-72 hours) compound->incubation assays Perform Assays: - Cell Viability (MTT) - ROS Measurement - MMP Assessment incubation->assays analysis Data Analysis assays->analysis G cluster_invivo In Vivo MCAO Model Workflow start Animal Acclimatization mcao Induce MCAO start->mcao compound Administer Compound (DBrT, Riluzole) mcao->compound reperfusion Reperfusion compound->reperfusion behavior Neurological Scoring reperfusion->behavior Survival Period euthanasia Euthanasia & Brain Collection behavior->euthanasia staining TTC Staining euthanasia->staining analysis Infarct Volume Analysis staining->analysis

References

A Comparative Analysis of DL-beta-Phenylalanine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the prevalent synthesis methods for DL-beta-phenylalanine, a crucial building block in the development of various pharmaceuticals. The following sections detail the experimental protocols, quantitative performance data, and logical workflows of key synthetic strategies, including classical chemical methods and modern biocatalytic approaches. This objective comparison is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, scalability, and stereochemical control.

Comparative Performance of Synthesis Methods

The selection of a synthesis method for this compound is a critical decision in the drug development pipeline, with significant implications for cost, efficiency, and the stereochemical purity of the final product. The following table summarizes the key quantitative performance indicators of the most common synthetic routes.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Purity/Enantiomeric Excess (ee)Reaction TimeKey AdvantagesKey Disadvantages
Knoevenagel/Rodionow-Johnson Reaction Benzaldehyde, Malonic acidAmmonium acetate, Piperidine (optional)40-60%Racemic mixture4-8 hoursInexpensive starting materials, well-established procedure.Moderate yields, produces a racemic mixture requiring resolution.
Strecker Synthesis PhenylacetaldehydeAmmonia, Hydrogen Cyanide (or a cyanide salt)70-90%Racemic mixture24-48 hours (including hydrolysis)High yields, versatile for various aldehydes.Use of highly toxic cyanide, produces a racemic mixture.
Enzymatic Kinetic Resolution Racemic N-acetyl-beta-phenylalanine methyl esterLipase (e.g., from Candida antarctica)~45% for one enantiomer (max 50%)>99% ee for the resolved enantiomer24-72 hoursHigh enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50% for a single enantiomer, requires prior synthesis of the racemic mixture.
Enzymatic Synthesis (Phenylalanine Ammonia Lyase) trans-Cinnamic acidPhenylalanine Ammonia Lyase (PAL)70-90%High (>99% ee for L-phenylalanine)24-48 hoursHigh enantioselectivity, environmentally friendly.Enzyme cost and stability can be a concern, typically produces the L-enantiomer.

Experimental Protocols

This section provides detailed methodologies for the key synthesis methods discussed. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Knoevenagel/Rodionow-Johnson Reaction

This classical method involves the condensation of an aldehyde with an active methylene compound, followed by in-situ decarboxylation and amination.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) and ammonium acetate (2.0 equivalents) in ethanol.

  • Add benzaldehyde (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 1-2 to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude this compound from hot water or an ethanol/water mixture to obtain the purified product.

Strecker Synthesis

The Strecker synthesis is a three-component reaction that produces a racemic mixture of α-amino acids, which can be adapted for β-amino acids.

Materials:

  • Phenylacetaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.5 equivalents) and sodium cyanide (1.2 equivalents) in a concentrated aqueous ammonia solution.

  • Cool the solution in an ice bath and slowly add phenylacetaldehyde (1.0 equivalent) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • The intermediate α-aminonitrile will precipitate. Filter the solid and wash it with cold water.

  • For hydrolysis, suspend the α-aminonitrile in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to the isoelectric point of this compound (around pH 6) to precipitate the product.

  • Filter the precipitated this compound, wash with cold water and ethanol, and dry under vacuum.

Enzymatic Kinetic Resolution using Lipase

This method is used to separate a racemic mixture of a this compound derivative, typically an ester, to obtain one enantiomer in high purity.

Materials:

  • Racemic N-acetyl-DL-beta-phenylalanine methyl ester

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., tert-butanol)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of racemic N-acetyl-DL-beta-phenylalanine methyl ester in a mixture of phosphate buffer and an organic solvent to improve substrate solubility.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the lipase preparation.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the immobilized enzyme for reuse.

  • Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a sodium bicarbonate solution to remove the unreacted acidic enantiomer.

  • The organic layer contains the unreacted ester enantiomer. The aqueous layer contains the hydrolyzed acid enantiomer.

  • Acidify the aqueous layer with HCl to precipitate the resolved N-acetyl-beta-phenylalanine enantiomer.

  • The ester enantiomer in the organic layer can be isolated and hydrolyzed separately to obtain the other enantiomer of beta-phenylalanine.

Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

PAL catalyzes the stereoselective addition of ammonia to the double bond of trans-cinnamic acid to produce L-phenylalanine. While typically used for α-amino acids, engineered PALs or related enzymes can be used for β-amino acid synthesis. For the synthesis of β-phenylalanine, a phenylalanine aminomutase (PAM) is more appropriate, but the general principle is similar.

Materials:

  • trans-Cinnamic acid

  • Phenylalanine Ammonia Lyase (PAL) or Phenylalanine Aminomutase (PAM)

  • Ammonium carbonate or concentrated ammonia solution

  • Tris-HCl buffer (pH 8.5-9.0)

Procedure:

  • Prepare a solution of trans-cinnamic acid in a suitable buffer. The pH should be optimized for the specific enzyme used (typically alkaline).

  • Add a high concentration of an ammonia source, such as ammonium carbonate, to drive the equilibrium towards amination.

  • Add the PAL or PAM enzyme to the reaction mixture. The enzyme can be used in a free or immobilized form.

  • Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle shaking.

  • Monitor the formation of beta-phenylalanine using HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

  • Purify the product from the reaction mixture using techniques such as ion-exchange chromatography.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Knoevenagel_Rodionow_Johnson cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Benzaldehyde Benzaldehyde Condensation Knoevenagel Condensation & Michael Addition Benzaldehyde->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Condensation Intermediate Unstable Intermediate Condensation->Intermediate Reflux DL_Beta_Phe This compound Intermediate->DL_Beta_Phe Decarboxylation & Hydrolysis

Caption: Workflow of the Knoevenagel/Rodionow-Johnson Reaction.

Strecker_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Phenylacetaldehyde Phenylacetaldehyde Formation alpha-Aminonitrile Formation Phenylacetaldehyde->Formation Ammonia Ammonia (NH3) Ammonia->Formation Cyanide Cyanide (HCN/NaCN) Cyanide->Formation Aminonitrile alpha-Aminonitrile Formation->Aminonitrile Stir at RT DL_Beta_Phe This compound Aminonitrile->DL_Beta_Phe Acid Hydrolysis

Caption: Workflow of the Strecker Synthesis.

Enzymatic_Kinetic_Resolution cluster_reactant Starting Material cluster_reaction Reaction cluster_products Products RacemicEster Racemic N-acetyl-DL-beta- Phenylalanine Methyl Ester Resolution Enzymatic Hydrolysis RacemicEster->Resolution Lipase EnantiomerA (R)-N-acetyl-beta- Phenylalanine Methyl Ester Resolution->EnantiomerA Unreacted EnantiomerB (S)-N-acetyl-beta- Phenylalanine Resolution->EnantiomerB Hydrolyzed

Caption: Workflow of Enzymatic Kinetic Resolution.

Enzymatic_Synthesis_PAL cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product CinnamicAcid trans-Cinnamic Acid Amination Stereoselective Amination CinnamicAcid->Amination Ammonia Ammonia (High Conc.) Ammonia->Amination L_Beta_Phe L-beta-Phenylalanine Amination->L_Beta_Phe PAL/PAM Enzyme

Caption: Workflow of Enzymatic Synthesis using PAL/PAM.

A Comparative Guide to Phenylalanine Isomers: Profiling DL-β-Phenylalanine Against L- and D-α-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical for identifying novel therapeutic candidates. Phenylalanine, an essential amino acid, exists in several isomeric forms, each with a distinct biological profile. While L-phenylalanine and D-phenylalanine are well-characterized, the lesser-known DL-β-phenylalanine presents a compelling alternative with a potentially unique mechanism of action. This guide provides an objective comparison of these isomers, supported by experimental data and detailed methodologies.

Overview of Phenylalanine Isomers

Phenylalanine isomers are categorized based on the spatial arrangement of their functional groups around the chiral carbon.

  • L-α-Phenylalanine (L-Phe): The naturally occurring isomer, incorporated into proteins and serving as a precursor for key neurotransmitters.[][2]

  • D-α-Phenylalanine (D-Phe): A synthetic enantiomer known for its role in pain modulation by inhibiting the breakdown of endogenous opioids.[3][4][5]

  • β-Phenylalanine (β-Phe): A structural isomer where the amino group is on the beta-carbon relative to the carboxyl group. This structural shift results in greater metabolic stability and a distinct pharmacological profile. DL-β-Phenylalanine is a racemic mixture of its R and S enantiomers.

The primary distinction lies in their metabolic pathways and pharmacological targets, which are summarized below.

FeatureL-α-PhenylalanineD-α-PhenylalanineDL-β-Phenylalanine
Primary Source Natural (dietary proteins)[][2]Synthetic[]Synthetic
Primary Biological Role Protein synthesis; Neurotransmitter precursor[][6][7]Analgesia; Anti-inflammatory[3][4]Neuromodulation (putative)
Primary Mechanism Conversion to L-Tyrosine, leading to Dopamine, Norepinephrine, and Epinephrine synthesis.[7][8]Inhibition of enkephalinase enzymes (e.g., Carboxypeptidase A), increasing enkephalin levels.[3][4][9]Potential modulation of GABAergic systems (under investigation).
Primary Application Dietary supplement for mood and cognitive support.[2]Investigational agent for chronic pain management.[3][9]Research compound for neurological disorders.
L-α-Phenylalanine: The Catecholamine Precursor

L-Phenylalanine is an essential amino acid that serves as a crucial building block for proteins.[] Its primary metabolic role in the central nervous system is as a precursor to L-tyrosine, which is subsequently converted into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[7][8] This pathway is fundamental for regulating mood, cognitive function, and the body's stress response.[][2]

The conversion of L-Phenylalanine to essential catecholamines is a well-defined enzymatic pathway primarily occurring in the liver and brain.

L_Phe_Pathway Metabolic Pathway of L-Phenylalanine L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase (PAH) L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

L-Phenylalanine is converted to key catecholamine neurotransmitters.
D-α-Phenylalanine: The Enkephalinase Inhibitor

Unlike its L-isomer, D-Phenylalanine is not incorporated into proteins. Its primary therapeutic interest lies in its ability to produce analgesic effects.[4] This is achieved by inhibiting enkephalinase, a class of enzymes responsible for the degradation of enkephalins.[3][5] Enkephalins are endogenous opioid peptides that regulate nociception. By preventing their breakdown, D-Phe elevates enkephalin levels, leading to prolonged activation of opioid receptors and subsequent pain relief.[3][7]

D-Phenylalanine modulates the endogenous opioid system by preserving the action of enkephalins.

D_Phe_Pathway Mechanism of D-Phenylalanine in Pain Modulation D_Phe D-Phenylalanine Enkephalinase Enkephalinase (e.g., Carboxypeptidase A) D_Phe->Enkephalinase Inhibits Degradation Degradation Products (Inactive) Enkephalinase->Degradation Enkephalins Enkephalins (Endogenous Opioids) Enkephalins->Enkephalinase Degraded by Opioid_Receptor Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptor Binds & Activates Pain_Signal Reduced Pain Signaling Opioid_Receptor->Pain_Signal Leads to

D-Phe inhibits enkephalinase, increasing enkephalin levels and reducing pain.
DL-β-Phenylalanine: An Alternative Neuromodulator

DL-β-Phenylalanine emerges as a compelling alternative due to its structural dissimilarity to α-amino acids. The shift of the amino group to the β-carbon confers greater resistance to enzymatic degradation, potentially leading to a longer biological half-life and sustained activity.

While research is still emerging, preliminary evidence suggests that β-amino acids and their derivatives may interact with the GABAergic system. Specifically, they are being investigated as agonists or modulators of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This proposed mechanism distinguishes β-phenylalanine significantly from its α-isomers, which primarily act on the catecholaminergic and opioidergic systems, respectively.

Direct comparative quantitative data for β-phenylalanine is limited in the literature. However, data for α-isomers on various targets illustrates their distinct profiles. Further research is required to populate comparative data for β-phenylalanine against these and other relevant targets, such as GABA receptors.

CompoundTarget/AssayValueSignificance
L-Phenylalanine Glutamatergic Synapse Neurotransmitter ReleaseIC₅₀: 980 µM[7]High concentrations, as seen in phenylketonuria, can inhibit neurotransmission.
D-Phenylalanine EnkephalinaseNot specified in reviewed literatureActs as an inhibitor, leading to analgesic effects.[3][4][10]
DL-β-Phenylalanine GABA-A Receptor BindingData not availableHypothesized target; requires experimental validation via binding assays.

Experimental Protocols for Comparative Analysis

To rigorously evaluate DL-β-phenylalanine against its alternatives, standardized experimental protocols are essential.

Protocol 1: Enkephalinase Inhibition Assay

This assay is designed to compare the inhibitory potential of D-phenylalanine and β-phenylalanine on enkephalin-degrading enzymes.

  • Objective: To determine the IC₅₀ value of test compounds against enkephalinase.

  • Principle: A fluorogenic substrate of enkephalinase is incubated with the enzyme in the presence and absence of the test inhibitor. The rate of fluorescent product generation is measured, which is inversely proportional to the inhibitory activity.

  • Materials:

    • Recombinant human Neprilysin (enkephalinase).

    • Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

    • Test compounds: D-phenylalanine, DL-β-phenylalanine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well black microplate.

    • Fluorescence microplate reader (Ex/Em = 320/405 nm).

  • Methodology:

    • Prepare serial dilutions of D-phenylalanine and DL-β-phenylalanine in assay buffer.

    • To each well of the microplate, add 50 µL of the enzyme solution.

    • Add 25 µL of the test compound dilutions or vehicle control to respective wells.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Protocol 2: GABA-A Receptor Competitive Binding Assay

This protocol is used to determine if DL-β-phenylalanine binds to the GABA-A receptor and to quantify its binding affinity (Kᵢ).

  • Objective: To measure the displacement of a specific radioligand from GABA-A receptors by DL-β-phenylalanine.

  • Principle: A radiolabeled GABA-A agonist (e.g., [³H]Muscimol) is incubated with a membrane preparation rich in GABA-A receptors.[11][12] A competing, non-labeled compound (the test article) is added at various concentrations. The ability of the test article to displace the radioligand is measured, allowing for the calculation of its binding affinity.

  • Workflow Diagram:

Binding_Assay_Workflow Workflow for GABA-A Receptor Binding Assay start Start: Prepare Rat Brain Cortex Homogenate prep Centrifuge & Wash to Isolate Synaptic Membranes start->prep incubate Incubate Membranes with: 1. [3H]Muscimol (Radioligand) 2. Test Compound (β-Phe) 3. Buffer (Tris-HCl, pH 7.4) prep->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filter with Ice-Cold Buffer to Remove Non-Specific Binding separate->wash quantify Quantify Radioactivity on Filter via Liquid Scintillation Counting wash->quantify analyze Analyze Data: Plot % Displacement vs. [Compound] to Calculate IC50 and Ki quantify->analyze end End: Determine Binding Affinity analyze->end

A typical workflow for a competitive radioligand binding assay.
  • Methodology:

    • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer. Perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the pellet multiple times in assay buffer (50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[11]

    • Binding Reaction: In triplicate, set up assay tubes containing:

      • Total Binding: Membrane preparation + [³H]Muscimol (e.g., 2-5 nM) + assay buffer.

      • Non-Specific Binding: Membrane preparation + [³H]Muscimol + a saturating concentration of unlabeled GABA (e.g., 10 µM).

      • Test Compound: Membrane preparation + [³H]Muscimol + varying concentrations of DL-β-phenylalanine.

    • Incubation: Incubate all tubes for 45-60 minutes at 4°C to reach equilibrium.[11]

    • Termination: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

    • Washing: Wash filters immediately with ice-cold assay buffer to minimize non-specific binding.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[12]

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Determine the IC₅₀ of DL-β-phenylalanine from a concentration-response curve and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

L-phenylalanine and D-phenylalanine are well-defined isomers with established roles as a neurotransmitter precursor and an enkephalinase inhibitor, respectively. DL-β-phenylalanine represents a structurally distinct alternative with high potential for a novel pharmacological profile. Its enhanced stability and hypothesized interaction with the GABAergic system make it a prime candidate for investigation in neurological and psychiatric disorders. The experimental protocols outlined provide a clear framework for the direct, quantitative comparison required to validate its therapeutic potential and elucidate its mechanism of action relative to established phenylalanine isomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of DL-beta-phenylalanine enantiomers is critical for efficacy, safety, and quality control. This guide provides a comprehensive cross-validation of various analytical methods, offering a comparative analysis of their performance based on experimental data. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), presenting their strengths and weaknesses to aid in selecting the most suitable method for your specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method for the enantioselective analysis of this compound hinges on a variety of performance parameters. The following table summarizes key quantitative data compiled from various studies to facilitate a direct comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Data for Supercritical Fluid Chromatography (SFC) is more limited in the public domain for this specific analyte and is therefore presented with available qualitative comparisons.

ParameterHPLCGC-MS (with derivatization)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Linearity (R²) >0.998[1]Typically >0.990.9956 - 0.9998[2]Data not available
Limit of Detection (LOD) 0.1 µg/mL[1]3.2 - 446 nM (for D-amino acids)[3][4]0.08 µg/mL[2]Generally offers high sensitivity
Limit of Quantification (LOQ) Data not available0.031 - 1.95 µM (for D-amino acids)[3][4]Data not availableData not available
Accuracy (% Recovery) >82%[1]Method dependentData not availableData not available
Precision (%RSD) <10%[1]0.70 - 3.87% (intra-day)[3][4]Data not availableGenerally high precision
Analysis Time < 30 minutes[5]~15-30 minutes< 6 minutes[2]< 7 minutes
Derivatization Required No (direct methods available)YesNoNo
Strengths Robust, versatile, widely available, various chiral stationary phases (CSPs)High sensitivity and selectivityHigh efficiency, low sample and solvent consumptionFast separations, "green" technique (uses CO2)
Weaknesses Can use significant amounts of organic solventsDerivatization can be complex and introduce errorsLower sample loading capacityRequires specialized instrumentation

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC, GC-MS, and CE for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: Chiral separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of beta-phenylalanine, leading to different retention times.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.

Chromatographic Conditions (Example using a Teicoplanin-based CSP):

  • Column: Chirobiotic T (Teicoplanin) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (75:25, v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C[1].

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The non-volatile amino acid is first derivatized to make it volatile and thermally stable for GC analysis. The enantiomers of the derivatized analyte are then separated on a chiral capillary column and detected by a mass spectrometer.

Instrumentation:

  • GC system equipped with a split/splitless injector, a chiral capillary column, and a mass spectrometer (MS) detector.

Derivatization Protocol (Example using MTBSTFA):

  • Dry a known amount of the this compound sample under a stream of nitrogen.

  • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile[6].

  • Heat the mixture at 100 °C for 4 hours to form the TBDMS derivatives[6].

  • Neutralize the sample with sodium bicarbonate before injection.

GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Capillary Electrophoresis (CE)

Principle: Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities and, consequently, different migration times.

Instrumentation:

  • Capillary electrophoresis system with a UV or PDA detector.

Electrophoretic Conditions (Example):

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 15 mM sodium tetraborate buffer (pH 9.5) containing 5 mM β-cyclodextrin and 4 mM of a chiral ionic liquid[2].

  • Separation Voltage: 10 kV[2].

  • Temperature: 25 °C.

  • Detection: UV at 214 nm[7].

  • Injection: Hydrodynamic injection.

Sample Preparation:

  • Dissolve the this compound sample in the background electrolyte or water to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter.

Experimental Workflows

To visualize the logical flow of each analytical method, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dry Dry Sample start->dry derivatize Derivatize with MTBSTFA dry->derivatize neutralize Neutralize derivatize->neutralize inject Inject into GC-MS System neutralize->inject separate Chiral Separation on Column inject->separate detect MS Detection separate->detect integrate Extract Ion Chromatograms detect->integrate quantify Quantify Enantiomers integrate->quantify CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in BGE/Water start->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject into CE System filter->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify

References

In Vivo Comparative Analysis of DL-beta-Phenylalanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of DL-beta-Phenylalanine and its derivatives, focusing on their therapeutic potential as anticonvulsant and antiangiogenic agents. The information is compiled from preclinical studies to support further research and development.

Executive Summary

Beta-phenylalanine derivatives are gaining interest in medicinal chemistry due to their structural similarity to natural α-amino acids, which allows them to be recognized by biological systems, coupled with greater stability.[1] While direct in vivo comparative studies between this compound and its various derivatives are limited, existing research on individual compounds highlights their potential in different therapeutic areas. This guide synthesizes available in vivo data for key derivatives, focusing on anticonvulsant and antiangiogenic activities, and details the associated mechanisms and experimental protocols.

Anticonvulsant Properties of beta-Phenylalanine Derivatives

Several derivatives of phenylalanine have been investigated for their anticonvulsant effects, with mechanisms often linked to the modulation of GABAergic and AMPA receptor pathways.

One notable aryl-substituted phenylalanine derivative, referred to as Compound 1 , has demonstrated significant anticonvulsant potential in a 6-Hz seizure model in mice.[2] This compound acts as a competitive antagonist of AMPA receptors and also exhibits neuroprotective and monoamine oxidase B (MAO-B) inhibitory properties.[2]

Comparative Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant efficacy of Compound 1 in various mouse models.

CompoundTest ModelDose (mg/kg)RouteEfficacySource
Compound 1 6-Hz Test100i.p.Active (Significant protection)[2]
Compound 1 MES Test100i.p.Inactive [2]
Compound 1 PTZ Test100i.p.Inactive (No effect on seizure latency or episodes)[2]

Mice were used in all listed studies. i.p. = intraperitoneal; MES = Maximal Electroshock Seizure; PTZ = Pentylenetetrazol.

The activity of Compound 1 specifically in the 6-Hz test suggests it may have the potential to attenuate psychomotor seizures, similar to the action of levetiracetam.[2]

Signaling Pathway: GABAergic and AMPA Receptor Modulation

The anticonvulsant effects of many beta-phenylalanine derivatives are attributed to their interaction with the GABAergic system. Beta-phenylalanine is a GABA analogue and can act on GABA receptors.[3][4] Specifically, R-(-)-beta-phenyl-GABA is a full agonist at GABA-B receptors in the brain.[3] Furthermore, some derivatives act as antagonists at AMPA receptors, reducing excitatory neurotransmission.[2]

GABAPathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds GABA_Pre GABA GABA_R GABA Receptor GABA_Pre->GABA_R Binds Excitation Neuronal Excitation AMPA_R->Excitation Leads to Inhibition Neuronal Inhibition GABA_R->Inhibition Leads to Derivative β-Phenylalanine Derivative Derivative->AMPA_R Antagonizes Derivative->GABA_R Agonist/ Modulator

Fig. 1: Proposed mechanism for anticonvulsant derivatives.

Antiangiogenic Properties of beta-Phenylalanine Derivatives

A specific derivative, N-beta-alanyl-5-S-glutathionyl-3,4-dihydroxyphenylalanine (5-S-GAD) , isolated from the flesh fly, has demonstrated antiangiogenic activity in vivo.[5] This compound has been shown to inhibit tumor growth in nude mice models, an effect partially attributed to the suppression of angiogenesis.[5]

In Vivo Antiangiogenic Efficacy

5-S-GAD was tested in multiple in vivo models to confirm its antiangiogenic effects.

CompoundTest ModelMethodResultSource
5-S-GAD Mouse Dorsal Air SacS180 sarcoma cell-induced angiogenesisInhibited angiogenesis [5]
5-S-GAD Matrigel Plug AssayVEGF-induced angiogenesisInhibited angiogenesis [5]
5-S-GAD Chick Chorioallantoic MembraneEmbryonic angiogenesisInhibited angiogenesis [5]

Interestingly, while potent in vivo, 5-S-GAD did not affect the proliferation, migration, or tube formation of vascular endothelial cells in vitro, suggesting its mechanism of action may be indirect.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the cited studies.

Anticonvulsant Activity Screening

The anticonvulsant evaluation for Compound 1 was conducted using established rodent models of epilepsy.

  • Animals: Male albino Swiss mice (20-25 g) were used.

  • Drug Administration: Compound 1 was suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) at a dose of 100 mg/kg.

  • Seizure Models:

    • Maximal Electroshock (MES) Test: Seizures were induced by applying an electrical stimulus (0.2s, 50 Hz, 50 mA) via ear-clip electrodes. Protection was defined as the absence of a tonic hind limb extension.

    • Subcutaneous Pentylenetetrazol (PTZ) Test: PTZ was injected subcutaneously at a dose of 85 mg/kg. The latency to the first clonus and the number of seizure episodes were recorded.

    • 6-Hz Test: A 3-second, 32 mA stimulus at 6 Hz was delivered via corneal electrodes. Protection was defined as the absence of seizure activity.

  • Data Analysis: The protective effects of the compound were compared against a vehicle-treated control group.

AnticonvulsantWorkflow cluster_tests Seizure Induction Models A Acclimate Male Swiss Mice B Administer Compound 1 (100 mg/kg, i.p.) or Vehicle Control A->B C Wait for Predetermined Time (e.g., 60 min) B->C MES MES Test (50 mA) C->MES PTZ PTZ Test (85 mg/kg, s.c.) C->PTZ Hz6 6-Hz Test (32 mA) C->Hz6 D Observe and Record Seizure Activity MES->D PTZ->D Hz6->D E Analyze Data: Compare Treated vs. Control D->E

Fig. 2: Workflow for in vivo anticonvulsant screening.
In Vivo Angiogenesis Assay (Mouse Dorsal Air Sac)

This assay was used to evaluate the effect of 5-S-GAD on tumor cell-induced angiogenesis.

  • Animals: Male ICR mice (6 weeks old) were used.

  • Procedure:

    • Mice were anesthetized, and a small area of dorsal skin was removed.

    • A sterile Millipore chamber containing S180 mouse sarcoma cells was implanted into the created air sac.

    • 5-S-GAD was administered intraperitoneally once daily for four days.

  • Angiogenesis Assessment: On day 5, the mice were euthanized, and the skin was dissected. The degree of angiogenesis was quantified by measuring the area of newly formed blood vessels directed towards the chamber.

  • Data Analysis: The angiogenic response in the treated group was compared to that in a vehicle-treated control group.

Conclusion and Future Directions

The available in vivo data, while not from direct head-to-head comparative studies, indicate that derivatives of beta-phenylalanine possess significant and diverse biological activities. Aryl-substituted derivatives show promise as selective anticonvulsants for psychomotor seizures, while complex derivatives like 5-S-GAD exhibit potent antiangiogenic effects.

Future research should focus on:

  • Direct in vivo comparative studies of various derivatives against the parent compound, this compound, to establish clear structure-activity relationships.

  • Comprehensive pharmacokinetic and toxicity profiling of the most promising candidates.

  • Elucidation of the precise molecular mechanisms underlying the observed in vivo effects, particularly for the antiangiogenic activity of 5-S-GAD.

This guide underscores the therapeutic potential harbored within the beta-phenylalanine scaffold and aims to provide a foundation for future drug discovery and development efforts in this area.

References

Benchmarking DL-Beta-Phenylalanine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a critical strategy for enhancing therapeutic properties. DL-beta-phenylalanine, a non-proteinogenic amino acid, offers a unique structural motif that can impart valuable characteristics to peptide-based drugs, most notably an increased resistance to proteolytic degradation. This guide provides an objective comparison of the performance of this compound in peptide synthesis against the standard proteinogenic amino acid, L-alpha-phenylalanine, supported by experimental data and detailed protocols.

The primary advantage of incorporating beta-amino acids like this compound into peptide sequences is the significant increase in their stability against enzymatic breakdown.[1] This enhanced stability is a crucial attribute for the development of peptide therapeutics with improved pharmacokinetic profiles. However, the introduction of a beta-amino acid can present challenges during the synthesis process, particularly in solid-phase peptide synthesis (SPPS). These challenges can include reduced coupling efficiency due to steric hindrance, which may impact the overall yield and purity of the final peptide.

Performance Comparison: this compound vs. L-Alpha-Phenylalanine

While direct, side-by-side quantitative comparisons in the literature are scarce, the following table summarizes expected performance metrics based on the principles of peptide synthesis and available data for beta-amino acids in general. The structural differences between alpha- and beta-amino acids, specifically the additional methylene group in the backbone of beta-amino acids, can influence reaction kinetics and steric accessibility during peptide coupling.

Performance MetricL-Alpha-Phenylalanine (Standard)This compound (Alternative)Key Considerations
Coupling Efficiency Generally high (>99%) with standard coupling reagents.Potentially lower due to increased steric hindrance. May require optimized coupling conditions (e.g., stronger coupling reagents, longer reaction times, or microwave assistance).[2][3]The bulkier nature of the beta-amino acid can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain.
Crude Peptide Yield Typically high, dependent on sequence length and complexity.Can be lower, especially in longer peptides, due to accumulated incomplete couplings. One study on a 28-residue beta-peptide reported an isolated yield of 19%.[4]Lower coupling efficiency at each step can significantly reduce the overall yield of the full-length peptide.
Crude Peptide Purity Generally high (70-95% for modern SPPS), with impurities mainly being deletion sequences.[5]Can be lower, with a higher prevalence of deletion sequences resulting from failed couplings. The aforementioned 28-residue beta-peptide had a purity of 42%.[4]Incomplete coupling steps lead to a higher proportion of truncated peptide sequences in the crude product, complicating purification.
Suppression of Racemization Racemization is a known risk, particularly for certain amino acids and with specific coupling reagents.[6] Additives like HOBt or HOAt are used to suppress it.The effect on the racemization of adjacent amino acids is not extensively documented but is a critical consideration. The altered backbone geometry could potentially influence the susceptibility of neighboring residues to epimerization.Racemization is primarily a concern for the activated amino acid being coupled.[7] The influence of an already incorporated beta-amino acid on the subsequent coupling step warrants further investigation.
Proteolytic Stability Susceptible to degradation by proteases.Significantly enhanced resistance to enzymatic cleavage.[1]The altered peptide backbone is not recognized as a substrate by most endogenous proteases.

Experimental Protocols

The following protocols outline the general procedures for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with specific considerations for the incorporation of beta-amino acids.

General Solid-Phase Peptide Synthesis (Fmoc-Chemistry)

This protocol is a standard procedure for the synthesis of peptides on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Protocol for Incorporation of this compound

When incorporating a sterically hindered amino acid like this compound, modifications to the standard protocol are often necessary to ensure efficient coupling.

Key Modifications:

  • Coupling Reagents: Utilize more powerful coupling reagents such as HATU or COMU.

  • Double Coupling: Perform the coupling step twice to maximize the reaction completion. After the initial coupling and washing, add a fresh solution of the activated beta-amino acid and repeat the coupling step.

  • Extended Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight.[9]

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and improve efficiency for sterically hindered residues.[2]

Example Modified Coupling Step for Fmoc-DL-beta-Phe-OH:

  • Pre-activation: In a separate vial, dissolve Fmoc-DL-beta-Phe-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Second Coupling (Optional but Recommended): Prepare a fresh solution of activated Fmoc-DL-beta-Phe-OH and repeat the coupling for another 2 hours.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to check for the presence of free amines. A negative result indicates a complete reaction.

Visualizing the Synthesis and Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_comparison Performance Logic: Alpha vs. Beta Amino Acids Start Peptide Synthesis Goal: Incorporate Phenylalanine Analog Alpha L-Alpha-Phenylalanine Start->Alpha Beta This compound Start->Beta Coupling_Alpha Standard Coupling Conditions Alpha->Coupling_Alpha Coupling_Beta Optimized Coupling (e.g., HATU, Double Coupling) Beta->Coupling_Beta Yield_Alpha Higher Yield & Purity Coupling_Alpha->Yield_Alpha Yield_Beta Potentially Lower Yield & Purity Coupling_Beta->Yield_Beta Stability_Alpha Standard Proteolytic Susceptibility Yield_Alpha->Stability_Alpha Stability_Beta Enhanced Proteolytic Stability Yield_Beta->Stability_Beta Decision Choice Depends on Desired Peptide Properties Stability_Alpha->Decision Stability_Beta->Decision

Decision logic for choosing between alpha- and beta-phenylalanine.

References

A Comparative Analysis of DL-beta-Phenylalanine and beta-Alanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of DL-beta-Phenylalanine and beta-alanine, two amino acids with distinct and significant roles in biological systems. While both are beta-amino acids, their mechanisms of action and physiological effects diverge considerably. This document outlines their respective impacts, supported by experimental data and detailed methodologies, to inform research and development in related fields.

Core Mechanisms and Biological Impact

beta-Alanine is a non-essential amino acid primarily recognized for its role as a precursor to carnosine synthesis in skeletal muscle.[1][2] Carnosine is a dipeptide that acts as an intracellular buffer, mitigating the drop in pH during high-intensity exercise caused by the accumulation of hydrogen ions.[3][4] By increasing muscle carnosine concentrations, beta-alanine supplementation has been shown to enhance anaerobic exercise performance, delay neuromuscular fatigue, and increase training volume.[1][5][6]

This compound is a racemic mixture containing two isomers: D-phenylalanine and L-phenylalanine. Each isomer has a distinct biological role.

  • D-Phenylalanine (DPA) is not incorporated into proteins but functions as an enkephalinase inhibitor.[7][8] Enkephalinases are enzymes that degrade enkephalins, which are endogenous opioid peptides involved in pain modulation.[7] By inhibiting these enzymes, D-phenylalanine can increase the levels and prolong the action of enkephalins, leading to analgesic (pain-relieving) and potentially antidepressant effects.[7][9]

  • L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine (the catecholamines).[10][11] These neurotransmitters are crucial for mood regulation, stress response, and cognitive function.[11][12]

Comparative Data Summary

The following tables summarize the key characteristics and reported effects of this compound and beta-alanine.

FeatureThis compoundbeta-Alanine
Primary Biological Role Analgesia (D-isomer), Neurotransmitter Precursor (L-isomer)Carnosine Synthesis, pH Buffering
Primary Site of Action Central Nervous System (D-isomer), Brain and Adrenal Glands (L-isomer)Skeletal Muscle
Key Bioactive Molecule D-phenylalanine, L-phenylalanineCarnosine
Primary Therapeutic Interest Pain Management, DepressionSports Performance, Muscle Fatigue
ParameterThis compoundbeta-Alanine
Effect on Exercise Performance Limited direct evidence for performance enhancement. May reduce exercise-induced pain.Increases high-intensity exercise capacity and time to exhaustion.[1][13]
Effect on Muscle Fatigue No direct mechanism for delaying metabolic fatigue.Delays onset of neuromuscular fatigue by buffering H+ ions.[5][6]
Analgesic Effect Demonstrates analgesic properties through enkephalinase inhibition (D-isomer).[7]No direct analgesic effect.
Neurotransmitter Modulation L-isomer is a precursor to dopamine, norepinephrine, and epinephrine.[10]May have some effects on GABA and glycine receptors, but this is not its primary mechanism.[14][15][16]
Common Dosage (for supplementation) Varies; often in the range of several hundred milligrams per day.2-6 grams per day.[1]
Primary Side Effect Generally well-tolerated; potential for interactions with certain medications.[11]Paresthesia (tingling sensation).[1][3]

Signaling and Metabolic Pathways

The distinct mechanisms of action for beta-alanine and the isomers of this compound are visualized in the following diagrams.

beta_alanine_pathway cluster_muscle beta_alanine beta-Alanine carnosine_synthetase Carnosine Synthetase beta_alanine->carnosine_synthetase l_histidine L-Histidine l_histidine->carnosine_synthetase carnosine Carnosine carnosine_synthetase->carnosine muscle_cell Skeletal Muscle Cell buffering pH Buffering carnosine->buffering h_ions H+ Ions (from Lactic Acid) h_ions->buffering fatigue Muscle Fatigue buffering->fatigue Delays

beta-Alanine Carnosine Synthesis Pathway

d_phenylalanine_pathway d_phenylalanine D-Phenylalanine enkephalinase Enkephalinase d_phenylalanine->enkephalinase Inhibits enkephalins Enkephalins enkephalinase->enkephalins Degrades opioid_receptors Opioid Receptors enkephalins->opioid_receptors Activates analgesia Analgesia opioid_receptors->analgesia

D-Phenylalanine Enkephalinase Inhibition Pathway

l_phenylalanine_pathway l_phenylalanine L-Phenylalanine tyrosine Tyrosine l_phenylalanine->tyrosine l_dopa L-DOPA tyrosine->l_dopa dopamine Dopamine l_dopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine

L-Phenylalanine Neurotransmitter Synthesis Pathway

Experimental Protocols

This section details common methodologies used to assess the biological effects of this compound and beta-alanine.

Measurement of Muscle Carnosine Concentration (for beta-Alanine)

Objective: To quantify the change in muscle carnosine levels following beta-alanine supplementation.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Muscle Biopsy: A muscle tissue sample is obtained from a suitable muscle, such as the vastus lateralis, under local anesthesia.

  • Homogenization: The muscle sample is weighed, freeze-dried, and homogenized in a suitable buffer.

  • Extraction: The homogenate is treated to precipitate proteins and extract small molecules, including carnosine.

  • HPLC Analysis: The extract is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

  • Detection: Carnosine is detected using a UV detector at a specific wavelength (e.g., 214 nm).

  • Quantification: The concentration of carnosine is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of carnosine.

Assessment of Anaerobic Exercise Performance (for beta-Alanine)

Objective: To measure the effect of beta-alanine supplementation on performance during high-intensity, short-duration exercise.

Methodology: Wingate Anaerobic Test (WAnT)

  • Participant Preparation: Participants perform a standardized warm-up.

  • Test Protocol: The participant pedals against a resistance that is a percentage of their body weight (e.g., 7.5%) on a cycle ergometer for 30 seconds at maximal effort.

  • Data Collection: Power output is recorded continuously throughout the 30-second test.

  • Key Metrics:

    • Peak Power: The highest power output achieved during the test.

    • Mean Power: The average power output over the 30-second period.

    • Fatigue Index: The percentage decline in power from the peak to the end of the test.

  • Comparison: Pre- and post-supplementation WAnT results are compared to assess changes in anaerobic performance.

Assessment of Analgesic Effects (for D-Phenylalanine)

Objective: To evaluate the pain-relieving properties of D-phenylalanine in animal models.

Methodology: Hot Plate Test

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

  • Procedure: The animal (e.g., a mouse or rat) is placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded.

  • Drug Administration: The test is performed before and after the administration of D-phenylalanine or a placebo.

  • Outcome: An increase in the latency to respond to the heat stimulus after drug administration indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

hot_plate_workflow start Start acclimatize Acclimatize Animal start->acclimatize baseline Baseline Hot Plate Test (Measure Latency) acclimatize->baseline administer Administer this compound or Placebo baseline->administer wait Waiting Period administer->wait post_test Post-Treatment Hot Plate Test (Measure Latency) wait->post_test compare Compare Latencies post_test->compare end End compare->end

Hot Plate Test Experimental Workflow
Measurement of Neurotransmitter Levels (for L-Phenylalanine)

Objective: To determine the impact of L-phenylalanine administration on the synthesis of catecholamine neurotransmitters.

Methodology: HPLC with Electrochemical Detection (HPLC-ED)

  • Sample Collection: Brain tissue (e.g., striatum) or microdialysis samples are collected from animal models.

  • Sample Preparation: The tissue is homogenized and processed to extract the neurotransmitters.

  • HPLC-ED Analysis: The sample extract is injected into an HPLC system. The neurotransmitters are separated on a column and then detected by an electrochemical detector, which is highly sensitive for electroactive compounds like dopamine and norepinephrine.

  • Quantification: The concentrations of the neurotransmitters are determined by comparing the peak responses to those of known standards.

Conclusion

This compound and beta-alanine are both valuable compounds for research and potential therapeutic application, but they operate in fundamentally different biological contexts. beta-Alanine's role is primarily ergogenic, enhancing physical performance through its function in muscle carnosine synthesis and pH regulation. In contrast, this compound exerts its effects on the central nervous system, with the D-isomer providing potential pain relief via enkephalinase inhibition and the L-isomer serving as a building block for key neurotransmitters involved in mood and cognition. The choice between these two amino acids in a research or clinical setting should be guided by a clear understanding of their distinct mechanisms and intended biological targets.

References

Safety Operating Guide

Navigating the Disposal of DL-beta-Phenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While DL-beta-Phenylalanine is not classified as a hazardous substance, it is imperative to follow established protocols for chemical waste to maintain safety and environmental responsibility.[1][2] This guide provides a detailed, step-by-step procedure for the proper disposal of this compound and associated materials.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles with side shields, protective gloves, and a lab coat. In the event of a spill, restrict access to the area, control and contain the spill, and decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]

Disposal of Solid and Liquid this compound Waste

The primary principle for the disposal of this compound is to avoid releasing it into the environment.[1] This means it should not be disposed of in the standard trash or down the sanitary sewer.[3] All waste, whether in solid or liquid form, should be managed through your institution's Environmental Health and Safety (EHS) department.

Solid Waste Disposal:

  • Collection: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

  • Contaminated Materials: Any items that have come into contact with this compound, such as weigh boats, gloves, and wipes, should also be placed in a designated solid hazardous waste container.[3]

  • Storage: Store the sealed container in a designated secondary containment area, away from incompatible materials, until it is collected by the EHS department.[3]

Aqueous/Liquid Waste Disposal:

  • Collection: All aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.[3]

  • Rinsate: When decontaminating non-disposable glassware that has been in contact with this compound, rinse it with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[3]

  • Storage: Ensure the liquid waste container is securely sealed, properly labeled with its contents, and stored in a designated secondary containment area.[3]

Waste TypeContainer TypeDisposal Procedure
Solid (unused chemical)Original or labeled, sealed waste bagPlace in a designated solid hazardous waste container provided by your institution's EHS department.
Solid (contaminated)Labeled, sealed waste bagCollect items like gloves, weigh boats, and wipes and place them in the solid hazardous waste container.[3]
Liquid (aqueous solutions)Designated aqueous hazardous waste containerCollect all solutions containing this compound.[3]
Liquid (rinsate)Designated aqueous hazardous waste containerCollect rinsate from decontaminated glassware and add it to the liquid hazardous waste.[3]

Experimental Protocols for Disposal

This compound is a stable amino acid, and as such, there are no specific experimental protocols required for its neutralization or deactivation prior to disposal. The standard procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][4] The key "experimental" aspect is the meticulous collection and segregation of the waste as described above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_start cluster_form cluster_solid cluster_liquid cluster_end start Generate Waste form Solid or Liquid? start->form solid_waste Solid Waste (Unused chemical, contaminated disposables) form->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, rinsate) form->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store Store in Secondary Containment collect_solid->store collect_liquid Collect in Labeled Aqueous Waste Container liquid_waste->collect_liquid collect_liquid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup disposal Proper Disposal by Licensed Contractor ehs_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific guidelines and the official Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling DL-beta-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like DL-beta-Phenylalanine is paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EU EN 166 or US ANSI Z87.1 standards.[1] A face shield is recommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended.[1][2] For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1] Gloves must be inspected prior to use and disposed of properly after.[2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[1][4] For procedures with a higher risk of splashes, a splash-resistant chemical apron is also recommended.[1]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1/P2 (EN 143) dust mask should be used.[1][5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of the experiment.

  • Preparation :

    • Verify that a calibrated eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware.

    • Don all required personal protective equipment as detailed in the table above.[1]

  • Handling the Solid Compound :

    • All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of airborne particles.[1]

    • Use a tared, sealed container when weighing to minimize dust generation.[1]

    • Avoid direct contact with the solid; use clean, dry spatulas for transferring.[1]

  • Dissolution and Use :

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.[1]

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.[1]

  • Post-Handling Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[1][2]

    • Wash hands thoroughly with soap and water after handling is complete.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste : Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container.[7]

  • Liquid Waste : Aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations.[7] Always consult and adhere to local, state, and federal disposal guidelines.[4] If the solution contains other hazardous chemicals, the disposal method should be dictated by the most hazardous component.[7]

  • Disposal Method : Dispose of waste material through a licensed disposal company in accordance with all local, state, and federal regulations.[2][4]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_experiment 3. Experimental Use cluster_cleanup 4. Post-Handling & Disposal prep_ppe Don Required PPE prep_setup Verify Safety Equipment (Eyewash, Fume Hood) prep_ppe->prep_setup weigh Weigh Solid prep_setup->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste wash Wash Hands Thoroughly dispose_waste->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DL-beta-Phenylalanine
Reactant of Route 2
DL-beta-Phenylalanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.